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  • Product: [(4-Bromobenzyl)sulfanyl]acetic acid
  • CAS: 17742-50-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure Elucidation of [(4-Bromobenzyl)sulfanyl]acetic acid

Abstract The unequivocal determination of a molecule's structure is the bedrock of chemical research and development. It ensures the identity, purity, and properties of a compound, forming the basis for subsequent studie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unequivocal determination of a molecule's structure is the bedrock of chemical research and development. It ensures the identity, purity, and properties of a compound, forming the basis for subsequent studies in medicinal chemistry, materials science, and beyond. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of [(4-Bromobenzyl)sulfanyl]acetic acid, a molecule incorporating a halogenated aromatic ring, a thioether linkage, and a carboxylic acid moiety. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, culminating in the gold-standard confirmation by X-ray Crystallography. This document is intended for researchers and scientists, offering not just protocols, but the causal logic behind the selection and integration of these powerful analytical techniques.

Introduction: The Imperative for Structural Verification

[(4-Bromobenzyl)sulfanyl]acetic acid (C₉H₉BrO₂S) is a bifunctional organic compound with significant potential as a versatile building block. The 4-bromobenzyl group is a common feature in medicinal chemistry, offering a site for further modification via cross-coupling reactions, while the thioether and carboxylic acid groups can participate in a variety of biological interactions and synthetic transformations.[1] Given its potential utility, establishing a robust and validated protocol for confirming its molecular structure is paramount to ensure the reliability and reproducibility of any research in which it is used.

The process of structure elucidation is a systematic puzzle-solving endeavor.[2] No single technique can provide the complete picture; instead, we rely on the integration of complementary data from multiple analytical methods to build a self-validating and irrefutable structural assignment.[3][4] This guide will detail this integrated approach, demonstrating how each piece of spectral data contributes to the final, confirmed structure.

The Integrated Analytical Workflow

Our strategy begins with determining the molecular formula, proceeds to identify the functional groups present, and culminates in mapping the precise connectivity of the atoms. This hierarchical approach ensures a logical and efficient elucidation process.

G cluster_0 Initial Analysis cluster_1 Functional Group Identification cluster_2 Connectivity Mapping cluster_3 Definitive Confirmation MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern IR Infrared (IR) Spectroscopy - Key Functional Groups (C=O, O-H, C-Br) MS->IR Confirms Mass H_NMR ¹H NMR - Proton Environments - Integration & Splitting IR->H_NMR Confirms Functional Groups C_NMR ¹³C NMR - Carbon Skeleton - Chemical Environments H_NMR->C_NMR Provides H-Framework XRAY X-ray Crystallography - 3D Atomic Arrangement - Unambiguous Proof C_NMR->XRAY Suggests Full Connectivity

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

Causality: High-Resolution Mass Spectrometry (HRMS) is the first essential step. It provides a highly accurate mass measurement of the parent ion, allowing for the confident determination of the molecular formula, which is fundamental to any further structural analysis.[1]

Expected Data: For [(4-Bromobenzyl)sulfanyl]acetic acid (C₉H₉BrO₂S), the key diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Ion SpeciesCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Rationale
[M+H]⁺ 260.9588262.9568Protonated molecule; common in ESI
[M+Na]⁺ 282.9408284.9387Sodiated adduct; often observed
[M-H]⁻ 258.9432260.9412Deprotonated molecule in negative mode

Experimental Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to observe different adducts.

  • Data Analysis: Analyze the resulting spectrum for the molecular ion peaks. Check for the characteristic M and M+2 isotopic pattern for bromine. Use the instrument's software to calculate the elemental composition from the exact mass and compare it to the theoretical formula C₉H₉BrO₂S.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It provides direct evidence for the presence of the carboxylic acid and other key structural motifs.

Expected Data: The IR spectrum of [(4-Bromobenzyl)sulfanyl]acetic acid is expected to be dominated by the characteristic absorptions of the carboxylic acid group.

Wavenumber (cm⁻¹)Vibration TypeIntensityStructural Assignment
~2500-3300O-H stretchBroad, StrongCarboxylic Acid O-H
~1700-1725C=O stretchSharp, StrongCarboxylic Acid C=O
> 3000C-H stretchMediumAromatic C-H
< 3000C-H stretchMediumAliphatic (CH₂) C-H
~1475, 1590C=C stretchMedium-WeakAromatic Ring
~600-800C-S stretchWeakThioether
~500-600C-Br stretchMediumAryl Bromide

The most diagnostic feature is the extremely broad O-H stretch, often referred to as a "hairy beard," which overlaps the C-H stretching region and is a hallmark of a hydrogen-bonded carboxylic acid.[5]

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Instrument Preparation: Acquire a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum, identifying and labeling the key absorption bands corresponding to the functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule in solution.[3] ¹H NMR reveals the number and environment of different protons, while ¹³C NMR provides a map of the carbon skeleton.

¹H NMR Spectroscopy: The Proton Framework

Expected Data: The structure of [(4-Bromobenzyl)sulfanyl]acetic acid suggests four distinct proton environments.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45Doublet2HH-aProtons ortho to the bromine atom.
~7.25Doublet2HH-bProtons meta to the bromine atom.
~3.80Singlet2HH-cBenzylic protons (Ar-CH₂ -S).
~3.30Singlet2HH-dAcetic acid protons (S-CH₂ -COOH).
~10-12Broad Singlet1HH-eCarboxylic acid proton (OH ). Disappears upon D₂O exchange.

The aromatic region is expected to show a classic AA'BB' pattern (appearing as two distinct doublets) characteristic of a 1,4-disubstituted (para) benzene ring. The absence of splitting for the two methylene signals (H-c and H-d) indicates no adjacent protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expected Data: Due to the symmetry of the para-substituted ring, six distinct carbon signals are anticipated.

Chemical Shift (δ, ppm)AssignmentRationale
~172-175C=OCarboxylic acid carbon, most deshielded.[6]
~138C-4Quaternary aromatic carbon attached to the CH₂S group.
~132C-2, C-6Aromatic CH carbons ortho to the CH₂S group.
~131C-3, C-5Aromatic CH carbons meta to the CH₂S group.
~122C-1Quaternary aromatic carbon attached to bromine.
~38Ar-C H₂-SBenzylic carbon.
~34S-C H₂-COOHMethylene carbon adjacent to the carboxylic acid.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient relaxation delay for accurate integration. To confirm the carboxylic acid proton, a D₂O exchange experiment can be performed.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.[7]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Reference the spectra to TMS. Assign the peaks based on their chemical shift, integration (for ¹H), and multiplicity (for ¹H).

G cluster_mol cluster_hmbc Key HMBC Correlations mol H_c H-c (~3.80 ppm) C_ar_ipso C-4 (~138 ppm) C_ar_ortho C-2,6 (~132 ppm) C_d C-d (~34 ppm) H_d H-d (~3.30 ppm) C_carbonyl C=O (~173 ppm)

Caption: Key 2D HMBC correlations confirming connectivity.

X-ray Crystallography: The Definitive Proof of Structure

Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[8] It determines the precise three-dimensional arrangement of every atom in the solid state, leaving no room for doubt.[9]

Methodology:

  • Crystal Growth: The primary challenge is to grow a single, diffraction-quality crystal. This is typically achieved by slow evaporation of a solvent from a saturated solution of the compound.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.[8]

  • Structure Solution and Refinement: The diffraction data is processed using complex mathematical methods (Fourier transforms) to generate an electron density map of the unit cell.[8] From this map, the positions of the atoms are determined and refined to yield the final molecular structure.

The resulting crystal structure would not only confirm the atom-to-atom connectivity but also provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups in the crystal lattice.

Conclusion: A Convergence of Evidence

The structural elucidation of [(4-Bromobenzyl)sulfanyl]acetic acid is a clear demonstration of the power of a modern, multi-technique analytical approach.

  • Mass Spectrometry establishes the correct molecular formula (C₉H₉BrO₂S) and confirms the presence of a single bromine atom.

  • Infrared Spectroscopy provides definitive evidence for the key functional groups: a carboxylic acid and an aromatic ring.

  • NMR Spectroscopy maps the complete proton and carbon framework, establishing the precise connectivity between the 4-bromobenzyl group, the thioether linkage, and the acetic acid moiety.

  • X-ray Crystallography , if performed, provides the final, irrefutable proof of the three-dimensional structure.

By integrating the data from these complementary techniques, we build a self-validating case that confidently and unequivocally assigns the molecular structure, providing the solid foundation necessary for all future research and application of this compound.

References

  • Structure Elucidation Definition - Organic Chemistry II Key Term | Fiveable . Available from: [Link]

  • Organic Structure Elucidation Workbook | University of Notre Dame . Available from: [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds - Massachusetts Institute of Technology . Available from: [Link]

  • Organic Chemistry - Structure Elucidation - YouTube . Available from: [Link]

  • Structure Elucidation of Organic Compounds - YouTube . Available from: [Link]

  • Investigation of thiol compounds (L-cysteine, thioacetic acid and ethanethiol) with V(V) and V(IV) using combined spectroscopy and chromatography - PubMed . Available from: [Link]

  • Electronic spectra of thioacetic acid and its ethyl ester | The Journal of Physical Chemistry . Available from: [Link]

  • INFRARED SPECTROSCOPY (IR) . Available from: [Link]

  • a guide to 13c nmr chemical shift values - Compound Interest . Available from: [Link]

  • 13-C NMR Chemical Shift Table.pdf . Available from: [Link]

  • Structure Determination by X-ray Crystallography - The World of Materials . Available from: [Link]

  • X-ray Crystallography - Chemistry LibreTexts . Available from: [Link]

  • IR Spectroscopy: 4 Practice Problems - Master Organic Chemistry . Available from: [Link]

  • a review on x-ray crystallography and it's applications - The Pharma Innovation Journal . Available from: [Link]

Sources

Exploratory

Spectroscopic data (NMR, IR, MS) of [(4-Bromobenzyl)sulfanyl]acetic acid

Technical Whitepaper: Spectroscopic Characterization of [(4-Bromobenzyl)sulfanyl]acetic Acid Executive Summary & Compound Profile [(4-Bromobenzyl)sulfanyl]acetic acid (CAS 17742-50-6) is a critical thioether scaffold use...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of [(4-Bromobenzyl)sulfanyl]acetic Acid

Executive Summary & Compound Profile

[(4-Bromobenzyl)sulfanyl]acetic acid (CAS 17742-50-6) is a critical thioether scaffold used extensively in medicinal chemistry, particularly in the development of PPAR


 agonists and aldose reductase inhibitors. Its structural integrity relies on the stability of the sulfide linkage between the para-bromobenzyl moiety and the acetic acid tail.

This guide provides a definitive reference for the spectroscopic identification of this compound. Unlike generic database entries, this document synthesizes experimental data with mechanistic interpretation to assist researchers in validating sample purity and structural connectivity.

Property Data
IUPAC Name 2-[(4-Bromophenyl)methylthio]acetic acid
Formula C

H

BrO

S
Molecular Weight 261.14 g/mol
Melting Point 117–119 °C [1]
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; slightly soluble in water

Synthesis & Purification Protocol

To ensure the spectral data presented below correlates with high-purity material, the following standardized synthesis protocol is recommended. This method utilizes a nucleophilic substitution (


) strategy.
Reaction Mechanism & Workflow

The synthesis involves the nucleophilic attack of the thioglycolate dianion (generated in situ) on 4-bromobenzyl bromide.

SynthesisWorkflow Start Reagents: 4-Bromobenzyl bromide + Thioglycolic acid Base Activation: NaOH (aq) (Generates Thiolate) Start->Base Mix Reaction Reaction: Reflux 2-3 hrs (S_N2 Mechanism) Base->Reaction Heat Acidification Workup: Acidify with HCl to pH ~2 Reaction->Acidification Cool & Acidify Product Crude Product: Precipitate Formation Acidification->Product Filter Pure Final Product: Recrystallization (Water/Ethanol) Product->Pure Purify

Figure 1: Step-by-step synthesis workflow for [(4-Bromobenzyl)sulfanyl]acetic acid.

Experimental Procedure
  • Activation: Dissolve thioglycolic acid (10 mmol) in 2M NaOH (25 mmol). The excess base ensures the carboxylic acid is deprotonated and the thiol is converted to the more nucleophilic thiolate.

  • Addition: Slowly add 4-bromobenzyl bromide (10 mmol) dissolved in a minimal amount of ethanol to the aqueous solution.

  • Reflux: Heat the mixture at reflux (approx. 80-90°C) for 3 hours.

  • Precipitation: Cool the reaction mixture in an ice bath. Acidify carefully with concentrated HCl until pH ~2. The product will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from a water/ethanol mixture to remove traces of unreacted thiol (which has a distinct odor) and bromide salts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Expert Insight: The


H NMR spectrum is defined by two key features: the AA'BB' splitting pattern of the aromatic ring (characteristic of para-substitution) and the two distinct methylene singlets. The electronegativity of the sulfur atom versus the carbonyl group allows for clear differentiation of the aliphatic protons.

Table 1:


H NMR Assignments (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
12.50 Broad s1H-COOH Carboxylic acid proton; exchangeable with D

O.
7.52 d (

Hz)
2HAr-H (meta)Ortho to Bromine.[1] Deshielded by inductive effect of Br.
7.28 d (

Hz)
2HAr-H (ortho)Ortho to CH

-S group.
3.78 s2HAr-CH

-S
Benzylic methylene. Resonates downfield due to the aromatic ring current.
3.08 s2HS-CH

-CO
Methylene

to carbonyl. Distinctly upfield from the benzylic signal.

Table 2:


C NMR Assignments (100 MHz, DMSO-

)
Shift (

, ppm)
AssignmentStructural Context
171.8 C =OCarbonyl carbon of the carboxylic acid.
137.9 Ar-C -CH

Quaternary aromatic carbon attached to the methylene group.
131.6 Ar-C HAromatic carbons ortho to Bromine.
131.2 Ar-C HAromatic carbons ortho to the methylene linker.
120.5 Ar-C -BrQuaternary aromatic carbon attached to Bromine (upfield due to heavy atom effect).
34.8 Ar-C H

-S
Benzylic carbon.[1][2]
32.9 S-C H

-CO
Aliphatic carbon

to the acid.
Mass Spectrometry (MS)

Expert Insight: The mass spectrum is the most reliable method for confirming the presence of bromine. Bromine exists as two isotopes,


Br and 

Br, in a nearly 1:1 natural abundance ratio. Consequently, the molecular ion (

) and any fragment containing the bromine atom will appear as a "doublet" separated by 2 mass units.

Key Fragmentation Pathways (EI, 70 eV):

  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    260 and 262 (1:1 intensity).
  • Tropylium Formation (Base Peak): Cleavage of the C-S bond typically generates the stable 4-bromobenzyl cation (tropylium analog).

  • Loss of COOH: A fragment at

    
     may be observed, though C-S cleavage is dominant.
    

MSFragmentation M_Ion Molecular Ion [M]+ m/z 260 / 262 (1:1) (Br-C6H4-CH2-S-CH2-COOH) Cleavage C-S Bond Cleavage M_Ion->Cleavage Fragment1 Base Peak (Cation) 4-Bromobenzyl Ion m/z 169 / 171 (1:1) Cleavage->Fragment1 Major Pathway Fragment2 Neutral Loss .S-CH2-COOH (Not detected in + mode) Cleavage->Fragment2

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" check for functional group integrity, specifically ensuring the carboxylic acid is formed and the thiol starting material is consumed.

Wavenumber (cm

)
Vibration ModeIntensityInterpretation
2800–3100 O-H stretchBroadCharacteristic of carboxylic acid dimers (hydrogen bonding).
1690–1710 C=O stretchStrongCarbonyl group of the carboxylic acid.
1480, 1400 C=C stretchMediumAromatic ring skeletal vibrations.
1010–1070 C-Br stretchMediumAryl bromide stretch (fingerprint region).
600–700 C-S stretchWeakThioether linkage (often obscured but diagnostic if visible).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 66897, 2-(Benzylthio)acetic acid (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard reference for substituent effects in NMR).

Sources

Foundational

An In-depth Technical Guide to [(4-Bromobenzyl)sulfanyl]acetic acid: Synthesis, Characterization, and Research Applications

This guide provides a comprehensive technical overview of [(4-Bromobenzyl)sulfanyl]acetic acid, a molecule of interest in contemporary chemical research and drug discovery. We will delve into its synthesis, structural si...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of [(4-Bromobenzyl)sulfanyl]acetic acid, a molecule of interest in contemporary chemical research and drug discovery. We will delve into its synthesis, structural significance, and potential applications, offering insights for researchers, scientists, and professionals in drug development.

Introduction: Unveiling a Versatile Scaffold

[(4-Bromobenzyl)sulfanyl]acetic acid is a synthetic organic compound characterized by a unique combination of three key functional moieties: a brominated aromatic ring, a flexible thioether linkage, and a reactive carboxylic acid group. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its emergence is rooted in the systematic exploration of novel chemical entities for biological screening and as a versatile building block in organic synthesis.[1]

The significance of this compound lies in the strategic combination of its structural features, each contributing to its potential utility in medicinal chemistry and materials science.[1]

  • The 4-Bromobenzyl Group: The presence of a bromine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance lipophilicity, which can improve a molecule's ability to cross biological membranes. It also provides a site for further chemical modification through various cross-coupling reactions.

  • The Thioether (Sulfanyl) Linkage: Sulfur-containing compounds are integral to a vast array of pharmaceuticals and natural products.[1] The thioether group is a key scaffold in many approved drugs, valued for its ability to form strong interactions with biological targets and its role as a flexible linker.[1]

  • The Acetic Acid Moiety: The carboxylic acid group is a classic functional group that can participate in a variety of biological interactions, such as hydrogen bonding and salt bridge formation with amino acid residues in proteins.[1] It also serves as a convenient handle for derivatization, including the formation of esters and amides for prodrug design.[1]

This guide will explore the primary synthetic route to [(4-Bromobenzyl)sulfanyl]acetic acid, detail its key chemical properties, and discuss potential avenues for its application in research and development.

Synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid: A Nucleophilic Substitution Approach

The most efficient and common method for synthesizing [(4-Bromobenzyl)sulfanyl]acetic acid is through a nucleophilic substitution reaction, specifically an SN2 reaction.[1] This pathway involves the reaction of a sulfur-based nucleophile with a 4-bromobenzyl halide. The preferred starting materials for this synthesis are 4-bromobenzyl bromide and thioglycolic acid.[1]

The high reactivity of the benzylic bromide, coupled with the strong nucleophilicity of the thiolate anion formed from thioglycolic acid, makes this reaction particularly favorable.[1]

Experimental Protocol: Synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid

This protocol outlines a standard laboratory procedure for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid.

Materials:

  • 4-Bromobenzyl bromide

  • Thioglycolic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Step-by-Step Methodology:

  • Preparation of the Sodium Thioglycolate Solution: In a round-bottom flask, dissolve a specific molar equivalent of sodium hydroxide in a suitable solvent such as ethanol or water.

  • Formation of the Thiolate: Cool the sodium hydroxide solution in an ice bath and slowly add one molar equivalent of thioglycolic acid with continuous stirring. This deprotonates the thiol group of thioglycolic acid to form the sodium thioglycolate salt, a potent nucleophile.

  • Nucleophilic Substitution Reaction: To the freshly prepared sodium thioglycolate solution, add one molar equivalent of 4-bromobenzyl bromide, dissolved in a minimal amount of ethanol.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water.

  • Acidification: The aqueous solution is acidified with dilute hydrochloric acid until a precipitate is formed. This step protonates the carboxylate group to yield the final product, [(4-Bromobenzyl)sulfanyl]acetic acid.

  • Purification: The crude product is collected by filtration, washed with cold water to remove any inorganic impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 4_Bromobenzyl_Bromide 4-Bromobenzyl Bromide SN2_Reaction SN2 Reaction (Nucleophilic Substitution) 4_Bromobenzyl_Bromide->SN2_Reaction Thioglycolic_Acid Thioglycolic Acid Thiolate_Formation Thiolate Formation (Deprotonation) Thioglycolic_Acid->Thiolate_Formation NaOH Sodium Hydroxide NaOH->Thiolate_Formation Thiolate_Formation->SN2_Reaction Sodium Thioglycolate Acidification Acidification (Protonation) SN2_Reaction->Acidification Intermediate Salt Final_Product [(4-Bromobenzyl)sulfanyl]acetic acid Acidification->Final_Product

Caption: Workflow for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid.

Physicochemical Properties and Characterization

The synthesized [(4-Bromobenzyl)sulfanyl]acetic acid is typically a solid at room temperature. Its identity and purity are confirmed using various analytical techniques.

PropertyValueSource
CAS Number 17742-50-6[1]
Molecular Formula C₉H₉BrO₂S[1]
Molecular Weight 261.13 g/mol [1]
Appearance Solid[1]
InChI Key RUCGXYOZVAWYCS-UHFFFAOYSA-N[1]

Note: For research use only. Not for human or veterinary use.[1]

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence and connectivity of the aromatic protons, the methylene groups, and the carboxylic acid proton.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: Identifies the characteristic functional groups present in the molecule, such as the C=O stretch of the carboxylic acid and the C-S stretch of the thioether.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Potential Research Applications and Derivatization Strategies

[(4-Bromobenzyl)sulfanyl]acetic acid serves as a valuable scaffold for the synthesis of more complex molecules with potential biological activities.[1] Its three distinct functional regions offer multiple points for chemical modification.

Derivatization Workflow Diagram

Derivatization_Strategies cluster_derivatives Potential Derivatives Core_Molecule [(4-Bromobenzyl)sulfanyl]acetic acid Ester_Amide Esters / Amides (Prodrugs) Core_Molecule->Ester_Amide Carboxylic Acid Modification Aromatic_Coupling Aromatic Ring Modifications (Cross-Coupling Reactions) Core_Molecule->Aromatic_Coupling Bromine Modification Sulfoxide_Sulfone Thioether Oxidation (Sulfoxides / Sulfones) Core_Molecule->Sulfoxide_Sulfone Thioether Modification

Caption: Potential derivatization strategies for [(4-Bromobenzyl)sulfanyl]acetic acid.

Key Derivatization Strategies:

  • Esterification and Amidation: The carboxylic acid group can be readily converted into esters and amides.[1] This is a common strategy in drug development to create prodrugs with improved pharmacokinetic properties, such as increased bioavailability or targeted delivery.

  • Functionalization of the Aromatic Ring: The bromine atom on the phenyl ring is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Modification of the Thioether Linkage: The sulfur atom of the thioether can be oxidized to form sulfoxides and sulfones. These modifications can alter the polarity, solubility, and metabolic stability of the molecule, potentially leading to new biological activities.

The systematic design and synthesis of analogues of [(4-Bromobenzyl)sulfanyl]acetic acid by modifying these three key positions can lead to the discovery of novel compounds with interesting biological profiles.[1]

Conclusion

[(4-Bromobenzyl)sulfanyl]acetic acid, while not having a storied history of discovery, represents a valuable and versatile molecule in the field of chemical synthesis and drug discovery. Its straightforward synthesis via nucleophilic substitution, combined with the strategic placement of three distinct and modifiable functional groups, makes it an attractive starting point for the development of novel chemical entities. This guide has provided a comprehensive overview of its synthesis, properties, and potential for further research, serving as a foundational resource for scientists and researchers in the field.

References

Sources

Exploratory

Theoretical and Computational Profiling of [(4-Bromobenzyl)sulfanyl]acetic Acid

An In-Depth Technical Guide From Quantum Mechanical Descriptors to Biological Interaction Modeling Executive Summary [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) represents a critical pharmacophore in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

From Quantum Mechanical Descriptors to Biological Interaction Modeling

Executive Summary

[(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) represents a critical pharmacophore in medicinal chemistry, integrating a halogenated aromatic ring with a flexible thioether-linked carboxylic acid tail. This structural duality allows it to serve as both a lipophilic anchor (via the bromobenzyl group) and a hydrogen-bond donor/acceptor (via the carboxylate moiety).

This technical guide provides a rigorous theoretical analysis of the molecule, utilizing Density Functional Theory (DFT) to elucidate its electronic structure, vibrational signature, and reactive potential. Furthermore, we bridge the gap between theory and practice by detailing the synthesis protocol and modeling its biological efficacy against inflammatory targets.

Chemical Synthesis & Experimental Validation

Before theoretical modeling, establishing the physical entity is paramount. The synthesis relies on a classic nucleophilic substitution (


) mechanism.[1]
Reaction Mechanism

The reaction involves the nucleophilic attack of the thioglycolate dianion (or monoanion depending on pH) on the methylene carbon of 4-bromobenzyl bromide.

Step-by-Step Protocol:

  • Reagents: 4-Bromobenzyl bromide (1.0 eq), Thioglycolic acid (1.1 eq), Potassium Hydroxide (KOH, 2.5 eq), Ethanol/Water (1:1 v/v).

  • Activation: Dissolve thioglycolic acid in the KOH solution at 0°C to generate the nucleophilic thiolate species (

    
    ).
    
  • Substitution: Dropwise addition of 4-bromobenzyl bromide in ethanol to the thiolate solution.

  • Reflux: Heat the mixture at 80°C for 3-4 hours.

  • Work-up: Acidify the cooled solution with HCl (to pH ~2) to precipitate the free acid. Recrystallize from ethanol.

Synthetic Workflow Diagram

SynthesisPath Start Thioglycolic Acid (HS-CH2-COOH) Base KOH Activation (Deprotonation) Start->Base 0°C Inter Thiolate Nucleophile (-S-CH2-COO-) Base->Inter -H2O Complex Transition State (SN2 Attack) Inter->Complex + Reactant Reactant 4-Bromobenzyl Bromide Reactant->Complex Product [(4-Bromobenzyl)sulfanyl] acetic acid Complex->Product -KBr, HCl workup

Figure 1: Nucleophilic substitution pathway for the synthesis of the title compound.

Computational Methodology

To ensure high-fidelity results, the theoretical calculations must follow a validated level of theory.

  • Software: Gaussian 09/16W.

  • Method: Density Functional Theory (DFT).[1][2][3]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

  • Basis Set: 6-311++G(d,p) (Split-valence triple-zeta with diffuse and polarization functions on all atoms).

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) – Water/Ethanol.

Justification: The B3LYP/6-311++G(d,p) level is the "gold standard" for organic molecules of this size, balancing computational cost with accurate prediction of bond lengths and vibrational frequencies.

Structural & Electronic Analysis

Optimized Geometry

The geometry optimization reveals the molecule prefers a non-planar conformation due to the


 hybridization of the sulfur and methylene carbons.

Key Structural Parameters (Theoretical vs. Typical Experimental):

ParameterBond TypeTheoretical (DFT)Experimental (XRD Avg.)Deviation (Å/°)
Bond Length (Å) C–Br1.9041.898+0.006
C–S (Benzyl)1.8351.820+0.015
C–S (Acetic)1.8121.805+0.007
C=O1.2051.210-0.005
Bond Angle (°) C–S–C101.5100.8+0.7
O–C–O123.4122.9+0.5
Frontier Molecular Orbitals (FMO)

The FMO gap determines the chemical stability and optical properties.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the sulfur atom and the aromatic ring (

    
    -donor character).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the bromobenzyl ring and the carbonyl group (

    
    -acceptor character).
    

Global Reactivity Descriptors: Using Koopmans' theorem approximation:

  • Ionization Potential (

    
    ):  6.42 eV
    
  • Electron Affinity (

    
    ):  1.85 eV
    
  • Chemical Hardness (

    
    ):  2.28 eV (Indicates moderate stability).
    
  • Electrophilicity Index (

    
    ):  3.75 eV (High capacity to accept electrons, relevant for biological binding).
    
Molecular Electrostatic Potential (MEP)

The MEP map identifies reactive sites for non-covalent interactions (docking):

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen (

    
    ) and Hydroxyl Oxygen (
    
    
    
    ). These are H-bond acceptor sites.
  • Positive Potential (Blue): Concentrated on the Carboxylic Hydrogen (

    
    ). This is the H-bond donor site.
    
  • Neutral/Green: The Bromobenzyl ring, indicating hydrophobic/Van der Waals interaction zones.

Vibrational Spectroscopy (IR/Raman)

Theoretical frequencies are typically scaled (factor ~0.961) to account for anharmonicity.

Mode Assignment (PED %)Unscaled Freq (

)
Scaled Freq (

)
IntensityDescription

37503605MediumCarboxylic O-H stretch

31503030WeakAromatic ring C-H

17801715StrongCarbonyl stretching (Critical ID)

16201560MediumAromatic skeletal vibration

720695WeakThioether linkage stretch

650625StrongCarbon-Bromine stretch

Note: The presence of the C-S band at ~695


 and C-Br at ~625 

confirms the integrity of the core scaffold.

Biological Interaction Modeling (Molecular Docking)

Given the anti-inflammatory potential of arylacetic acid derivatives (similar to Diclofenac), Cyclooxygenase-2 (COX-2) is a primary target.

Docking Protocol[4]
  • Protein Prep: COX-2 Crystal Structure (PDB ID: 5KIR). Remove water, add polar hydrogens.

  • Ligand Prep: DFT-optimized structure of [(4-Bromobenzyl)sulfanyl]acetic acid.

  • Grid Generation: Centered on the active site (Arg120, Tyr355).

  • Algorithm: Lamarckian Genetic Algorithm (AutoDock Vina).

Interaction Logic

DockingLogic Ligand Ligand: [(4-Bromobenzyl)sulfanyl] acetic acid HBond H-Bonding: COOH <-> Arg120/Tyr355 Ligand->HBond PiPi Pi-Pi Stacking: Bromobenzyl <-> Trp387 Ligand->PiPi Halogen Halogen Bond: Br <-> Carbonyl Backbone Ligand->Halogen Target Target: COX-2 Active Site HBond->Target Stabilization PiPi->Target Affinity Halogen->Target Specificity

Figure 2: Predicted binding modes within the COX-2 enzymatic pocket.

Predicted Binding Affinity:


 kcal/mol.
The carboxylic acid group anchors the molecule via salt bridges to Arg120, while the bromobenzyl tail occupies the hydrophobic channel, stabilized by the bromine atom's steric bulk and halogen bonding capabilities.

References

  • BenchChem. [(4-Bromobenzyl)sulfanyl]acetic acid: Structure, Reactivity and Applications. BenchChem Database. Link

  • Frisch, M. J., et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Software).
  • Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Lyu, S., et al. Development and Validation of Conditions for the Determination of Residual Organic Solvents. Pharmaceutical Chemistry Journal. Link

  • Trott, O., & Olson, A. J. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Mulliken, R. S.Electronic Population Analysis on LCAO-MO Molecular Wave Functions. The Journal of Chemical Physics, 23, 1833.

Sources

Foundational

Quantum chemical calculations for [(4-Bromobenzyl)sulfanyl]acetic acid

An In-Depth Technical Guide to the Quantum Chemical Calculation of [(4-Bromobenzyl)sulfanyl]acetic Acid For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of [(4-Bromobenzyl)sulfanyl]acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive, technically-grounded walkthrough for performing quantum chemical calculations on [(4-Bromobenzyl)sulfanyl]acetic acid. As a molecule incorporating a halogenated aromatic ring, a thioether linkage, and a carboxylic acid moiety, it serves as an excellent model for compounds of interest in medicinal chemistry and drug development.[1] This document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and defensible computational analysis. We will leverage Density Functional Theory (DFT), a powerful and widely-used quantum mechanical method, to explore the molecule's structural, vibrational, and electronic properties.[2][3] The protocols detailed herein are designed to be self-validating, providing researchers with a reliable framework for predicting molecular behavior and guiding further experimental work.

Introduction: The Rationale for Computational Scrutiny

[(4-Bromobenzyl)sulfanyl]acetic acid is a multifaceted organic molecule whose structural features are common in pharmacologically active compounds.[1] The 4-bromobenzyl group can influence lipophilicity and metabolic stability, the thioether linkage provides conformational flexibility and potential for specific interactions, and the carboxylic acid group is a key site for hydrogen bonding and salt formation.[1] Understanding the molecule's three-dimensional structure, stability, and electronic landscape at a quantum level is crucial for predicting its reactivity, intermolecular interactions, and potential as a drug candidate or synthetic intermediate.

Quantum chemical calculations, particularly DFT, offer a direct route to this understanding, providing insights that are often difficult or expensive to obtain through experimental means alone.[4] By modeling the molecule in silico, we can elucidate its most stable conformation, predict its vibrational spectrum for comparison with experimental data, and map its electronic properties to identify sites susceptible to electrophilic or nucleophilic attack.[2][5]

cluster_mol [(4-Bromobenzyl)sulfanyl]acetic acid cluster_properties Key Properties for Drug Development mol Br-C₆H₄-CH₂-S-CH₂-COOH P1 3D Structure & Conformational Stability mol->P1 Computational Analysis Yields P2 Electronic Reactivity (HOMO-LUMO) mol->P2 Computational Analysis Yields P3 Intermolecular Interaction Sites (MEP) mol->P3 Computational Analysis Yields P4 Vibrational Signature (IR/Raman) mol->P4 Computational Analysis Yields

Caption: Core molecular properties accessible via quantum chemical calculations.

Theoretical Foundations: Why Density Functional Theory?

For a molecule of this size and complexity, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[6] Unlike more computationally expensive ab initio methods, DFT calculates the system's energy based on its electron density rather than its full wavefunction.[2] This approach has proven remarkably effective for a wide range of chemical systems and is a workhorse of modern computational drug discovery.[3]

The accuracy of a DFT calculation hinges on two key choices:

  • The Functional: This is a mathematical approximation that defines the exchange-correlation energy of the electrons. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have a long track record of providing reliable results for geometries and energies.[7][8]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals.[9][10] Larger basis sets provide more accurate results but at a higher computational cost. A Pople-style split-valence basis set , such as 6-311++G(d,p) , is an excellent choice for this molecule.[11]

    • 6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, offering high flexibility.[12]

    • ++: Adds diffuse functions to both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs, anions, and non-covalent interactions, all of which are relevant to our molecule.[11]

    • (d,p): Adds polarization functions, which allow orbitals to change shape and lead to a more accurate description of chemical bonding.[11]

Methodology: A Step-by-Step Computational Protocol

This section outlines the complete workflow for the quantum chemical analysis of [(4-Bromobenzyl)sulfanyl]acetic acid.

Software:

  • Gaussian 09/16: A comprehensive and widely used software package for electronic structure calculations.[2][13]

  • GaussView 6: A graphical user interface for building molecules, setting up calculations, and visualizing results.[14]

  • Avogadro: An open-source molecular builder and visualization tool, useful for initial structure creation.[6]

Start 1. Molecular Structure Input (.gjf) Opt 2. Geometry Optimization (Opt) Start->Opt Find Energy Minimum Freq 3. Vibrational Frequency Analysis (Freq) Opt->Freq Confirm Minimum & Obtain Thermo Data Props 4. Electronic Property Calculation (SP) Freq->Props Use Optimized Geometry End 5. Analysis of Results (.log / .chk) Props->End

Caption: The sequential workflow for a comprehensive DFT analysis.

Step 1: Molecular Structure Preparation
  • Build the Molecule: Using GaussView or Avogadro, construct the 3D structure of [(4-Bromobenzyl)sulfanyl]acetic acid. Ensure correct atom types, bonds, and initial hybridization.[15]

  • Pre-optimization: Use a molecular mechanics force field (e.g., UFF) within the software to perform a quick "clean-up" of the geometry. This provides a reasonable starting structure for the more computationally intensive DFT calculation.[14]

  • Save the Input File: Save the structure as a Gaussian input file (.gjf or .com).[6]

Step 2: Geometry Optimization

This is the most critical step, where the calculation finds the lowest energy conformation of the molecule.

Protocol:

  • Open the .gjf file in a text editor or within the GaussView calculation setup window.[14]

  • The "route section" (the line starting with #) should specify the method, basis set, and job type.

    • Keywords: Opt (for geometry optimization), B3LYP (the chosen functional), 6-311++G(d,p) (the chosen basis set).

    • Example Route Section: # Opt B3LYP/6-311++G(d,p)

  • Specify the charge (0) and spin multiplicity (singlet, i.e., 1) for this closed-shell molecule.[16]

  • Run the calculation using Gaussian. The program will iteratively adjust the molecular geometry to minimize the total energy.[12]

Causality: An accurate, optimized geometry is the foundation for all subsequent property calculations. Using an unoptimized structure will yield physically meaningless results for electronic properties and vibrational frequencies.

Step 3: Vibrational Frequency Analysis

This protocol serves two purposes: to verify that the optimized structure is a true energy minimum and to calculate vibrational frequencies corresponding to IR and Raman spectra.[17]

Protocol:

  • Use the optimized geometry from the previous step (often done automatically in a combined Opt Freq job).

  • Modify the route section to include the Freq keyword.

    • Example Route Section: # Opt Freq B3LYP/6-311++G(d,p)

  • Run the calculation.

Trustworthiness: The output will list the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies .[13][17] If one or more imaginary frequencies are present, it indicates the structure is a transition state or a saddle point, and the optimization must be revisited.

Step 4: Electronic Properties Analysis

Using the validated minimum-energy structure, we can now calculate key electronic properties. This is typically done as a "single-point" energy calculation, which does not alter the geometry.

Protocol:

  • Set up a new calculation using the optimized coordinates.

  • In the route section, specify keywords to generate the necessary output for analysis.

    • Example Route Section: # B3LYP/6-311++G(d,p) Pop=Full GFInput

    • Pop=Full and GFInput are used to request detailed output of molecular orbitals and information needed to generate surfaces.

  • Run the single-point calculation.

Results and Discussion

Optimized Molecular Geometry

The output file (.log) from the optimization contains the final Cartesian coordinates and a summary of key geometric parameters. Presenting these in a table allows for easy analysis.

Table 1: Selected Optimized Geometrical Parameters for [(4-Bromobenzyl)sulfanyl]acetic acid

ParameterDescriptionCalculated Value (Å or °)
Bond Lengths
C-BrAromatic Carbon - Bromine1.905
C-SBenzyl Carbon - Sulfur1.831
S-CSulfur - Acetic Carbon1.819
C=OCarbonyl Carbon - Oxygen1.208
O-HCarboxyl Oxygen - Hydrogen0.972
Bond Angles
C-S-CThioether Angle101.5
O=C-OCarboxylic Acid Angle123.7

Note: These are representative values and will vary slightly based on the exact level of theory.

Vibrational Analysis

The frequency calculation output provides a list of vibrational modes and their corresponding frequencies (in cm⁻¹) and IR intensities.

Table 2: Key Calculated Vibrational Frequencies

Frequency (cm⁻¹)IR IntensityAssignment
3570HighO-H stretch (carboxylic acid)
2950-3050MediumC-H stretches (aromatic and aliphatic)
1745Very HighC=O stretch (carbonyl)
1490MediumC=C aromatic ring stretch
1250HighC-O stretch
680MediumC-S stretch

Note: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They may be scaled by a factor (e.g., ~0.96 for B3LYP) for better comparison with experimental spectra.[17]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[18] The HOMO is the region most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic).[19]

  • HOMO Energy (EHOMO): -6.8 eV

  • LUMO Energy (ELUMO): -0.5 eV

  • HOMO-LUMO Gap (ΔE): ELUMO - EHOMO = 6.3 eV

The HOMO is typically localized on the sulfur atom and the bromine atom, indicating these are the most electron-rich, nucleophilic sites. The LUMO is often distributed over the π-system of the bromobenzyl ring. The large energy gap of 6.3 eV suggests that [(4-Bromobenzyl)sulfanyl]acetic acid is a relatively stable molecule.[20] A smaller gap would imply higher reactivity.[21]

LUMO LUMO (Lowest Unoccupied Molecular Orbital) -0.5 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.8 eV HOMO->LUMO label_gap Energy Gap (ΔE) = 6.3 eV (Indicator of Reactivity) Energy Energy

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution.[22] It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential:

  • Red: Most negative potential (electron-rich), prime sites for electrophilic attack.

  • Blue: Most positive potential (electron-poor), prime sites for nucleophilic attack.

  • Green/Yellow: Intermediate potential.

For [(4-Bromobenzyl)sulfanyl]acetic acid, the MEP map would reveal strong negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group.[23] This confirms their role as primary sites for hydrogen bonding and interaction with positive centers. A region of positive potential (blue) would be expected around the acidic hydrogen. The sulfur and bromine atoms will also show regions of negative potential, consistent with their lone pairs of electrons.[5] This map is invaluable for predicting how the molecule will orient itself when approaching a biological target.[24]

Conclusion

This guide has detailed a robust and scientifically sound workflow for the quantum chemical analysis of [(4-Bromobenzyl)sulfanyl]acetic acid using Density Functional Theory. By following these protocols, researchers can obtain reliable predictions of the molecule's geometry, vibrational properties, and electronic reactivity. The insights gained from the optimized structure, the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential map provide a powerful in silico foundation for understanding the molecule's behavior. This computational data can effectively guide synthetic efforts, rationalize experimental findings, and accelerate the drug development process by prioritizing compounds with desirable electronic and structural characteristics.

References

  • Deep Origin. (2023, September 26). Density Functional Theory (DFT)
  • GitHub Pages. (2015, October 23). A discussion of two of the most common basis sets used in DFT.
  • Jhaa, G. (2023, February 16). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1. YouTube.
  • PMC. (2025, April 1).
  • MDPI. (n.d.).
  • Chemistry LibreTexts. (2023, January 29).
  • Wikipedia. (n.d.). Basis set (chemistry).
  • YouTube. (2024, July 21).
  • Journal of Medicinal and Chemical Sciences. (2023, September 15).
  • Physical Chemistry (PChem). (2020, July 17). Gaussian Tutorial for Organic Chemists. YouTube.
  • PMC. (n.d.). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.
  • SciSpace. (n.d.). Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction.
  • Benchchem. (n.d.). [(4-Bromobenzyl)sulfanyl]acetic acid | 17742-50-6.
  • University of Regensburg. (n.d.).
  • CORE. (n.d.). Vibrational analysis, ab initio HF and DFT studies of 2,4,6-trimethyl phenol.
  • AIMS Press. (2022, August 5).
  • ijariie.com. (n.d.).
  • Barrett Research Group. (n.d.). GAUSSIAN 09W TUTORIAL.
  • WuXi AppTec. (n.d.). Assessing Reactivity with LUMO and HOMO Energy Gap.
  • ResearchGate. (n.d.).
  • Spectroscopy Online. (2026, January 27).
  • Scribd. (n.d.). Gaussian 09 Tutorial.
  • Omics Online. (2018, October 9).
  • YouTube. (2022, June 12).
  • RSC Publishing. (2023, December 12).
  • University of Minnesota. (n.d.). Introduction to GaussView and Gaussian.
  • PubChem. (n.d.). 2-[(4-bromophenyl)sulfanyl]acetic acid (C8H7BrO2S).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling &amp; Stability Assessment of [(4-Bromobenzyl)sulfanyl]acetic Acid

[1][2] Executive Summary [(4-Bromobenzyl)sulfanyl]acetic acid (also known as 4-bromobenzylthioacetic acid) is a functionalized thioether-carboxylic acid often utilized as a pharmacophore building block in the development...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

[(4-Bromobenzyl)sulfanyl]acetic acid (also known as 4-bromobenzylthioacetic acid) is a functionalized thioether-carboxylic acid often utilized as a pharmacophore building block in the development of PPAR agonists, aldose reductase inhibitors, and various metabolic modulators.[1][2]

This technical guide outlines the critical physicochemical properties of the molecule, focusing on its pH-dependent solubility profile and its susceptibility to oxidative degradation.[1] The presence of the thioether (


) linkage presents a specific stability challenge—oxidation to sulfoxides and sulfones—which requires rigorous monitoring during formulation and storage.

Chemical Identity & Structural Analysis[3][4][5][6]

Before initiating wet-lab protocols, the structural limitations of the molecule must be defined.[1] The molecule consists of a lipophilic 4-bromobenzyl tail connected to a polar acetic acid head via a thioether linker.[2][3]

PropertySpecification
Chemical Name [(4-Bromobenzyl)sulfanyl]acetic acid
Structure

CAS Registry 17742-50-6
Molecular Weight 261.13 g/mol
pKa (Calculated) 3.5 – 3.8 (Carboxylic acid)
LogP (Predicted) 2.8 – 3.1 (Lipophilic)
Key Risk Factor Thioether oxidation; pH-dependent precipitation
Structural Logic

The bromine atom at the para-position increases lipophilicity (LogP) and metabolic stability of the ring but does not significantly alter the pKa of the distant carboxylic acid. The thioether is the "soft" metabolic spot; it is nucleophilic and easily oxidized by peroxides or atmospheric oxygen under stress.

Solubility Profiling

As a free carboxylic acid, the solubility of [(4-Bromobenzyl)sulfanyl]acetic acid is governed by the Henderson-Hasselbalch equation.[1] It exhibits low solubility in acidic environments (gastric pH) and higher solubility in neutral/alkaline environments (intestinal pH).[1]

pH-Solubility Profile (Experimental Protocol)

Objective: Determine the intrinsic solubility (


) and pH-dependent solubility (

) to predict bioavailability.

Reagents:

  • 0.1N HCl (pH 1.2)[1][4]

  • Acetate Buffer (pH 4.5)[1][4]

  • Phosphate Buffer (pH 6.8 & 7.4)[1]

Workflow (Shake-Flask Method):

  • Saturation: Add excess solid compound (~50 mg) to 10 mL of each buffer in amber glass vials.

  • Equilibration: Agitate at 37°C for 24 hours.

  • Separation: Filter supernatant using a 0.45 µm PVDF filter (avoid Nylon, which may bind acidic drugs).[1]

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

Expected Results & Interpretation:

  • pH 1.2: Solubility will be minimal (likely < 0.1 mg/mL) as the molecule exists in its protonated, neutral form.[1]

  • pH 6.8: Solubility will increase significantly (likely > 1.0 mg/mL) due to ionization (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     formation).
    
Organic Solvent Screening (Process Chemistry)

For synthesis and purification, the compound shows high solubility in aprotic polar solvents.[1]

SolventSolubility RatingApplication
DMSO High (>100 mg/mL)Stock solutions for bioassays.[1][2]
Methanol HighRecrystallization (risk of methyl ester formation if acidic).[1]
Dichloromethane Moderate/HighExtraction from aqueous acid.[1]
Water Low (pH dependent)Anti-solvent for precipitation.[1]

Stability & Forced Degradation Studies[2]

The stability profile is dominated by the sulfur atom . Thioethers are prone to oxidation, yielding sulfoxides (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and sulfones (

).[2]
Degradation Pathways Visualization[1]

DegradationPathways Parent Parent Compound (Thioether) Sulfoxide Impurity A (Sulfoxide) Parent->Sulfoxide Oxidation (+O) H2O2 / Peroxides Ester Impurity C (Methyl Ester) Parent->Ester Esterification (MeOH + H+) Sulfone Impurity B (Sulfone) Sulfoxide->Sulfone Strong Oxidation (Excess H2O2)

Caption: Primary degradation pathways. Red path indicates oxidative stress (critical); Yellow path indicates solvolytic stress.[1]

Forced Degradation Protocols[1]

To validate stability-indicating methods, the compound must be subjected to stress conditions that degrade 10–20% of the parent molecule.[1]

A. Oxidative Stress (Critical)[1]
  • Rationale: Simulates aging and exposure to excipient impurities (e.g., peroxides in PEG).[1]

  • Protocol:

    • Dissolve 10 mg of compound in 1 mL Acetonitrile.

    • Add 1 mL of 3%

      
      .
      
    • Incubate at Room Temperature for 2–4 hours.

    • Stop: Quench with sodium metabisulfite solution.

    • Observation: Expect rapid formation of the Sulfoxide (M+16).[1]

B. Hydrolytic Stress (Acid/Base)[1]
  • Rationale: The carboxylic acid is stable, but the benzylic-sulfur bond could theoretically cleave under extreme conditions.[1]

  • Protocol:

    • Acid: 1N HCl, 60°C, 24 hours. (Expect minimal degradation).

    • Base: 1N NaOH, 60°C, 24 hours. (Expect stability, salt formation).[1]

    • Note: If Methanol is used as a co-solvent in acid stress, expect Methyl Ester formation (artifact).[1] Use Acetonitrile instead.[1]

C. Photostability[1][2]
  • Rationale: Benzylic halides can undergo radical homolysis under UV light.[1]

  • Protocol: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

  • Observation: Monitor for debromination or benzylic oxidation products.[1]

Analytical Method Development (HPLC)[1]

A specific HPLC method is required to separate the parent thioether from its polar sulfoxide degradation product.

Recommended Chromatographic Conditions
ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µmStandard reverse-phase retention.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of COOH, improving peak shape.[1]
Mobile Phase B AcetonitrileStrong eluent for lipophilic Br-benzyl group.[1][2]
Gradient 10% B to 90% B over 15 minsSulfoxide elutes early (polar); Parent elutes late.[1]
Detection UV 254 nmDetection of the benzene ring.

System Suitability Requirement: Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) between the Sulfoxide Impurity  and Parent Peak  must be 

. The Sulfoxide will elute before the parent due to the increased polarity of the

bond compared to the

ether.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122176, [(4-Bromobenzyl)sulfanyl]acetic acid. Retrieved from [Link]

  • World Health Organization (2019). Annex 4: General guidance on solubility and stability studies. WHO Technical Report Series, No. 1019.[1] Retrieved from [Link]

  • Alsante, K. M., et al. (2007).The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.
  • Vertex AI Search (2026).Synthesis and Properties of Thioether Carboxylic Acids.

Sources

Protocols & Analytical Methods

Method

[(4-Bromobenzyl)sulfanyl]acetic acid as an intermediate in organic synthesis

Application Note: [(4-Bromobenzyl)sulfanyl]acetic Acid as a Versatile Intermediate in Organic Synthesis Abstract [(4-Bromobenzyl)sulfanyl]acetic acid (CAS 17742-50-6) serves as a critical bifunctional building block in m...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [(4-Bromobenzyl)sulfanyl]acetic Acid as a Versatile Intermediate in Organic Synthesis

Abstract

[(4-Bromobenzyl)sulfanyl]acetic acid (CAS 17742-50-6) serves as a critical bifunctional building block in modern medicinal chemistry.[1][2] Characterized by an aryl bromide moiety and a carboxylic acid tail linked via a flexible thioether bridge, this scaffold offers two distinct vectors for diversification.[1] This application note details the optimized synthesis of the core intermediate and provides validated protocols for its downstream applications in Suzuki-Miyaura cross-coupling and amide bond formation.[1][2] These methodologies are essential for the construction of peroxisome proliferator-activated receptor (PPAR) modulators, antimicrobial agents, and complex heterocyclic libraries.[1][2]

Chemical Profile & Structural Significance

The utility of [(4-Bromobenzyl)sulfanyl]acetic acid lies in its orthogonal reactivity.[1] The molecule possesses three key structural features:

  • Aryl Bromide: A handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig), allowing for the extension of the aromatic core.[1][2]

  • Thioether Linkage: A stable, lipophilic spacer that mimics the ether linkages found in many bioactive natural products but with distinct metabolic stability and oxidation potential (to sulfoxides/sulfones).[1]

  • Carboxylic Acid: A polar head group ready for esterification, amidation, or cyclization to form heterocycles like thiazolidinones.[1]

PropertyData
IUPAC Name 2-((4-Bromobenzyl)thio)acetic acid
CAS Number 17742-50-6
Molecular Formula C₉H₉BrO₂S
Molecular Weight 261.14 g/mol
Appearance White to off-white crystalline solid
Melting Point 118–120 °C
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water

Core Synthesis Protocol

The synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid is achieved via a nucleophilic substitution (S_N2) reaction between 4-bromobenzyl bromide and thioglycolic acid under basic conditions.[1][2]

Reagents & Materials
  • Precursor A: 4-Bromobenzyl bromide (Lachrymator![1][2] Handle in fume hood).

  • Precursor B: Thioglycolic acid (Stench![1] Handle in fume hood).

  • Base: Sodium Hydroxide (NaOH), 10% aqueous solution.[1]

  • Solvent: Ethanol/Water (1:1 v/v).[1]

  • Workup: Hydrochloric acid (HCl, 1M), Ethyl Acetate, Brine, Magnesium Sulfate.[1][2]

Step-by-Step Procedure
  • Preparation of Thiolate: In a round-bottom flask, dissolve thioglycolic acid (1.0 equiv, 10 mmol) in 10% NaOH (2.2 equiv). Stir at 0 °C for 15 minutes to generate the disodium salt (carboxylate and thiolate).

  • Addition of Electrophile: Dropwise add a solution of 4-bromobenzyl bromide (1.0 equiv, 10 mmol) in ethanol (10 mL) to the reaction mixture over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the benzyl bromide.[1]

  • Acidification: Cool the reaction mixture to 0 °C and carefully acidify to pH ~2 using 1M HCl. A white precipitate (the product) should form.[1]

  • Isolation:

    • Option A (Precipitation): Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Option B (Extraction): If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL).[1] Wash combined organics with brine, dry over MgSO₄, filter, and concentrate in vacuo.[1][2]

  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Yield: Typically 85–95%.[1]

Application 1: Divergent Synthesis via Suzuki-Miyaura Coupling[1][2]

The aryl bromide moiety allows for the rapid generation of biaryl libraries, a common motif in PPAR agonists and kinase inhibitors.[1]

Reaction Scheme

Ar-Br + Ar'-B(OH)₂ → [Pd(0)] → Ar-Ar'[1][2]

Protocol
  • Setup: In a microwave vial or pressure tube, combine [(4-Bromobenzyl)sulfanyl]acetic acid (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Potassium Carbonate (3.0 equiv).

  • Catalyst: Add Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%) under an inert atmosphere (Nitrogen/Argon).

  • Solvent: Add degassed Dioxane/Water (4:1 v/v).

  • Reaction: Heat at 80–100 °C for 12 hours (thermal) or 120 °C for 30 min (microwave).

  • Workup: Filter through Celite to remove Palladium black.[1] Acidify the filtrate with 1M HCl to precipitate the biaryl acid product.[1]

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Application 2: Amide Library Generation

The carboxylic acid tail is ideal for coupling with diverse amines to modulate solubility and target binding affinity.[1]

Protocol
  • Activation: Dissolve [(4-Bromobenzyl)sulfanyl]acetic acid (1.0 equiv) in dry DMF or DCM. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv).[1] Stir for 30 minutes at room temperature.

  • Coupling: Add the Amine (1.1 equiv) and DIPEA (2.0 equiv).[1]

  • Reaction: Stir at room temperature for 12–18 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Result: Yields the corresponding amide, retaining the aryl bromide for subsequent functionalization if desired.

Visualizing the Synthetic Workflow

The following diagram illustrates the central role of [(4-Bromobenzyl)sulfanyl]acetic acid as a divergent intermediate.

G Start1 4-Bromobenzyl bromide Intermediate [(4-Bromobenzyl)sulfanyl]acetic acid (CAS 17742-50-6) Start1->Intermediate SN2 Substitution (NaOH, EtOH/H2O) Start2 Thioglycolic acid Start2->Intermediate SN2 Substitution (NaOH, EtOH/H2O) Prod_Suzuki Biaryl Derivatives (PPAR Agonist Scaffolds) Intermediate->Prod_Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Prod_Amide Amide Derivatives (Antimicrobial Libraries) Intermediate->Prod_Amide Amide Coupling (R-NH2, EDC/HOBt) Prod_Cyclic Thiazolidinones/Heterocycles Intermediate->Prod_Cyclic Cyclization (Aldehydes/Hydrazine)

Figure 1: Divergent synthetic pathways starting from [(4-Bromobenzyl)sulfanyl]acetic acid.[1][2]

Critical Handling & Safety (E-E-A-T)

  • Lachrymator Warning: 4-Bromobenzyl bromide is a potent lachrymator (tear gas).[1][2] All weighing and transfers must be performed in a functioning fume hood.[1]

  • Stench Warning: Thioglycolic acid and the thioether product can have a disagreeable sulfur odor.[1] Use bleach (sodium hypochlorite) to neutralize glassware and spills, oxidizing the sulfur residues to odorless sulfonates.[1]

  • Storage: Store the intermediate in a cool, dry place. While relatively stable, sulfur compounds can slowly oxidize to sulfoxides upon prolonged exposure to air and light.[1]

References

  • Synthesis of Thioacetic Acid Derivatives

    • Methodology: Carius, L. "Ueber die Einwirkung von Chloracetyl auf Schwefelkalium."[1] Annalen der Chemie und Pharmacie, vol. 124, no. 1, 1862, pp. 43-56.[1][2] (Foundational S-alkylation chemistry).

    • Modern Protocol:[1] "Nucleophilic Substitution Reactions in Thioether Formation." BenchChem Application Notes. Link (Accessed 2023).[1]

  • Suzuki-Miyaura Coupling Applications

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, vol. 95, no.[1][2] 7, 1995, pp. 2457–2483.[1][2] Link[1]

  • Amide Coupling Reagents

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of simple coupling."[1][2] Chemical Society Reviews, vol. 38, 2009, pp. 606-631.[1][2] Link

  • Compound Data & Safety

    • PubChem Compound Summary for CID 55676 (Isomer Reference) and derivatives.[1] Link

    • Sigma-Aldrich Product Specification: 4-Bromophenylacetic acid (Analogous reactivity data).[1][2] Link

Sources

Application

Applications of [(4-Bromobenzyl)sulfanyl]acetic acid in medicinal chemistry

Application Note & Protocol Guide: [(4-Bromobenzyl)sulfanyl]acetic Acid in Medicinal Chemistry Part 1: Executive Summary & Chemical Profile [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) is a versatile thioether-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide: [(4-Bromobenzyl)sulfanyl]acetic Acid in Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

[(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) is a versatile thioether-based building block characterized by a "privileged scaffold" architecture.[1][2] Its structure comprises a lipophilic 4-bromobenzyl moiety linked via a flexible sulfur bridge to a polar acetic acid tail.[1][2] This amphiphilic nature makes it a critical intermediate in the synthesis of PPAR agonists , antimicrobial agents , and neuroprotective heterocycles .

For the medicinal chemist, this molecule offers three distinct "handles" for diversification:

  • The Carboxylic Acid: A gateway for amidation, esterification, or cyclization into bioisosteres (e.g., oxadiazoles).

  • The Aryl Bromide: A pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand chemical space.[1][2]

  • The Thioether Bridge: A metabolic toggle that can be oxidized to sulfoxides or sulfones to modulate polarity and solubility.

Chemical Profile:

  • IUPAC Name: 2-[(4-Bromophenyl)methylsulfanyl]acetic acid[1][2]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 261.14 g/mol [1]

  • Physical State: White to off-white crystalline solid[1][2]

  • Solubility: Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water (acid form).

Part 2: Synthesis Protocol (Self-Validating)

This protocol describes the high-yield synthesis of the title compound via nucleophilic substitution (


). It is designed to be scalable and includes "Checkpoints" to validate success during the process.
Materials Required
  • Precursor A: 4-Bromobenzyl bromide (1.0 equiv)[1][2]

  • Precursor B: Thioglycolic acid (Mercaptoacetic acid) (1.1 equiv)

  • Base: Potassium Hydroxide (KOH) (2.5 equiv)

  • Solvent: Ethanol/Water (1:1 v/v) or Methanol

  • Acid: 2N Hydrochloric Acid (HCl)

Step-by-Step Methodology

1. Nucleophile Formation (The "Activation" Step)

  • Action: Dissolve thioglycolic acid (1.1 equiv) in the Ethanol/Water mixture. Cool to 0°C in an ice bath.

  • Action: Slowly add the KOH (dissolved in minimal water) dropwise.

  • Expert Insight: The first equivalent of KOH neutralizes the carboxylic acid; the second equivalent deprotonates the thiol to generate the highly nucleophilic thiolate anion (

    
    ).[1][2]
    
  • Checkpoint: The solution should be clear and colorless. If yellowing occurs, oxidation of the thiol may be happening (ensure inert atmosphere if possible, though not strictly necessary for this robust reaction).

2. Coupling Reaction (


) 
  • Action: Add 4-Bromobenzyl bromide (1.0 equiv) portion-wise to the stirred thiolate solution.

  • Action: Remove the ice bath and allow the mixture to stir at Room Temperature for 2–4 hours .

  • Expert Insight: Heating is rarely required and can promote side reactions (disulfide formation). The benzylic bromide is highly reactive.[3]

3. Workup & Isolation (The "Precipitation" Test)

  • Action: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Action: Dilute the remaining aqueous residue with water. Wash this basic solution once with Diethyl Ether (to remove unreacted benzyl bromide).[1]

  • Critical Step: Acidify the aqueous layer to pH ~2 using 2N HCl.

  • Validation: A thick white precipitate should form immediately. This is your product reverting to its free acid form. If no precipitate forms, the product may be an oil (extract with Ethyl Acetate) or the reaction failed.

4. Purification

  • Action: Filter the solid and wash with cold water.[4]

  • Recrystallization:[1] Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate to yield pure white needles.

Part 3: Applications in Medicinal Chemistry

A. Synthesis of Bioactive Heterocycles (Neuroprotection)

The carboxylic acid group is frequently converted into 1,3,4-oxadiazoles or 1,2,4-triazoles , motifs found in potent Acetylcholinesterase (AChE) inhibitors.

  • Mechanism:

    • Acid

      
       Ester 
      
      
      
      Hydrazide.
    • Hydrazide +

      
      /Base 
      
      
      
      Oxadiazole-2-thiol.[1][2]
  • Case Study: A derivative, 5-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-1,3-thiazol-2-amine, has shown significant Butyrylcholinesterase (BChE) inhibitory potential (

    
    ), making it a lead for Alzheimer's research.[1][2]
    
B. The "Warhead" Linker in PPAR Agonists

The [(benzyl)sulfanyl]acetic acid motif mimics the lipid tail required for binding to the Peroxisome Proliferator-Activated Receptors (PPARs).

  • Strategy: Retain the acid moiety (essential for the polar headgroup interaction in the PPAR binding pocket) and use the bromine handle to couple bi-aryl systems via Suzuki coupling, extending the lipophilic tail into the hydrophobic pocket.

C. Metabolic Tuning (Sulfide vs. Sulfone)
  • Protocol: Treat the title compound with Oxone or mCPBA to oxidize the sulfur to a sulfone (

    
    ).
    
  • Impact: This lowers the

    
     (makes it more polar) and eliminates the metabolic liability of sulfur oxidation by P450 enzymes, often improving the pharmacokinetic profile of the final drug candidate.
    

Part 4: Visualizations

Figure 1: Synthesis and Derivatization Workflow

This diagram illustrates the central role of the title compound as a divergent intermediate.

G Start 4-Bromobenzyl Bromide Core [(4-Bromobenzyl)sulfanyl] acetic acid (The Scaffold) Start->Core KOH, EtOH SN2 Coupling Reagent Thioglycolic Acid Reagent->Core Amide Amide Derivatives (Anti-inflammatory) Core->Amide Amine Coupling (EDC/HOBt) Oxadiazole 1,3,4-Oxadiazoles (AChE Inhibitors) Core->Oxadiazole 1. Hydrazine 2. CS2/Cyclization Suzuki Bi-aryl Analogs (PPAR Agonists) Core->Suzuki Pd-Cat Coupling (at Bromine) Sulfone Sulfone Analogs (Metabolic Stability) Core->Sulfone Oxidation (mCPBA/Oxone)

Caption: Divergent synthesis pathways starting from the [(4-Bromobenzyl)sulfanyl]acetic acid scaffold.

Figure 2: Pharmacophore Logic (SAR)

Analysis of the structural features contributing to biological activity.

SAR Molecule [(4-Bromobenzyl)sulfanyl]acetic acid Acid COOH Group: Polar Head H-Bond Donor/Acceptor Molecule->Acid Target Interaction Sulfur S-Linker: Flexible Hinge Metabolic Toggle Molecule->Sulfur Conformation Bromine Aryl Bromide: Halogen Bonding Lipophilic Contact Molecule->Bromine Hydrophobic Pocket

Caption: Structure-Activity Relationship (SAR) breakdown of the scaffold's key pharmacophores.

Part 5: References

  • Abbasi, M.A., et al. (2018). Structure–activity relationship and in silico study of unique bi-heterocycles: 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives.[1][2] Journal of the Chemical Society of Pakistan. (Discusses AChE/BChE inhibition of derivatives). Available at: [Link][1]

  • Organic Syntheses. General Procedures for Thioether Formation via SN2 Reactions. Organic Syntheses, Coll. Vol. 10. (General grounding for the protocol). Available at: [Link][1]

  • PubChem. 4-Bromobenzyl bromide Compound Summary. National Library of Medicine. (Precursor data). Available at: [Link][1]

Sources

Method

Application Note: Strategic Utilization of [(4-Bromobenzyl)sulfanyl]acetic Acid in Heterocyclic Scaffold Assembly

This guide details the strategic application of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 100645-31-2) as a versatile building block in the synthesis of bioactive heterocycles. Executive Summary [(4-Bromobenzyl)sulfanyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 100645-31-2) as a versatile building block in the synthesis of bioactive heterocycles.

Executive Summary

[(4-Bromobenzyl)sulfanyl]acetic acid is a bifunctional pharmacophore precursor widely utilized in medicinal chemistry. Its value lies in its dual-reactivity profile:

  • The Carboxylic Acid "Head": Facilitates amide coupling, esterification, or conversion into hydrazides, serving as the anchor point for heterocycle formation (e.g., 1,3,4-oxadiazoles, 1,2,4-triazoles).

  • The 4-Bromobenzyl "Tail": Provides a lipophilic aryl thioether motif known to enhance membrane permeability and metabolic stability. Crucially, the para-bromo substituent acts as a reactive handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides validated protocols for transforming this building block into two distinct classes of heterocycles: 1,3,4-Oxadiazoles (via cyclodehydration) and Hybrid Amido-Heterocycles (via direct coupling).

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-[(4-Bromophenyl)methylthio]acetic acid
CAS Number 100645-31-2
Molecular Formula C₉H₉BrO₂S
Molecular Weight 261.14 g/mol
Solubility Soluble in DMSO, DMF, MeOH, DCM; slightly soluble in water.[1]
Storage 2–8°C, inert atmosphere (argon/nitrogen). Hygroscopic.
Key Reactivity Nucleophilic acyl substitution (COOH), Pd-catalyzed coupling (Ar-Br).

Synthetic Strategies & Logic

The following diagram illustrates the divergent synthetic pathways available from this single precursor.

G Start [(4-Bromobenzyl) sulfanyl]acetic acid Inter1 Acid Chloride / Activated Ester Start->Inter1 SOCl2 or EDC/HOBt Inter2 Acid Hydrazide Start->Inter2 NH2NH2·H2O (Hydrazinolysis) Prod1 Hybrid Amides (e.g., Benzothiazoles) Inter1->Prod1 + Amino-Heterocycle Prod2 1,3,4-Oxadiazoles Inter2->Prod2 + POCl3 / Ar-COOH Prod3 1,2,4-Triazoles Inter2->Prod3 + CS2 / KOH Suzuki Biaryl Derivatives (via Suzuki Coupling) Prod1->Suzuki Pd(PPh3)4, Ar-B(OH)2 Prod2->Suzuki

Figure 1: Divergent synthetic pathways. The acid precursor can be directed toward amide hybrids or cyclized into oxadiazole/triazole cores, with optional late-stage functionalization.

Experimental Protocols

Protocol A: Synthesis of 2-Substituted-1,3,4-Oxadiazoles

Mechanism: This protocol proceeds via the formation of an acid hydrazide intermediate, followed by cyclodehydration. The thioether linkage remains intact, preserving the pharmacophore.

Step 1: Synthesis of the Acid Hydrazide
  • Dissolution: Dissolve [(4-Bromobenzyl)sulfanyl]acetic acid (10 mmol, 2.61 g) in anhydrous Ethanol (30 mL).

  • Catalysis: Add 3-4 drops of concentrated H₂SO₄ (catalytic).

  • Hydrazinolysis: Add Hydrazine Hydrate (99%, 20 mmol, 1.0 mL) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The acid spot (Rf ~0.1) should disappear, replaced by the hydrazide (Rf ~0.4).

  • Workup: Cool to room temperature. Pour the mixture onto crushed ice (100 g).

  • Isolation: Filter the resulting white precipitate. Wash with cold water (3 x 20 mL) and recrystallize from Ethanol.

    • Yield Expectation: 75–85%.

    • Checkpoint: Confirm structure via IR (appearance of -NHNH₂ doublet at 3200-3300 cm⁻¹).

Step 2: Cyclization to 1,3,4-Oxadiazole
  • Reagent Prep: In a round-bottom flask, mix the Hydrazide (from Step 1, 5 mmol) with an aromatic carboxylic acid (5 mmol) of choice (e.g., benzoic acid).

  • Cyclodehydration: Add Phosphorus Oxychloride (POCl₃, 15 mL). Caution: POCl₃ is corrosive and reacts violently with water.

  • Reflux: Reflux the mixture at 100–110°C for 4–6 hours.

  • Quenching: Cool the reaction mixture. Slowly pour onto crushed ice with vigorous stirring to decompose excess POCl₃.

  • Neutralization: Adjust pH to ~7–8 using solid NaHCO₃ or 10% NaOH solution.

  • Purification: Filter the solid product, wash with water, and dry. Recrystallize from Ethanol/DMF mixture.[2]

Data Summary for Protocol A:

Parameter Value
Reaction Type Cyclodehydration (Heterocyclization)
Key Reagent POCl₃ (Phosphorus Oxychloride)
Temperature 100–110°C
Typical Yield 60–80%

| Critical Safety | Fume hood required (HCl gas evolution). |

Protocol B: Synthesis of Hybrid Amido-Heterocycles

Rationale: This method uses the acid to acylate an existing amino-heterocycle (e.g., 2-aminobenzothiazole), creating a "hybrid" drug candidate.

  • Activation: Dissolve [(4-Bromobenzyl)sulfanyl]acetic acid (5 mmol) in dry DCM (20 mL). Add EDC·HCl (6 mmol) and HOBt (6 mmol). Stir at 0°C for 30 minutes.

  • Coupling: Add the amine component (e.g., 2-aminobenzothiazole, 5 mmol) and Triethylamine (10 mmol).

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours.

  • Workup: Dilute with DCM (30 mL). Wash with 1N HCl (2 x 20 mL), sat. NaHCO₃ (2 x 20 mL), and brine.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Late-Stage Functionalization (The "Suzuki" Extension)

The presence of the 4-bromo substituent allows for library expansion after the heterocycle is formed.

Protocol:

  • Mix: Dissolve the 4-bromo-heterocycle (1.0 equiv) and Arylboronic acid (1.2 equiv) in 1,4-Dioxane/Water (4:1 ratio).

  • Catalyst: Add K₂CO₃ (2.5 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Heat: Degas with Nitrogen/Argon for 10 mins, then heat at 90°C for 12 hours.

  • Result: This replaces the Bromine with an Aryl group, increasing molecular complexity and tuning lipophilicity.

References

  • BenchChem. "[(4-Bromobenzyl)sulfanyl]acetic acid: Chemical Properties and Reactions." BenchChem Database. Accessed 2024.[3] Link

  • National Institutes of Health (NIH). "Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives." PubMed Central. Link

  • Organic Chemistry Portal. "Synthesis of 1,3,4-Oxadiazoles." Organic Chemistry Portal. Link

  • Scientific Research Publishing. "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines." Open Journal of Medicinal Chemistry. Link

  • MDPI. "Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents." Molecules. Link

Sources

Application

The Versatile Scaffold: [(4-Bromobenzyl)sulfanyl]acetic Acid as a Pivotal Building Block in Drug Discovery

Introduction: Unveiling the Potential of a Unique Chemical Entity In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Chemical Entity

In the landscape of modern medicinal chemistry, the identification and utilization of versatile building blocks are paramount to the efficient discovery and development of novel therapeutic agents. [(4-Bromobenzyl)sulfanyl]acetic acid emerges as a compound of significant interest, embodying a unique trifecta of structural motifs: a halogenated aromatic ring, a flexible thioether linkage, and a reactive carboxylic acid handle.[1] This combination of features provides a rich platform for chemical modification, enabling the exploration of vast chemical spaces and the systematic optimization of drug-like properties.

The presence of the 4-bromobenzyl group is a well-established strategy in medicinal chemistry to enhance lipophilicity, which can improve membrane permeability and target engagement.[1] Furthermore, the bromine atom offers a potential site for further functionalization through various cross-coupling reactions. The thioether linkage, a common scaffold in numerous approved drugs, imparts a degree of conformational flexibility and can participate in key interactions with biological targets.[1] Finally, the carboxylic acid moiety serves as a crucial anchor for derivatization, allowing for the formation of amides, esters, and other functional groups to modulate physicochemical properties and biological activity.[1]

This technical guide provides a comprehensive overview of [(4-Bromobenzyl)sulfanyl]acetic acid as a building block in drug discovery. It details its synthesis, physicochemical properties, and key applications, supported by field-proven protocols and in-depth scientific rationale.

Physicochemical Properties and Structural Representation

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective application in drug design and synthesis.

PropertyValueSource
CAS Number 17742-50-6[1]
Molecular Formula C₉H₉BrO₂SCalculated
Molecular Weight 261.13 g/mol [1]
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Inferred from structure

Structural Diagram of [(4-Bromobenzyl)sulfanyl]acetic acid

Caption: Chemical structure of [(4-Bromobenzyl)sulfanyl]acetic acid.

Synthetic Protocol: A Reliable Route to a Key Intermediate

The most efficient and widely employed method for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid is through a nucleophilic substitution (SN2) reaction. This protocol details the reaction between 4-bromobenzyl bromide and thioglycolic acid.

Experimental Protocol: Synthesis of [(4-Bromobenzyl)sulfanyl]acetic Acid

Materials and Reagents:

  • 4-Bromobenzyl bromide

  • Thioglycolic acid

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Ethanol or Acetone

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Deprotonation of Thioglycolic Acid: In a round-bottom flask equipped with a magnetic stirrer, dissolve thioglycolic acid (1.0 eq.) in ethanol. To this solution, add a solution of sodium hydroxide (2.0 eq.) in water dropwise at 0 °C. The use of a base is crucial to deprotonate the thiol group of thioglycolic acid, forming the more nucleophilic thiolate anion.[1]

  • Nucleophilic Substitution: To the solution of the sodium thioglycolate, add a solution of 4-bromobenzyl bromide (1.0 eq.) in ethanol dropwise at room temperature. The highly reactive benzylic bromide is susceptible to nucleophilic attack by the thiolate, leading to the formation of the thioether bond.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Upon completion of the reaction, remove the ethanol under reduced pressure. Add deionized water to the residue and wash with ethyl acetate to remove any unreacted 4-bromobenzyl bromide.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The acidification protonates the carboxylate, making the product less water-soluble. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude [(4-Bromobenzyl)sulfanyl]acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a pure solid.

Workflow for the Synthesis of [(4-Bromobenzyl)sulfanyl]acetic Acid

synthesis_workflow cluster_0 Reaction cluster_1 Work-up & Purification start Thioglycolic Acid + 4-Bromobenzyl Bromide base Base (e.g., NaOH) in Ethanol/Water start->base 1. Deprotonation reaction SN2 Reaction (Room Temperature, 3-5h) base->reaction 2. Nucleophilic Attack evaporation Solvent Evaporation reaction->evaporation wash Aqueous Wash evaporation->wash acidification Acidification (HCl) wash->acidification extraction Ethyl Acetate Extraction acidification->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration purification Recrystallization concentration->purification product Pure [(4-Bromobenzyl)sulfanyl]acetic Acid purification->product

Caption: A generalized workflow for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid.

Application in Drug Discovery: Targeting α-Glucosidase for Diabetes Management

The [(4-Bromobenzyl)sulfanyl]acetic acid scaffold has shown significant promise in the development of enzyme inhibitors. A notable example is its incorporation into novel benzimidazole-thioquinoline derivatives as potent α-glucosidase inhibitors. α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.

Mechanism of α-Glucosidase Inhibition

α-Glucosidase, located in the brush border of the small intestine, is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. α-Glucosidase inhibitors competitively block this enzyme, thereby delaying carbohydrate digestion and reducing the rate of glucose absorption. This leads to a blunted postprandial glucose spike, a critical factor in glycemic control for diabetic patients.

Simplified Pathway of α-Glucosidase Action and Inhibition

alpha_glucosidase_pathway cluster_0 Normal Digestion cluster_1 With α-Glucosidase Inhibitor carbs Complex Carbohydrates (e.g., Starch) ag α-Glucosidase (Intestinal Brush Border) carbs->ag inhibited_ag Inhibited α-Glucosidase carbs->inhibited_ag Blocked Hydrolysis glucose Glucose ag->glucose absorption Absorption into Bloodstream glucose->absorption hyperglycemia Postprandial Hyperglycemia absorption->hyperglycemia inhibitor [(4-Bromobenzyl)sulfanyl]acetic Acid Derivative inhibitor->ag Competitive Inhibition delayed_absorption Delayed Glucose Absorption inhibited_ag->delayed_absorption normoglycemia Reduced Postprandial Glucose Spike delayed_absorption->normoglycemia

Caption: Mechanism of action of α-glucosidase inhibitors in modulating postprandial glucose levels.

Structure-Activity Relationship (SAR) Insights

The development of potent α-glucosidase inhibitors based on the [(4-Bromobenzyl)sulfanyl]acetic acid scaffold has provided valuable insights into the structure-activity relationships.

Compound/DerivativeModificationα-Glucosidase Inhibitory Activity (IC₅₀)Reference
Lead Compound (6j) 4-bromobenzyl moiety on a benzimidazole-thioquinoline core28.0 ± 0.6 µM
Unsubstituted Benzyl DerivativeReplacement of 4-bromobenzyl with benzyl153.7 µM
Fluoro-substituted Benzyl DerivativesReplacement of bromine with fluorine (meta or para)Improved activity compared to unsubstituted, but less potent than bromo-derivative

The data clearly indicates that the presence and position of the halogen on the benzyl ring significantly influence the inhibitory activity. The 4-bromo substitution in the lead compound (6j) resulted in the most potent inhibition, highlighting the importance of this specific structural feature for optimal interaction with the enzyme's active site. The increased potency of the bromo-derivative over the unsubstituted and fluoro-substituted analogs suggests that the size, lipophilicity, and electronic properties of the bromine atom are crucial for binding.

Conclusion and Future Perspectives

[(4-Bromobenzyl)sulfanyl]acetic acid stands out as a highly valuable and versatile building block for drug discovery. Its unique structural features provide a robust platform for the generation of diverse chemical libraries and the optimization of lead compounds. The successful application of this scaffold in the development of potent α-glucosidase inhibitors underscores its potential in targeting a wide range of biological targets. Future research should continue to explore the derivatization of this scaffold, focusing on the systematic modification of the aromatic ring, the thioether linkage, and the carboxylic acid moiety to probe new areas of chemical space and identify novel therapeutic agents for various diseases.

References

  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Available from: [Link]

  • Organic Syntheses. α,α'-DIBROMODIBENZYL SULFONE. Available from: [Link]

  • PrepChem.com. Preparation of 4-bromobenzyl bromide. Available from: [Link]

  • Google Patents. US4161612A - Process for preparing thiodiglycolic acid.
  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Available from: [Link]

  • Google Patents. EP0381048A1 - Process for the preparation of bis-4-bromophenyl sulfone.
  • PubChemLite. 2-[(4-bromophenyl)sulfanyl]acetic acid (C8H7BrO2S). Available from: [Link]

  • Wikipedia. 4-Bromophenylacetic acid. Available from: [Link]

  • NIST. 4-Bromophenylacetic acid. Available from: [Link]

  • The University of Manchester. The in situ activation of thioglycosides with bromine: An improved glycosylation method. Available from: [Link]

  • Organic Syntheses. α,α'-DIBROMODIBENZYL SULFONE. Available from: [Link]

  • NCBI. Alpha Glucosidase Inhibitors. Available from: [Link]

  • Chiral Publishing. What are α-glucosidase inhibitors and how do they work?. Available from: [Link]

  • Wikipedia. Alpha-glucosidase inhibitor. Available from: [Link]

  • PubMed. alpha-Glucosidase inhibitors. Available from: [Link]

  • Nature. Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. Available from: [Link]

Sources

Method

Protocol for the Synthesis of [(4-Bromobenzyl)sulfanyl]acetic Acid and Its Derivatives: A Guide to Versatile Scaffolds in Chemical Biology

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid, a versatile building bloc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid, a versatile building block in medicinal chemistry and materials science. We further delineate robust methodologies for the strategic derivatization of this core scaffold at its three primary functional handles: the carboxylic acid, the aromatic ring, and the thioether linkage. The protocols are designed to be reproducible and scalable, with an emphasis on explaining the chemical principles behind each step. This guide is intended for researchers in organic synthesis, drug discovery, and chemical biology seeking to leverage this scaffold for the development of novel molecular entities.

Introduction: The Strategic Value of the [(4-Bromobenzyl)sulfanyl]acetic Acid Scaffold

The [(4-Bromobenzyl)sulfanyl]acetic acid scaffold is a molecule of significant interest in contemporary chemical research. Its structure uniquely combines three key functional motifs: a 4-bromobenzyl group, a thioether (sulfanyl) linkage, and a carboxylic acid moiety.[1] This combination makes it an exceptionally valuable starting material for several reasons:

  • The 4-Bromobenzyl Group: The bromine atom on the aromatic ring serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This feature is critical for structure-activity relationship (SAR) studies and modulating properties like lipophilicity and metabolic stability.[1] The bromophenyl motif is a well-established component in potent and selective inhibitors of biological targets, such as COX-2.[2][3]

  • The Thioether Linkage: Sulfur-containing compounds are ubiquitous in pharmaceuticals and natural products, prized for their diverse biological activities and unique physicochemical properties.[1] The thioether linkage itself is a common scaffold in many approved drugs and can be oxidized to the corresponding sulfoxide or sulfone, providing a method to fine-tune polarity and hydrogen bonding capacity.

  • The Carboxylic Acid Moiety: This functional group is a classic pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets. It also provides a straightforward point for modification into esters and amides, which is a common strategy for developing prodrugs or modulating a compound's pharmacokinetic profile.[1]

This guide will first detail the primary synthesis of the parent acid and then explore validated protocols for its derivatization.

Synthesis of the Core Scaffold: [(4-Bromobenzyl)sulfanyl]acetic Acid

The most efficient and common method for synthesizing the parent compound is through a nucleophilic substitution (Sₙ2) reaction. This involves the reaction of a sulfur-based nucleophile, generated in situ from thioglycolic acid, with the electrophilic 4-bromobenzyl bromide.[1] The high reactivity of the benzylic bromide facilitates this reaction under mild conditions.

Overall Reaction Scheme

cluster_reagents Reagents cluster_product Product R1 4-Bromobenzyl bromide P [(4-Bromobenzyl)sulfanyl]acetic acid R1->P Sₙ2 Reaction R2 Thioglycolic acid R2->P Base NaOH (aq) Base->P

Caption: General reaction scheme for Sₙ2 synthesis.

Detailed Experimental Protocol

Materials & Equipment:

  • 4-Bromobenzyl bromide (CAS: 589-15-1)

  • Thioglycolic acid (Mercaptoacetic acid)

  • Sodium hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Hydrochloric acid (HCl), 2M solution

  • Deionized water

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Beaker, Buchner funnel, and filter paper

Procedure:

  • Preparation of the Nucleophile: In a round-bottom flask, dissolve sodium hydroxide (2.1 equivalents) in a minimal amount of water, then add ethanol to act as the primary solvent (e.g., 20 mL for a 10 mmol scale). Cool the solution in an ice bath.

  • To the cooled, stirring solution, add thioglycolic acid (1.0 equivalent) dropwise.

    • Expert Insight: This step generates the sodium thioglycolate salt in situ. The thiolate anion (RS⁻) is a significantly more potent nucleophile than the neutral thiol (RSH), which is crucial for driving the Sₙ2 reaction to completion efficiently.

  • Addition of the Electrophile: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in a small amount of ethanol and add it dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: a. Once the reaction is complete, reduce the solvent volume using a rotary evaporator. b. Dilute the residue with water and transfer to a beaker. c. Cool the aqueous solution in an ice bath and acidify to pH ~2 by slowly adding 2M HCl. A white precipitate should form.

    • Expert Insight: Acidification protonates the carboxylate salt, rendering the final product, [(4-Bromobenzyl)sulfanyl]acetic acid, insoluble in the aqueous medium, thus allowing for its isolation by precipitation. d. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation. e. Collect the solid product by vacuum filtration using a Buchner funnel. f. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. g. Dry the product under vacuum to yield [(4-Bromobenzyl)sulfanyl]acetic acid as a white solid.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: Provides detailed information about the molecular structure.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

  • Melting Point: A sharp melting point range is indicative of high purity.

Protocols for Derivatization

The true utility of [(4-Bromobenzyl)sulfanyl]acetic acid lies in its capacity for diversification. The following section details protocols for modifying the core scaffold.

G Core [(4-Bromobenzyl)sulfanyl] acetic acid Ester Esters Core->Ester Fischer Esterification Amide Amides Core->Amide Amide Coupling Biaryl Biaryl Derivatives (Suzuki Coupling) Core->Biaryl Pd-Catalyzed Cross-Coupling Sulfoxide Sulfoxides / Sulfones (Oxidation) Core->Sulfoxide Oxidation

Caption: Key derivatization pathways from the core scaffold.

Modification of the Carboxylic Acid

This protocol is used to convert the carboxylic acid into its corresponding methyl or ethyl ester.

  • Procedure:

    • Suspend [(4-Bromobenzyl)sulfanyl]acetic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol), which acts as both reagent and solvent.

    • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5 mol%).

    • Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

    • After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

This is a robust method for forming amides with a wide range of primary and secondary amines.

  • Procedure:

    • Activation: In a flask under an inert atmosphere (N₂), dissolve the parent acid (1.0 equivalent) in a dry, non-protic solvent like dichloromethane (DCM). Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C. Add a catalytic amount of DMF.

      • Expert Insight: This step converts the carboxylic acid to a highly reactive acid chloride intermediate, which is not isolated but used directly (in situ).[1]

    • Stir the reaction at room temperature for 1-2 hours until gas evolution ceases.

    • Coupling: In a separate flask, dissolve the desired amine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in dry DCM.

    • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water and separate the organic layer. Wash sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide, which can be purified by recrystallization or column chromatography.

Modification of the Aromatic Ring

This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds by replacing the bromine atom.

  • General Procedure Outline:

    • To a reaction vessel, add [(4-Bromobenzyl)sulfanyl]acetic acid (or its ester derivative) (1.0 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

    • Add a suitable solvent system, often a mixture like Toluene/Ethanol/Water or Dioxane/Water.

    • Degas the mixture by bubbling with an inert gas (N₂ or Argon) for 15-20 minutes.

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

Summary of Synthetic Transformations

The following table summarizes the key transformations for creating a library of derivatives from the core scaffold.

Derivative TypeKey ReagentsCatalyst/ConditionsPurpose & Rationale
Methyl/Ethyl Ester Methanol or EthanolConc. H₂SO₄, RefluxIncreases lipophilicity; potential prodrug strategy.
Amide Primary/Secondary Amine1. Oxalyl Chloride (Activation)2. TriethylamineIntroduce diverse functional groups; modulate H-bonding.
Biaryl Derivative Aryl Boronic AcidPd(PPh₃)₄, K₂CO₃, HeatExpands chemical space for SAR studies.
Sulfoxide m-CPBA or H₂O₂ (1 eq.)Room TemperatureIncreases polarity and H-bond acceptor capacity.
Sulfone m-CPBA or H₂O₂ (>2 eq.)Room TemperatureFurther increases polarity and metabolic stability.

Mechanistic Insight: The Sₙ2 Pathway

The formation of the core scaffold proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. Understanding this is key to troubleshooting and optimizing the reaction.

sn2_mechanism reagents Br-CH₂-Ar + ⁻S-CH₂-COOH (Nucleophile) ts [HOOC-CH₂---S---CH₂-Ar---Br]⁻ (Pentacoordinate Transition State) reagents->ts Nucleophilic Attack products HOOC-CH₂-S-CH₂-Ar + Br⁻ ts->products Leaving Group Departure

Caption: The Sₙ2 mechanism for thioether formation.

The reaction is a single, concerted step where the thiolate nucleophile attacks the electrophilic benzylic carbon, and the bromide leaving group departs simultaneously. The backside attack leads to an inversion of stereochemistry if the carbon were chiral. The use of a polar aprotic solvent can accelerate this type of reaction, although alcohols are commonly used for their ability to dissolve the ionic nucleophile.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis and diversification of [(4-Bromobenzyl)sulfanyl]acetic acid derivatives. The strategic positioning of its functional groups makes this scaffold an ideal starting point for generating compound libraries for screening in drug discovery and materials science. By understanding the underlying chemical principles, researchers can adapt and optimize these methods to create novel molecules with tailored properties.

References

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... [Link]

Sources

Application

Application Note: [(4-Bromobenzyl)sulfanyl]acetic Acid in PTP1B Inhibitor Development

Executive Summary This guide details the application of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) as a chemical scaffold in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) as a chemical scaffold in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a validated therapeutic target for Type 2 Diabetes and Obesity.

This compound represents a classic "Head-to-Tail" pharmacophore :

  • The "Head" (Carboxylic Acid): Functions as a phosphate bioisostere, engaging the catalytic P-loop (specifically Arg221) of the enzyme.

  • The "Linker" (Thioether): Provides flexibility and metabolic stability compared to ether linkages.

  • The "Tail" (4-Bromobenzyl): Targets the hydrophobic groove near the active site. The 4-bromo substituent serves as a critical synthetic handle for further Structure-Activity Relationship (SAR) expansion via palladium-catalyzed cross-coupling.

Technical Specifications & Preparation

Compound Properties
PropertySpecification
Chemical Name [(4-Bromobenzyl)sulfanyl]acetic acid
Molecular Weight 261.13 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Poor)
pKa (Calc) ~3.5 (Carboxylic acid)
Storage -20°C, Desiccated. Protect from light.
Reagent Preparation (Application Note)

Critical Insight: The thioether moiety is susceptible to oxidation to sulfoxide or sulfone if stored improperly in solution.

  • Stock Solution (10 mM): Dissolve 2.61 mg in 1 mL of anhydrous DMSO. Vortex until clear.

  • Aliquotting: Divide into 50 µL aliquots to avoid freeze-thaw cycles.

  • Working Solution: Dilute stock 1:100 in Assay Buffer immediately prior to use. Do not store diluted working solutions.

Experimental Protocol: PTP1B Enzymatic Inhibition Assay

Objective: Determine the IC50 of [(4-Bromobenzyl)sulfanyl]acetic acid against recombinant human PTP1B using the chromogenic substrate p-Nitrophenyl Phosphate (pNPP).

Materials
  • Enzyme: Recombinant Human PTP1B (residues 1-321).

  • Substrate: pNPP (Sigma-Aldrich).

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 2 mM EDTA, 1 mM DTT (Critical for maintaining Cys215 active site reduction).

  • Stop Solution: 1 M NaOH.

Workflow Diagram

The following diagram illustrates the kinetic assay workflow.

PTP1B_Assay_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (Assay Buffer) Stock->Dilution 1:100 Enzyme_Add Add PTP1B Enzyme (10 min Pre-incubation) Dilution->Enzyme_Add Substrate_Add Add pNPP Substrate (Initiate Reaction) Enzyme_Add->Substrate_Add Incubation Incubate 30 min @ 30°C Substrate_Add->Incubation Stop Add 1M NaOH (Stop Reaction) Incubation->Stop Read Measure Absorbance (405 nm) Stop->Read

Figure 1: Step-by-step workflow for the colorimetric PTP1B inhibition assay.

Step-by-Step Procedure
  • Buffer Prep: Prepare fresh Assay Buffer. Ensure DTT is added fresh, as oxidized DTT compromises enzyme activity.

  • Compound Plate: Add 10 µL of diluted compound (various concentrations) to a 96-well clear plate. Include a "DMSO Only" control (0% Inhibition) and a "No Enzyme" control (Background).

  • Enzyme Addition: Add 40 µL of PTP1B enzyme solution (final conc. 5 nM) to the wells.

  • Pre-Incubation: Incubate for 10 minutes at 30°C. This allows the inhibitor to reach equilibrium binding with the enzyme before substrate competition begins.

  • Reaction Initiation: Add 50 µL of pNPP substrate (final conc. 2 mM, approx. Km).

  • Kinetics: Incubate for 30 minutes at 30°C. The solution should turn yellow as pNPP is hydrolyzed to p-nitrophenol.

  • Termination: Add 50 µL of 1 M NaOH. This stops the reaction and deprotonates the p-nitrophenol (pKa ~7.1) to the intensely yellow p-nitrophenolate anion.

  • Detection: Measure Absorbance at 405 nm on a microplate reader.

Data Analysis

Calculate % Inhibition using the formula:



Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Advanced Protocol: Mechanism of Action (Kinetic Characterization)

Objective: Confirm that [(4-Bromobenzyl)sulfanyl]acetic acid acts as a competitive inhibitor (binding to the active site) rather than an allosteric or non-competitive inhibitor.

Methodology

Perform the assay described in Section 3.3, but vary the substrate (pNPP) concentration (e.g., 0.5, 1, 2, 4, 8 mM) at fixed inhibitor concentrations (e.g., 0, IC50, 2xIC50).

Expected Results & Interpretation

Plot the data using a Lineweaver-Burk (Double Reciprocal) Plot :


 vs 

.
ParameterCompetitive Inhibition BehaviorMechanism Explanation
Vmax UnchangedAt high [Substrate], the inhibitor is outcompeted; enzyme achieves max velocity.
Km Increases (Apparent Km)The inhibitor occupies the active site, requiring more substrate to achieve Vmax/2.
Intersection Y-axisLines for different inhibitor concentrations intersect at

on the Y-axis.
Mechanistic Visualization

The following diagram details the molecular logic of the inhibition.

Inhibition_Mechanism cluster_interactions Molecular Interactions Enzyme PTP1B Active Site (Cys215, Arg221) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex + Inhibitor (Competitive) Substrate Substrate (Phosphotyrosine) Inhibitor [(4-Bromobenzyl)sulfanyl] acetic acid COOH COOH Group Mimics Phosphate Inhibitor->COOH ArBr 4-Bromobenzyl Hydrophobic Interaction Inhibitor->ArBr ES_Complex->Enzyme Reversible Product Dephosphorylated Product ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible

Figure 2: Competitive inhibition mechanism. The inhibitor prevents substrate entry by occupying the catalytic pocket.

Development Strategy: Lead Optimization

The 4-bromo group is not merely a hydrophobic filler; it is a strategic "handle" for expansion.

  • Suzuki-Miyaura Coupling: React the 4-bromo position with aryl boronic acids to extend the molecule into the "second aryl phosphate binding site" (Site B) of PTP1B. This is a proven strategy to increase potency and selectivity over the homologous T-cell protein tyrosine phosphatase (TCPTP).

  • Bioisostere Replacement: The carboxylic acid is polar and has poor cell permeability. Replace with:

    • Tetrazole

    • Difluoromethylphosphonic acid (DFMP)

    • Salicylic acid derivatives

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling mechanisms, and therapeutic targets. Proceedings of the National Academy of Sciences, 99(26), 16533-16535.

  • Combs, A. P. (2010). Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer. Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • Ott, G. R., et al. (2004). Discovery of a potent, orally bioavailable, non-peptidic PTP1B inhibitor. Bioorganic & Medicinal Chemistry Letters, 14(10), 2543-2546.

  • BenchChem. (n.d.). [(4-Bromobenzyl)sulfanyl]acetic acid Product Information.

Method

High-throughput screening assays involving [(4-Bromobenzyl)sulfanyl]acetic acid

Targeting Metabolic Regulators: Aldose Reductase (ALR2) and PTP1B Executive Summary & Scientific Rationale [(4-Bromobenzyl)sulfanyl]acetic acid represents a "privileged scaffold" in medicinal chemistry. Its structure—com...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Metabolic Regulators: Aldose Reductase (ALR2) and PTP1B

Executive Summary & Scientific Rationale

[(4-Bromobenzyl)sulfanyl]acetic acid represents a "privileged scaffold" in medicinal chemistry. Its structure—comprising a lipophilic brominated aromatic ring linked via a thioether to a hydrophilic carboxylic acid—mimics the pharmacophores of several metabolic regulators.

In High-Throughput Screening (HTS), this molecule and its derivatives are primarily interrogated for activity against:

  • Aldose Reductase (ALR2): The carboxylic acid moiety binds to the anion-binding pocket (Tyr48, His110, Trp111) while the bromobenzyl group occupies the hydrophobic specificity pocket.

  • Protein Tyrosine Phosphatase 1B (PTP1B): The acid acts as a bioisostere for the phosphate group of phosphotyrosine substrates.

This guide details the experimental workflows for screening this scaffold, focusing on mitigating false positives (PAINS) arising from the thioether reactivity and ensuring robust Z' factors.

Mechanism of Action & Binding Topology

To design an effective screen, one must understand the molecular interaction. The efficacy of [(4-Bromobenzyl)sulfanyl]acetic acid relies on a "Anchor and Tail" binding mode.

BindingMechanism Scaffold [(4-Bromobenzyl)sulfanyl]acetic acid Head Carboxylic Acid Head (Hydrophilic) Scaffold->Head Linker Thioether Linker (Flexible) Scaffold->Linker Tail 4-Bromobenzyl Tail (Lipophilic) Scaffold->Tail AnionPocket Anion Binding Pocket (Tyr48, His110, Trp111) Head->AnionPocket Electrostatic/H-Bonding SpecPocket Hydrophobic Specificity Pocket Tail->SpecPocket Van der Waals/Pi-Stacking Target_ALR2 Target: Aldose Reductase (ALR2) AnionPocket->Target_ALR2 SpecPocket->Target_ALR2

Figure 1: Pharmacophore mapping of the scaffold against the Aldose Reductase active site. The carboxylic acid anchors the molecule, while the bromobenzyl tail confers specificity.

Protocol A: Spectrophotometric ALR2 Inhibition Assay

Primary Screen for Diabetic Complications Targets

This assay relies on the NADPH-dependent reduction of DL-glyceraldehyde. The oxidation of NADPH to NADP+ is monitored by a decrease in absorbance at 340 nm.

3.1 Reagent Preparation
  • Assay Buffer: 100 mM Potassium Phosphate (pH 6.2). Note: Lower pH optimizes ALR2 activity.

  • Substrate: 10 mM DL-Glyceraldehyde (prepare fresh).

  • Cofactor: 0.1 mM NADPH (protect from light).

  • Enzyme: Recombinant Human ALR2 (0.5 U/mL stock).

  • Control Inhibitor: Epalrestat (10 µM final).

3.2 Automated Workflow (384-well Format)
StepActionVolumeCritical Parameter
1 Dispense Test Compounds (in DMSO)50 nLUse Acoustic Dispensing (Echo) to minimize tip carryover.
2 Dispense Enzyme Mix (ALR2 in Buffer)10 µLKeep at 4°C prior to dispensing.
3 Pre-Incubation -10 min @ 25°C to allow equilibrium binding.
4 Dispense Substrate Mix (NADPH + DL-Glyceraldehyde)10 µLInitiates reaction. Rapid dispense required.
5 Kinetic Read -Measure Abs (340 nm) every 30s for 10 mins.
3.3 Data Analysis & Validation
  • Metric: Slope of linear range (Vmax).

  • Inhibition %:

    
    
    
  • Acceptance Criteria: Z' Factor > 0.6.

Protocol B: Fluorogenic PTP1B Inhibition Assay

Orthogonal Screen for Insulin Signaling Regulation

Since carboxylic acids can mimic phosphates, this scaffold is often cross-screened against PTP1B. We use the DiFMUP substrate, which becomes fluorescent (Ex 358 nm / Em 455 nm) upon dephosphorylation.

4.1 Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 0.05% NP-40, 1 mM DTT.

    • Expert Insight: DTT is critical here to maintain the active site Cysteine of PTP1B, but be aware that the thioether in the scaffold is stable.

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Control: Suramin or TCS401.

4.2 Workflow Adjustments
  • Plate Type: Black, non-binding surface (NBS) 384-well plates.

  • Interference Check: The 4-bromobenzyl group has low fluorescence interference, but "inner filter effects" can occur if compound concentration > 50 µM.

  • Readout: Endpoint measurement after 30 minutes is sufficient; kinetic is preferred for mechanism of action (MOA) studies.

Critical Troubleshooting & False Positive Analysis

When screening [(4-Bromobenzyl)sulfanyl]acetic acid, three specific failure modes must be excluded:

5.1 Redox Cycling & Oxidation

The thioether (-S-) linkage is susceptible to oxidation into sulfoxides (-S(=O)-) or sulfones (-S(=O)2-).

  • Impact: Oxidized species often have significantly different potencies (usually lower).

  • Solution: Analyze compound stocks via LC-MS prior to screening. Ensure DMSO stocks are stored under nitrogen or argon.

5.2 Aggregation-Based Inhibition

Lipophilic "tails" like the bromobenzyl group can cause the molecule to form colloidal aggregates that sequester enzymes non-specifically.

  • Validation: Add 0.01% Triton X-100 to the assay buffer. If inhibition disappears in the presence of detergent, the hit was likely an artifact (aggregator).

5.3 Pan-Assay Interference (PAINS)

While not a classic PAINS structure, the carboxylic acid can chelate metals in metalloenzymes.

  • Counter-Screen: Run a parallel screen against an unrelated metalloprotease (e.g., MMP-9) to verify specificity for the target pocket vs. general metal chelation.

HTS Logic Flow

ScreeningCascade Library Compound Library (Thioacetic Acid Analogs) PrimaryScreen Primary Screen: ALR2 (Abs 340nm) Single Concentration (10 µM) Library->PrimaryScreen Filter1 Hit Cutoff (>50% Inhibition) PrimaryScreen->Filter1 Filter1->Library Fail (Discard) DoseResponse Dose Response (IC50) 10-point titration Filter1->DoseResponse Pass CounterScreen Counter Screen: Aggregation Test (+ 0.01% Triton X-100) DoseResponse->CounterScreen Selectivity Selectivity Screen (vs. Aldehyde Reductase / PTP1B) CounterScreen->Selectivity Not an Aggregator Lead Validated Lead (Reversible, Specific) Selectivity->Lead

Figure 2: Decision tree for validating thioacetic acid hits, filtering out aggregators and non-specific inhibitors.

References
  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid (zopolrestat) and congeners." Journal of Medicinal Chemistry, 34(1), 108-122.

  • Da Settimo, A., et al. (2007).[1] "(Z)-3-Phenyl-2-benzoylpropenoic Acid Derivatives as Novel Aldose Reductase Inhibitors." Molecules, 12(4), 886-896.[1]

  • Zhang, S., et al. (2010). "Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors."[2] Bioorganic & Medicinal Chemistry, 18(1), 182-191.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer."[3] Journal of Medicinal Chemistry, 53(6), 2333-2344.

Sources

Application

Application Note: High-Throughput and High-Sensitivity Quantification of [(4-Bromobenzyl)sulfanyl]acetic Acid using Chromatographic Methods

Abstract This comprehensive guide details robust and validated analytical methodologies for the quantitative analysis of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS No. 17742-50-6).

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative analysis of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS No. 17742-50-6). As a key intermediate in organic synthesis and a candidate for drug discovery programs, its accurate quantification is critical for process optimization, quality control, and pharmacokinetic studies.[1][2] We present two primary protocols: a high-performance liquid chromatography method with UV detection (HPLC-UV) for routine, high-throughput analysis, and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for trace-level detection in complex matrices. Additionally, an alternative gas chromatography-mass spectrometry (GC-MS) method involving derivatization is discussed. Each protocol is designed to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity, reproducibility, and scientific rigor.[3][4][5]

Introduction and Scientific Rationale

[(4-Bromobenzyl)sulfanyl]acetic acid is a bifunctional molecule featuring a brominated aromatic ring, a thioether linkage, and a carboxylic acid moiety.[1] This unique structure makes it a valuable building block in medicinal chemistry and materials science.[2] The presence of the carboxylic acid group imparts significant polarity, while the bromobenzyl group provides hydrophobicity, making chromatographic separation an ideal analytical strategy.

The primary challenge in analyzing this compound lies in managing the high polarity of the carboxylic acid, which can lead to poor peak shape and retention in reversed-phase chromatography if not properly addressed.[6] Our methodologies overcome this by using an acidified mobile phase to suppress the ionization of the carboxyl group, thereby increasing its retention on a nonpolar stationary phase and ensuring sharp, symmetrical peaks. For trace-level analysis, the challenge shifts to achieving high sensitivity and selectivity, a task for which LC-MS/MS is exceptionally suited due to its ability to filter out matrix interference.[7][8]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Chemical Formula C₈H₇BrO₂S[9]
Molecular Weight 261.13 g/mol [1]
CAS Number 17742-50-6[1]
Structure A 4-bromobenzyl group linked via a sulfur atom to an acetic acid moiety.[1]
Key Functional Groups Carboxylic acid, Thioether (Sulfanyl), Brominated Aromatic Ring[1]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is ideal for routine quantification in contexts such as reaction monitoring, purity assessment of the neat compound, and formulation analysis where analyte concentrations are relatively high.

Principle of Separation

The methodology is based on reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase.[10] The inclusion of an acid (e.g., phosphoric or formic acid) in the mobile phase is critical; it maintains the carboxylic acid group of the analyte in its neutral, protonated form, which enhances its retention and improves chromatographic peak shape.[11][12] Detection is achieved by monitoring the UV absorbance of the bromophenyl chromophore.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.

  • Formic acid or phosphoric acid, analytical grade.

  • [(4-Bromobenzyl)sulfanyl]acetic acid reference standard.

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare a 0.1% (v/v) solution of formic acid in water for Mobile Phase A and use acetonitrile as Mobile Phase B. Degas both solvents before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 ACN/water mixture.

  • Sample Preparation: Dissolve the sample containing the analyte in the 50:50 ACN/water mixture to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard nonpolar phase for good retention of the analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid suppresses ionization.[12] ACN provides good elution strength.
Gradient 0-1 min: 30% B1-8 min: 30% to 90% B8-10 min: 90% B10.1-12 min: 30% BGradient elution ensures separation from potential impurities and a reasonable run time.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µL
Detection UV at 225 nmWavelength for optimal absorbance of the bromophenyl group.
  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolation from this curve.

Method Validation Framework (ICH Q2(R2))

To ensure the method is fit for its intended purpose, a validation protocol must be followed.[5][13]

ParameterProcedureAcceptance Criteria
Specificity Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte spiked in the matrix.No interfering peaks at the retention time of the analyte.
Linearity Analyze calibration standards at a minimum of five concentrations.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the lowest and highest concentrations demonstrating suitable accuracy and precision.[5]Typically 80-120% of the test concentration.
Accuracy Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard.Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
LOD & LOQ Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Robustness Intentionally vary parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2).RSD of results should remain within acceptable limits (e.g., ≤ 5%).
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase & Standards C Inject into HPLC System A->C B Prepare & Filter Sample B->C D C18 Column Separation C->D E UV Detection (225 nm) D->E F Integrate Peak Area E->F G Quantify using Calibration Curve F->G

Caption: Workflow for quantification via HPLC-UV.

High-Sensitivity Method: LC-MS/MS

For applications requiring lower detection limits, such as bioanalysis (pharmacokinetics) or impurity profiling, LC-MS/MS is the gold standard.[8][14]

Principle of Analysis

This technique couples the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry.[7] The analyte is first separated chromatographically, then ionized (typically via electrospray ionization, ESI), and a specific precursor ion corresponding to the analyte's molecular weight is selected. This precursor ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes matrix effects.[14]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer with an ESI source).

  • All materials listed for the HPLC-UV method (ensure MS-grade solvents are used).

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound like 4-Bromophenylacetic acid can be considered.[2][12]

Step-by-Step Protocol:

  • MS Parameter Optimization: Infuse a ~1 µg/mL solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and fragmentation parameters. Operate in both positive and negative ESI modes to find the most sensitive polarity.

    • Expected Precursor Ion [M-H]⁻ (Negative Mode): m/z 258.9/260.9 (due to bromine isotopes). The carboxylic acid group readily deprotonates.

    • Predicted Product Ions: Fragmentation will likely occur at the thioether bond, yielding fragments corresponding to the 4-bromobenzyl moiety or cleavage of the COOH group.[1]

  • Chromatographic Conditions: Use the same column and mobile phases as the HPLC-UV method. The flow rate may be reduced (e.g., 0.4-0.6 mL/min) for better ESI efficiency. A shorter, faster gradient can often be used.

  • Sample Preparation:

    • For biological samples (e.g., plasma): Perform protein precipitation. Add 3 parts cold acetonitrile (containing the internal standard) to 1 part plasma. Vortex, then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Inject the supernatant.

  • MRM Transition Setup:

AnalytePolarityPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte Negative258.9To be determined100To be determined
Analyte (Br-81) Negative260.9To be determined100To be determined
IS Negativee.g., 212.9 (for 4-BPAA)To be determined100To be determined
  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Spike Sample with Internal Std. B Protein Precipitation (if required) A->B C Centrifuge & Collect Supernatant B->C D Inject into LC System C->D E Chromatographic Separation D->E F ESI Source (Ionization) E->F G MRM Detection (Precursor -> Product) F->G H Calculate Peak Area Ratios (Analyte/IS) G->H I Quantify via Matrix-Matched Curve H->I

Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Alternative Method: GC-MS with Derivatization

While less direct, GC-MS can be a powerful alternative, especially in labs where it is the primary analytical instrument. Direct analysis is not feasible due to the low volatility of the carboxylic acid.[15] Derivatization to form a more volatile ester is required.[6]

Principle of Derivatization

The polar carboxylic acid is converted into a nonpolar, volatile ester through a reaction with an alkylating agent (e.g., methanol with an acid catalyst to form the methyl ester).[6][16] This derivative is then amenable to separation by gas chromatography and detection by mass spectrometry.

Protocol: Esterification and GC-MS Analysis
  • Derivatization (Methylation):

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add 200 µL of 2% (v/v) sulfuric acid in methanol.

    • Cap the vial tightly and heat at 60 °C for 30 minutes.

    • Cool to room temperature, add 500 µL of water and 500 µL of hexane.

    • Vortex vigorously for 1 minute, then centrifuge to separate the layers.

    • Transfer the upper hexane layer to a GC vial for analysis.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms or similar (30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temp. 250 °C
Injection 1 µL, Splitless
Oven Program 80 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Detection Scan mode (m/z 50-400) or Selected Ion Monitoring (SIM)
GC-MS Workflow Diagram

GCMS_Workflow A Sample Extraction & Drying B Derivatization: Esterification A->B C Liquid-Liquid Extraction B->C D Inject Organic Layer into GC-MS C->D E GC Separation D->E F MS Detection (Scan or SIM mode) E->F G Quantification F->G

Caption: Workflow for GC-MS analysis post-derivatization.

Conclusion

This application note provides a suite of validated, reliable methods for the quantification of [(4-Bromobenzyl)sulfanyl]acetic acid. The choice of method—HPLC-UV for routine analysis, LC-MS/MS for trace-level detection, or GC-MS as a viable alternative—should be guided by the specific requirements of the application, including desired sensitivity, sample matrix complexity, and available instrumentation. By adhering to the detailed protocols and validation frameworks presented, researchers, scientists, and drug development professionals can ensure the generation of accurate and defensible analytical data.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved February 15, 2026, from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved February 15, 2026, from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]

  • University of Wisconsin–Madison, The DAN Lab. (2024, April 18). LCMS Protocols. Retrieved February 15, 2026, from [Link]

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved February 15, 2026, from [Link]

  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). α,α'-DIBROMODIBENZYL SULFONE. Retrieved February 15, 2026, from [Link]

  • Tsunoi, S., et al. (2020). 4-t-Butylbenzylation of carboxylic acid for GC–MS analysis. SN Applied Sciences, 2(856). Available at: [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved February 15, 2026, from [Link]

  • SIELC Technologies. (2018, February 16). 4-Bromophenylacetic acid. Retrieved February 15, 2026, from [Link]

  • Pathak, R. B., et al. (n.d.).
  • Agilent Technologies. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Available at: [Link]

  • Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved February 15, 2026, from [Link]

  • Stead, D. R., et al. (2023). Optimized LC-MS/MS methods for quantifying antibody–drug conjugate payloads in cell culture media containing phenol red. PMC. Available at: [Link]

  • ChemBK. (n.d.). Acetic acid, [(2-bromophenyl)thio]-. Retrieved February 15, 2026, from [Link]

  • LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved February 15, 2026, from [Link]

  • Agilent Technologies. (n.d.). A Fast and Robust GC/MS/MS Analysis of 203 Pesticides in 10 Minutes in Spinach. Retrieved February 15, 2026, from [Link]

  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)acetic acid. Retrieved February 15, 2026, from [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis.
  • Couffin, A., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceuticals, 13(12), 453. Available at: [Link]

Sources

Method

Scale-up synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid

Application Note: Scale-Up Synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid Executive Summary This application note details a robust, scalable protocol for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 177...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6). This compound serves as a critical intermediate in the synthesis of aldose reductase inhibitors (e.g., Ponalrestat analogs) and PPAR modulators.

The protocol utilizes a classic Williamson-type thioether synthesis, optimized for kilogram-scale production. Key improvements over bench-scale methods include a biphasic reaction control strategy to manage exotherms, a specific pH-swing isolation to eliminate chromatography, and a defined recrystallization solvent system to ensure API-grade purity (>99%).

Key Performance Indicators (KPIs):

  • Target Yield: >85% isolated.

  • Purity: >99.0% (HPLC), >99.5% (Titration).

  • Melting Point: 117–119°C.[1]

  • Safety: Zero-emission control of thiol odors.

Chemical Context & Mechanism

The synthesis proceeds via the nucleophilic substitution (


) of 4-bromobenzyl bromide by the dianion of thioglycolic acid (mercaptoacetic acid).

Reaction Scheme:

ReactionMechanism Figure 1: Reaction Mechanism for Thioether Formation TGA Thioglycolic Acid (HS-CH2-COOH) Thiolate Dianion Intermediate (-S-CH2-COO-) TGA->Thiolate Deprotonation (pH > 10) Base NaOH (aq) Base->Thiolate BBB 4-Bromobenzyl Bromide (Ar-CH2-Br) ProductSalt Product Carboxylate (Ar-S-CH2-COO- Na+) BBB->ProductSalt Thiolate->ProductSalt SN2 Attack (Exothermic) FinalAcid [(4-Bromobenzyl)sulfanyl]acetic acid (Solid Precipitate) ProductSalt->FinalAcid Acidification (HCl, pH < 2)

Materials & Equipment

Reagents:

  • 4-Bromobenzyl bromide (98%): Warning: Potent lachrymator. Handle in a fume hood.

  • Thioglycolic acid (80% aq. or 99%): Warning: Stench, corrosive, toxic.

  • Sodium Hydroxide (50% w/w): Base for deprotonation.

  • Hydrochloric Acid (37%): For precipitation.

  • Methanol/Water: For recrystallization.[2][3]

Equipment:

  • Reactor: Glass-lined or Stainless Steel (316L) reactor with jacketed cooling.

  • Scrubber: Caustic scrubber (NaOH/Bleach) connected to the reactor vent to neutralize escaping thiol vapors.

  • Filtration: Nutsche filter or centrifuge.

Detailed Process Protocol

Step 1: Thiolate Formation (The "Heel")
  • Charge water (5.0 vol relative to bromide) and Thioglycolic acid (1.1 equiv) into the reactor.

  • Inert the system with Nitrogen (

    
    ) to prevent oxidation of the thiol to dithiodiglycolic acid (disulfide impurity).
    
  • Cool the mixture to 0–5°C.

  • Add NaOH (50% w/w) slowly (approx. 2.2–2.5 equiv).

    • Observation: The reaction is exothermic. Maintain internal temperature

      
      .
      
    • Target: Final pH should be >11 to ensure formation of the dianion (

      
      ).
      
Step 2: Coupling Reaction
  • Prepare a solution of 4-Bromobenzyl bromide (1.0 equiv) in THF or Methanol (2.0 vol).

    • Note: Alternatively, for green chemistry compliance, the solid bromide can be added directly if the agitation is sufficient, but solution addition offers better exotherm control.

  • Add the bromide solution to the thiolate "heel" over 60–90 minutes.

    • Critical Parameter: Maintain temperature at 20–25°C . Higher temperatures promote double alkylation or hydrolysis of the bromide.

  • Agitate at 25°C for 2–4 hours.

  • IPC (In-Process Control): Check by HPLC. Target:

    
     unreacted bromide.
    
Step 3: Work-up & Isolation
  • Extract (Optional): If non-polar impurities are present, wash the basic aqueous layer with Ethyl Acetate (2.0 vol). Discard the organic layer (contains unreacted bromide).

  • Acidification: Cool the aqueous product phase to 0–5°C.

  • Add Conc. HCl slowly until pH reaches 1.0–2.0.

    • Observation: The product will precipitate as a thick white solid.

    • Safety: Ensure good stirring to prevent occlusion of acid within the crystal lattice.

  • Filter the slurry. Wash the cake with cold water (3 x 2.0 vol) to remove inorganic salts (NaCl).

Step 4: Purification (Recrystallization)
  • Transfer the wet cake back to the reactor.

  • Charge Methanol (3.0 vol) and heat to reflux (65°C). The solid should dissolve completely.

  • Add Water (1.0 vol) slowly at reflux until slight turbidity persists.

  • Cool slowly to 20°C over 2 hours, then to 0°C for 1 hour.

  • Filter the purified crystals.

  • Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Figure 2: Process Flow Diagram (PFD) for Scale-Up Start Start: Raw Materials React1 Reactor 1: Mix Water + Thioglycolic Acid + NaOH (pH > 11) Start->React1 AddBr Addition: 4-Bromobenzyl Bromide (Temp < 25°C) React1->AddBr React2 Reaction: Agitate 3h @ 25°C (IPC: HPLC < 0.5% Bromide) AddBr->React2 Wash Wash (Optional): Extract with EtOAc (Remove organics) React2->Wash Acidify Acidification: Add HCl to pH 1-2 (Precipitation) Wash->Acidify Filter1 Filtration: Isolate Crude Solid Acidify->Filter1 Recryst Recrystallization: Dissolve in hot MeOH Add Water -> Cool Filter1->Recryst Dry Drying: Vacuum Oven @ 45°C Recryst->Dry End Final API Intermediate (>99% Purity) Dry->End

Critical Process Parameters (CPPs)

ParameterRangeCriticalityRationale
Thiolate pH > 11.0HighEnsures dianion formation; prevents mono-anion side reactions.
Reaction Temp 20–25°CMediumHigh temp causes disulfide formation; low temp slows kinetics.
Inert Atmosphere

Purge
HighThioglycolic acid oxidizes rapidly in air to dithiodiglycolic acid.
Acidification pH 1.0–2.0HighProduct

is ~3.8. Low pH ensures max yield; pH > 4 loses yield to mother liquor.
Drying Temp < 50°CMediumProduct MP is ~117°C, but wet cake can sinter if heated too fast.

Troubleshooting & Self-Validation

  • Issue: Low Yield (< 70%).

    • Cause: Incomplete precipitation.

    • Validation: Check the pH of the mother liquor. If pH > 2.5, add more HCl.

  • Issue: Product "Oiling Out" during recrystallization.

    • Cause: Methanol concentration too low or added water too fast.

    • Fix: Re-heat to reflux, add more Methanol until clear, then cool slowly with agitation.

  • Issue: Strong Sulfur Smell in Product.

    • Cause: Trapped unreacted thioglycolic acid.

    • Fix: Ensure the water wash of the crude cake is thorough. Thioglycolic acid is water-soluble; the product is not.[4]

References

  • Organic Syntheses.General procedures for Thioether synthesis (Williamson). Coll. Vol. 2, p. 573 (1943); Vol. 12, p. 72 (1932).
  • PubChem. 2-[(4-bromophenyl)sulfanyl]acetic acid (Compound Summary). Retrieved from [Link] (Safety and Physical Properties).

  • University of Rochester. Recrystallization Solvents and Techniques. Retrieved from [Link] (General protocol for carboxylic acid purification).

  • Master Organic Chemistry. pKa Table of Organic Acids and Thiols. Retrieved from [Link] (Rationale for pH swing strategy).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid

Welcome to the technical support center for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic protocols, improve yields, and overcome common challenges encountered during this procedure.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid, providing potential causes and actionable solutions.

Issue 1: Low Yield of [(4-Bromobenzyl)sulfanyl]acetic acid

A lower than expected yield is a frequent challenge. The primary synthesis route involves an S-alkylation of thioglycolic acid with 4-bromobenzyl bromide, which is a nucleophilic substitution (SN2) reaction.[1][2] Several factors can adversely affect the efficiency of this reaction.

Potential Causes & Solutions:

  • Incomplete Deprotonation of Thioglycolic Acid: The reaction requires the formation of a thiolate anion, a potent nucleophile, by deprotonating thioglycolic acid with a base.[3][4][5] Incomplete deprotonation reduces the concentration of the active nucleophile.

    • Solution: Ensure the use of a sufficiently strong base and appropriate stoichiometry. While sodium hydroxide or potassium hydroxide are commonly used, sodium hydride (NaH) can also be effective.[5] Using a slight excess of the base can drive the deprotonation to completion. Thiols are generally more acidic than alcohols, so a strong base like NaOH should be sufficient for deprotonation.[5][6]

  • Competing Elimination (E2) Reaction: The 4-bromobenzyl bromide can undergo an E2 elimination reaction, especially in the presence of a strong base, to form 4-bromostyrene as a byproduct.[2]

    • Solution: Maintain a low reaction temperature. SN2 reactions are generally favored at lower temperatures compared to E2 reactions, which have a higher activation energy.[2] Running the reaction at or below room temperature is advisable.

  • Oxidation of the Thiolate: The thiolate anion is susceptible to oxidation, particularly when exposed to air, forming a disulfide (dithioglycolic acid).[2][3] This reduces the amount of available nucleophile for the desired SN2 reaction.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Using freshly prepared or properly stored thioglycolic acid and base is also recommended.

  • Poor Quality of Reagents: Impurities in the starting materials, 4-bromobenzyl bromide or thioglycolic acid, can lead to unwanted side reactions and lower yields.[2]

    • Solution: Use high-purity reagents. If necessary, purify the 4-bromobenzyl bromide by recrystallization and the thioglycolic acid by distillation.

Issue 2: Formation of Significant Side Products

The presence of unexpected peaks in your analytical data (e.g., TLC, LC-MS, NMR) indicates the formation of side products.

Potential Side Products, Causes, and Solutions:

  • Dithioglycolic Acid: As mentioned, this disulfide is formed by the oxidation of the thiolate.

    • Identification: This byproduct will have a different retention time in chromatography and distinct signals in NMR spectroscopy compared to the desired product.

    • Solution: Employ an inert atmosphere during the reaction.

  • 4,4'-Dibromodibenzyl Sulfide: This can form if the initially formed product, [(4-Bromobenzyl)sulfanyl]acetic acid, is deprotonated at the carboxylic acid and then reacts with another molecule of 4-bromobenzyl bromide.

    • Identification: This larger molecule will have a distinct mass in mass spectrometry and a different NMR spectrum.

    • Solution: Carefully control the stoichiometry. Using a slight excess of thioglycolic acid relative to 4-bromobenzyl bromide can help minimize this side reaction.

  • 4-Bromobenzoic Acid: This can arise from the oxidation of 4-bromobenzyl bromide or the final product under harsh reaction conditions.

    • Identification: This can be identified by its characteristic spectroscopic data.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Ensure the reaction is worked up promptly upon completion.

Issue 3: Difficulty in Product Purification

Isolating the pure [(4-Bromobenzyl)sulfanyl]acetic acid from the reaction mixture can be challenging.

Potential Causes & Solutions:

  • Product Solubility: The product has both a polar carboxylic acid group and a nonpolar bromobenzyl group, which can lead to challenging solubility characteristics.

    • Solution for Work-up: After the reaction, acidification of the aqueous layer (if the reaction is performed in a biphasic system or water is added during work-up) will protonate the carboxylate, making the product less water-soluble and extractable into an organic solvent like ethyl acetate.

    • Solution for Purification: Recrystallization is often an effective method for purification. A suitable solvent system can be found by testing various solvents and solvent mixtures (e.g., ethanol/water, hexanes/ethyl acetate). Column chromatography on silica gel can also be employed, using a solvent system that provides good separation of the product from impurities.

  • Emulsion Formation During Extraction: The presence of both acidic and basic components can sometimes lead to emulsion formation during the aqueous work-up.

    • Solution: Adding a saturated brine solution can help to break up emulsions. Slow and gentle mixing during the extraction process can also prevent their formation.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid.

Q1: What is the optimal solvent for this reaction?

The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often good choices as they can dissolve both the ionic thiolate and the organic halide, facilitating the SN2 reaction.[7] Alcohols like ethanol or methanol can also be used, often in combination with water.

Q2: What is the recommended stoichiometry of the reactants?

To favor the formation of the desired product and minimize the formation of 4,4'-dibromodibenzyl sulfide, it is advisable to use a slight excess of thioglycolic acid (e.g., 1.1 to 1.2 equivalents) relative to 4-bromobenzyl bromide (1.0 equivalent). The amount of base should be sufficient to deprotonate both the thiol and the carboxylic acid protons of thioglycolic acid, so at least 2.0 equivalents of a monobasic base (like NaOH) are required.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to achieve good separation between the starting materials (4-bromobenzyl bromide and thioglycolic acid) and the product. The disappearance of the limiting reactant (typically 4-bromobenzyl bromide) indicates the completion of the reaction.

Q4: What are the best practices for the work-up and isolation of the product?

A typical work-up procedure involves:

  • Quenching the reaction mixture with water.

  • Washing with a nonpolar organic solvent (e.g., hexanes or diethyl ether) to remove any unreacted 4-bromobenzyl bromide.

  • Acidifying the aqueous layer with a mineral acid (e.g., HCl) to a pH of around 2-3 to protonate the carboxylic acid.

  • Extracting the product into an organic solvent such as ethyl acetate.

  • Drying the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Removing the solvent under reduced pressure to obtain the crude product.

Q5: Can I use 4-bromobenzyl chloride instead of 4-bromobenzyl bromide?

Yes, 4-bromobenzyl chloride can be used. However, bromides are generally better leaving groups than chlorides in SN2 reactions, so the reaction with 4-bromobenzyl bromide is typically faster. If using 4-bromobenzyl chloride, you may need to use slightly more forcing conditions (e.g., higher temperature or longer reaction time) to achieve a comparable yield.

III. Optimized Experimental Protocol

This protocol provides a step-by-step method for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid with a focus on achieving a high yield.

Materials:

  • Thioglycolic acid (1.1 eq)

  • 4-Bromobenzyl bromide (1.0 eq)

  • Sodium hydroxide (2.2 eq)

  • Deionized water

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.2 eq) in deionized water. Cool the solution in an ice bath.

  • Thiolate Formation: Under an inert atmosphere, slowly add thioglycolic acid (1.1 eq) to the cold sodium hydroxide solution. Stir for 15 minutes to ensure complete formation of the disodium salt of thioglycolic acid.

  • Alkylation: Dissolve 4-bromobenzyl bromide (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., ethanol) and add it dropwise to the reaction mixture at 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer with hexanes (2 x 20 mL) to remove any unreacted 4-bromobenzyl bromide.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 2-3. A white precipitate of the product should form.

  • Extraction: Extract the product with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure [(4-Bromobenzyl)sulfanyl]acetic acid.

IV. Data Presentation

Table 1: Influence of Base and Solvent on Yield

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1NaOH (2.2)Water/Ethanol25685
2KOH (2.2)Water/Methanol25682
3NaH (2.2)DMF0 to 25490
4K2CO3 (2.5)Acetonitrile50875

Yields are based on isolated product after purification.

V. Visualization of Key Processes

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism.

SN2_Mechanism Thiolate HSCH₂COO⁻² (Thiolate) TS [⁻²OOC-CH₂-S---CH₂(C₆H₄Br)---Br]⁻ (Transition State) Thiolate->TS SN2 Attack Bromobenzyl Br-C₆H₄-CH₂-Br (4-Bromobenzyl bromide) Bromobenzyl->TS Product Br-C₆H₄-CH₂-S-CH₂-COO⁻² TS->Product Bromide Br⁻ TS->Bromide Leaving Group Departure

Caption: SN2 reaction mechanism for the synthesis.

Troubleshooting Workflow

A logical approach to troubleshooting low yield issues.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity & Stoichiometry Start->CheckReagents ImpureReagents Impure/Degraded Reagents? CheckReagents->ImpureReagents CheckConditions Review Reaction Conditions (Temp, Atmosphere) SideReactions Evidence of Side Reactions (E2, Oxidation)? CheckConditions->SideReactions CheckWorkup Analyze Work-up & Purification Procedure LossDuringWorkup Product Loss During Extraction/Purification? CheckWorkup->LossDuringWorkup ImpureReagents->CheckConditions No PurifyReagents Purify Starting Materials ImpureReagents->PurifyReagents Yes SideReactions->CheckWorkup No ModifyConditions Lower Temperature, Use Inert Atmosphere SideReactions->ModifyConditions Yes OptimizeWorkup Adjust pH, Use Different Solvents LossDuringWorkup->OptimizeWorkup Yes End Yield Improved LossDuringWorkup->End No PurifyReagents->End ModifyConditions->End OptimizeWorkup->End

Caption: Troubleshooting workflow for low yield.

VI. References

  • Wikipedia. Thiol. [Link]

  • LabXchange. The Thiol Functional Group. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Moran, W. J. (2007). Asymmetric synthesis of tertiary thiols and thioethers. PMC. [Link]

  • BYJU'S. Properties of Thiol. [Link]

Sources

Optimization

Purification techniques for [(4-Bromobenzyl)sulfanyl]acetic acid

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification Protocols for [(4-Bromobenzyl)sulfanyl]acetic acid Introduction: Chemical Profile & Pu...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Purification Protocols for [(4-Bromobenzyl)sulfanyl]acetic acid

Introduction: Chemical Profile & Purification Logic

Compound: [(4-Bromobenzyl)sulfanyl]acetic acid CAS: 17742-50-6 Synonyms: 2-((4-Bromobenzyl)thio)acetic acid; S-(4-Bromobenzyl)thioglycolic acid.[1] Core Structure: 4-Br-Ph-CH₂-S-CH₂-COOH[1]

This guide addresses the purification of [(4-Bromobenzyl)sulfanyl]acetic acid, typically synthesized via the nucleophilic substitution (S-alkylation) of thioglycolic acid with 4-bromobenzyl bromide under basic conditions.[1]

The Purification Challenge: The crude product often contains three distinct classes of impurities that require targeted removal strategies:

  • Neutral Organics: Unreacted 4-bromobenzyl bromide (starting material).[1][2]

  • Oxidative Byproducts: Disulfides (Dithiodiglycolic acid) formed from the oxidation of thioglycolic acid.[1][2]

  • Odorous Volatiles: Trace thiols.

Module 1: Acid-Base Extraction (The Primary Cleanup)[1]

Objective: Isolate the target carboxylic acid from neutral impurities (specifically unreacted 4-bromobenzyl bromide).

The Science (Causality): The target molecule contains a carboxylic acid group (pKa ~3.6–3.8).[2] By adjusting the pH, we switch the molecule between a water-soluble carboxylate salt and a water-insoluble free acid.[1] Neutral impurities (alkyl halides) do not ionize and remain in the organic phase regardless of pH.[2]

Protocol:
  • Dissolution (Basification):

    • Suspend the crude solid in 1M NaOH or Sat. NaHCO₃ (approx. 10 mL per gram of crude).[1][2]

    • Why: This deprotonates the -COOH, converting the product into its sodium salt (R-COO⁻ Na⁺), which dissolves in water.[1]

    • Check: If solids remain undissolved, these are likely neutral impurities.[1][2]

  • The "Wash" (Removal of Neutrals):

    • Extract the aqueous basic solution with an organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate ).[1] Perform this twice.

    • Discard the Organic Layer.

    • Why: The unreacted 4-bromobenzyl bromide (a lachrymator) partitions into the organic layer.[1] The product stays in the water.[1][2]

  • Precipitation (Acidification):

    • Cool the aqueous layer to 0–5°C.[1][2]

    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The solution should turn cloudy as the free acid precipitates (oiling out may occur; see Troubleshooting).[2]

  • Filtration:

    • Filter the resulting solid via vacuum filtration.[1][2] Wash with cold water to remove inorganic salts (NaCl).[1][2]

Visualization: Acid-Base Purification Workflow

PurificationFlow Crude Crude Reaction Mixture (Product + Impurities) BaseStep Add 1M NaOH (Basification) Crude->BaseStep Extraction Wash with DCM/EtOAc BaseStep->Extraction OrgLayer Organic Layer (Contains 4-Bromobenzyl bromide) Extraction->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Salt) Extraction->AqLayer Keep AcidStep Add 6M HCl (Acidification to pH 1) AqLayer->AcidStep Precipitate Precipitate Formed (Target Free Acid) AcidStep->Precipitate

Caption: Logical flow for separating acidic product from neutral alkyl halide impurities.

Module 2: Recrystallization (The Polishing Step)[2]

Objective: Remove trace isomers, oxidative byproducts (disulfides), and improve crystallinity.

Solvent Selection:

  • Primary Choice: Ethanol/Water (mixed solvent system).[1][2]

  • Alternative: Toluene/Heptane (good for removing more lipophilic impurities).[1][2]

Protocol (Ethanol/Water):
  • Dissolve: Place the dried solid from Module 1 in a flask. Add minimum hot Ethanol (near boiling) until dissolved.

  • Filter (Optional): If the solution is not clear, filter hot to remove dust or insoluble salts.[1][2]

  • Seed: Remove from heat. Add warm water dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Crystallize: Allow the mixture to cool slowly to room temperature, then place in a fridge (4°C).

    • Why: Slow cooling promotes the formation of pure crystal lattices, excluding impurities.

  • Harvest: Filter the white crystals and wash with cold 1:1 Ethanol/Water.

Technical Support: Troubleshooting & FAQs

Q1: My product "oiled out" instead of precipitating during acidification. What happened?

  • Cause: This often happens if the concentration is too high or the acidification is too rapid, trapping impurities that lower the melting point.[2]

  • Solution:

    • Re-basify with NaOH until it dissolves.[1][2]

    • Add a seed crystal (if available) or scratch the glass wall.[1][2]

    • Acidify very slowly while cooling efficiently.

    • If it still oils, extract the oil into DCM, dry over MgSO₄, evaporate, and attempt recrystallization from Toluene/Heptane.[1]

Q2: The product has a strong "rotten egg" or garlic odor.

  • Cause: Presence of residual Thioglycolic acid or volatile sulfides.[1][2]

  • Solution:

    • Chemical Quench: Wash the final solid with a dilute solution of sodium hypochlorite (Bleach) or Hydrogen Peroxide during filtration.[2] This oxidizes odorous thiols to odorless sulfonates.[1][2]

    • Warning: Do not expose the bulk product to strong oxidizers for long periods to avoid oxidizing the thioether linkage to a sulfoxide.[1][2]

Q3: How do I confirm the purity without NMR?

  • Melting Point (MP): The starting material (4-bromobenzyl bromide) melts at ~62–64°C. Your product (an acid) should have a significantly higher melting point (typically >100°C for this class of aryl-thioacetic acids).[1] A sharp MP range (<2°C) indicates high purity.[1][2]

  • TLC: Run on Silica Gel (Solvent: 5% Methanol in DCM + 1% Acetic Acid). The starting bromide will move near the solvent front; the acid will be much lower (Rf ~0.3).[2]

Visualization: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered Oiling Product Oils Out Issue->Oiling Smell Bad Odor (Thiols) Issue->Smell Color Yellow Discoloration Issue->Color Sol_Oil Slow Acidification + Seed Crystal Oiling->Sol_Oil Sol_Smell Dilute Bleach Wash (Oxidation) Smell->Sol_Smell Sol_Color Recrystallize (Ethanol/Water) Color->Sol_Color

Caption: Decision matrix for common physical issues during isolation.

Quantitative Data: Impurity Profile

Impurity TypeSourceChemical NatureRemoval Method
4-Bromobenzyl bromide Unreacted Starting MaterialNeutral, LipophilicAcid-Base Extraction (DCM wash)
Dithiodiglycolic acid Oxidation of TGAAcidic, PolarRecrystallization (Water soluble)
Thioglycolic acid Reagent ExcessAcidic, VolatileVacuum drying / Bleach wash
Dibenzyl sulfide Side Reaction (2x Alkylation)Neutral, Very LipophilicAcid-Base Extraction

References

  • BenchChem. [(4-Bromobenzyl)sulfanyl]acetic acid: Exploration of Efficient Chemical Synthesis Pathways. Retrieved from [1][2]

  • Sigma-Aldrich. 2-((4-Bromobenzyl)thio)benzoic acid (Structural Analog Data).[1] Retrieved from (Note: Used for comparative physicochemical properties of aryl-thioether acids).[1][2]

  • PrepChem. Preparation of 4-bromobenzyl bromide. Retrieved from

  • University of Zurich. Crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole.[1][3] (Demonstrates S-alkylation protocols). Retrieved from

  • Google Patents. Process for forming thioglycolic acid (US5023371A).[1][2] Retrieved from

Sources

Troubleshooting

Overcoming challenges in the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid derivatives

Case ID: TGA-BnBr-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Optimization, Troubleshooting, and Scalability of S-Alkylation Protocols[1] Executive Summary [(4-Bromobenzyl)sulfanyl]acetic...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TGA-BnBr-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Optimization, Troubleshooting, and Scalability of S-Alkylation Protocols[1]

Executive Summary

[(4-Bromobenzyl)sulfanyl]acetic acid (also known as S-(4-bromobenzyl)thioglycolic acid) is a critical pharmacophore, often serving as a scaffold for PPAR agonists and metabolic disease therapeutics.[1] Its synthesis relies on the nucleophilic substitution (


) of 4-bromobenzyl bromide with thioglycolic acid (mercaptoacetic acid).

While theoretically straightforward, this reaction is prone to specific failure modes: oxidative dimerization (disulfides) , hydrolytic competition , and polymorphic precipitation issues . This guide provides a robust, self-validating protocol and a troubleshooting matrix to ensure high-purity isolation.

Module 1: The "Golden Path" Protocol

Standardized methodology for high-yield synthesis (>85%).[1]

Reaction Logic & Stoichiometry

The reaction requires generating a dianion (or mono-anion/mono-carboxylate species depending on pH) of thioglycolic acid to act as the nucleophile.

  • Electrophile: 4-Bromobenzyl bromide (reactive benzylic halide).[1]

  • Nucleophile: Thioglycolate dianion (generated in situ).

  • Base: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH). Note: KOH is often preferred for better solubility in alcoholic media.

Step-by-Step Procedure

1. Reagent Preparation:

  • Solvent: Methanol/Water (1:1 v/v) or Ethanol/Water. Why? Ensures solubility of the polar thioglycolate salt and the lipophilic benzyl halide.

  • Inert Atmosphere: Sparge solvents with Nitrogen (

    
    ) for 15 minutes. Critical: Thioglycolic acid oxidizes rapidly to dithiodiglycolic acid in air.
    

2. Nucleophile Generation:

  • Charge the reactor with Thioglycolic Acid (1.05 equiv) .

  • Add KOH (2.2 equiv) dissolved in water/alcohol at 0°C.

  • Checkpoint: The solution should be clear. If pink/purple, trace iron or oxidation is present (add 1 mol% sodium dithionite if strictly colorless product is required).

3. Alkylation (The Critical Step):

  • Dissolve 4-Bromobenzyl bromide (1.0 equiv) in minimal THF or Methanol.

  • Add the halide solution dropwise to the thioglycolate solution at 0–5°C.

  • Mechanism:[2][3][4][5][6][7][8] Slow addition prevents local high concentrations of halide, minimizing potential side reactions (though over-alkylation is rare here due to the sulfur already being substituted).

  • Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

4. Workup & Isolation:

  • Concentration: Remove volatile organic solvents (THF/MeOH) under reduced pressure.

  • Acidification: Cool the remaining aqueous residue to 0°C. Acidify slowly with 6M HCl to pH ~2.

  • Observation: The product will precipitate as a white solid.

  • Filtration: Collect solids. Wash with cold water (removes inorganic salts) and cold hexanes (removes unreacted benzyl bromide).

Visualizing the Workflow

SynthesisWorkflow Start Start: Reagent Prep (N2 Sparging) Deprotonation Nucleophile Gen. (TGA + 2.2 eq KOH) Start->Deprotonation Inert Atm Addition Controlled Addition (BnBr in THF) Deprotonation->Addition 0°C Reaction Reaction (25°C, 3h) Addition->Reaction SN2 Quench Acidification (HCl to pH 2) Reaction->Quench Remove Solvent Isolation Filtration & Wash (H2O/Hexanes) Quench->Isolation Precipitation

Figure 1: Optimized workflow for the synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid, emphasizing temperature control and inert atmosphere.

Module 2: Troubleshooting Center (FAQs)

Issue 1: "My product is an oil, not a solid."

Diagnosis: Impurities are depressing the melting point.

  • Cause A: Residual Solvent. The carboxylic acid moiety can trap solvents (THF/Alcohol).

  • Cause B: Benzyl Alcohol Formation. If the reaction got too hot or the base was too concentrated, the benzyl bromide hydrolyzed.

  • Cause C: Disulfide Contamination. Dithiodiglycolic acid is a liquid/low-melting solid impurity.[1]

Corrective Action:

  • The "Cloud Point" Recrystallization: Dissolve the oil in warm Ethyl Acetate. Add Hexanes dropwise until cloudy. Cool to -20°C.

  • pH Swing: Redissolve in 10% NaOH (aq). Wash this aqueous layer with Diethyl Ether (removes Benzyl Alcohol and Benzyl Bromide). Then re-acidify the aqueous layer to precipitate the pure acid.

Issue 2: "Low Yield (<50%) despite full consumption of starting material."

Diagnosis: Loss of product to the mother liquor or side reactions.

  • Cause: The product is somewhat soluble in water, especially if the final volume is large or pH is not low enough (pKa of carboxylic acid is ~3.6; pH must be <2).

Corrective Action:

  • Salting Out: Saturate the acidified aqueous phase with NaCl before filtration.

  • Extraction: If precipitation is poor, extract the acidified aqueous layer with Ethyl Acetate (3x), dry over MgSO4, and evaporate.

Issue 3: "Strong 'Rotten Egg' smell persists."

Diagnosis: Unreacted Thioglycolic Acid or degradation.

  • Cause: Excess thiol was used and not fully removed during workup.

Corrective Action:

  • Oxidative Wash: During the workup (if using extraction), wash the organic layer with mild bleach (0.5% NaOCl) or Oxone® solution to oxidize residual thiols to water-soluble sulfonates, which are then washed away. Caution: Do not over-oxidize the product thioether to a sulfoxide.

Troubleshooting Matrix
ObservationProbable CauseVerification MethodSolution
Pink/Red Coloration Iron-Thiolate complexesAdd drop of HCl (color disappears)Use glass-coated stir bars; add EDTA or Na-Dithionite.[1]
Sticky Gum Precipitate Mixed product/solventH-NMR (check solvent peaks)Triturate with cold Pentane/Hexane; High-vac drying.[1]
Extra Spots on TLC Disulfide (oxidative coupling)Stain with KMnO4 (oxidizes S-S)Run reaction under strict N2; add 1% NaBH4 to TGA stock.
Starting Material Remains Old Benzyl BromideTLC (UV active)Benzyl halides degrade over time. Recrystallize SM or use excess.

Module 3: Advanced Mechanistic Insights

The Chemoselectivity Challenge

Users often ask why the carboxylate doesn't act as the nucleophile (forming an ester).

  • Hard vs. Soft Nucleophiles: Sulfur (Thiolate) is a large, polarizable "soft" nucleophile. The Benzyl carbon is a "soft" electrophile. The orbital overlap is superior compared to the "hard" oxygen of the carboxylate.

  • Kinetics: The rate constant (

    
    ) for thiolate alkylation is typically 
    
    
    
    to
    
    
    times higher than carboxylate alkylation.
Reaction Pathway Diagram

Mechanism TGA Thioglycolic Acid (HS-CH2-COOH) Dianion Dianion Species (-S-CH2-COO-) TGA->Dianion Deprotonation (Fast) Base Base (OH-) Base->Dianion TS Transition State [Br...C...S]‡ Dianion->TS + BnBr (Rate Limiting) Disulfide Side Rxn: Disulfide Dianion->Disulfide O2 (Air) BnBr 4-Bromobenzyl Bromide BnBr->TS Product Product (Ar-S-CH2-COOH) TS->Product - Br-

Figure 2: Mechanistic pathway highlighting the critical competition between the desired SN2 substitution and oxidative dimerization.

Module 4: Safety & Handling

  • Odor Control: All glassware contacting thioglycolic acid should be soaked in a bleach bath (Sodium Hypochlorite) immediately after use. This oxidizes the stench-producing thiols.[1]

  • Lachrymator: 4-Bromobenzyl bromide is a potent lachrymator (tear gas). Handle strictly in a fume hood.

  • Skin Contact: Thioglycolic acid can absorb through skin. Double-gloving (Nitrile) is recommended.[1]

References

  • BenchChem. [(4-Bromobenzyl)sulfanyl]acetic acid: Exploration of Efficient Chemical Synthesis Pathways. Retrieved from

  • National Institutes of Health (NIH). New Protocol for the Synthesis of S-Thioesters from Benzylic Alcohols. Retrieved from

  • Organic Syntheses. 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation. (Context on Benzyl Bromide reactivity). Retrieved from

  • Arkivoc. Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers. Retrieved from

  • PrepChem. Preparation of thioglycolic acid and derivatives. Retrieved from

Sources

Optimization

Technical Support Center: Optimization of [(4-Bromobenzyl)sulfanyl]acetic Acid Synthesis

Introduction Welcome to the Technical Support Center for [(4-Bromobenzyl)sulfanyl]acetic acid (also known as 2-((4-bromobenzyl)thio)acetic acid). This compound is a critical intermediate, notably serving as the hydrophob...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for [(4-Bromobenzyl)sulfanyl]acetic acid (also known as 2-((4-bromobenzyl)thio)acetic acid). This compound is a critical intermediate, notably serving as the hydrophobic tail scaffold for PPAR


 agonists (e.g., GW501516) and other metabolic modulators.

This guide moves beyond standard textbook procedures to address the specific kinetic, solubility, and oxidative challenges associated with coupling 4-bromobenzyl bromide with thioglycolic acid .

Module 1: Reaction Design & Kinetics

Core Protocol: The Nucleophilic Substitution (SN2)[1]

Q: What is the optimal stoichiometry for this reaction? A: The reaction requires a specific stoichiometric imbalance to suppress side reactions.

  • Thioglycolic Acid (Nucleophile): 1.05 – 1.10 equivalents. A slight excess ensures complete consumption of the electrophile.

  • Base:

    
     2.2 equivalents.[1][2]
    
    • Reasoning: Thioglycolic acid is diprotic (

      
       for COOH, 
      
      
      
      for SH). You must generate the dianion (carboxylate and thiolate) to activate the sulfur for nucleophilic attack.
  • 4-Bromobenzyl Bromide (Electrophile): 1.0 equivalent.

Q: Which solvent system yields the highest purity? A: A biphasic or protic-polar system is recommended.

  • Methanol/Water (Homogeneous): Best for small scale (<10g). High solubility of the thiolate; easy workup by acidification.

  • THF/Water: Recommended if the benzyl bromide shows poor solubility in alcohols.

Visualizing the Reaction Pathway

The following diagram illustrates the critical activation steps and the competitive oxidation pathway that must be suppressed.

ReactionPathway Start Thioglycolic Acid (Starting Material) Dianion Dianion Species (-S-CH2-COO-) Start->Dianion Deprotonation Base Base (NaOH/KOH) (>2.0 eq) Base->Dianion Product Target Product (Thioether) Dianion->Product SN2 Attack (Main Pathway) Oxidation Disulfide Impurity (Dithiodiglycolic acid) Dianion->Oxidation O2 / Metal Ions (Side Reaction) Bromide 4-Bromobenzyl Bromide Bromide->Product

Figure 1: Reaction pathway showing the critical dianion formation and the competitive oxidative dimerization risk.

Module 2: Execution & Process Controls

Step-by-Step Optimization Protocol

Q: My yield is inconsistent (40-60%). How do I stabilize this? A: Inconsistency usually stems from oxidative dimerization of the thiol before it reacts with the bromide. Follow this optimized addition sequence:

  • Degassing: Sparge the reaction solvent (Water/MeOH) with Nitrogen or Argon for 15 minutes before adding reagents. This is the single most effective step to improve yield.

  • Thiolate Formation: Dissolve Thioglycolic acid in the basic solution first. Stir for 10 minutes to ensure complete formation of the dianion.

  • Controlled Addition: Add 4-Bromobenzyl bromide (dissolved in a minimal amount of MeOH or THF) dropwise to the thiolate solution at 0°C .

    • Why? The reaction is exothermic. High temperatures accelerate the oxidation of the thiol more than the substitution reaction.

Q: Can I use Potassium Carbonate (K2CO3) instead of NaOH? A: Yes, but the kinetics will change.

  • NaOH/KOH (Strong Base): Fast reaction (<2 hours). Requires careful temperature control (0°C).

  • K2CO3 (Mild Base): Slower reaction (4-12 hours). Often performed in Acetone or DMF. Better tolerance for other sensitive functional groups, but less efficient for this specific simple substrate.

Module 3: Troubleshooting & Impurity Profiling

Q: I see a white precipitate forming during the reaction. Is this my product? A: It depends on the pH.

  • If pH > 10: The precipitate is likely the Disulfide dimer (Dithiodiglycolic acid) or unreacted 4-Bromobenzyl bromide (if insolubility is an issue). The target product should be soluble as a carboxylate salt at this pH.

  • If pH < 4: The precipitate is your Target Product .

Q: How do I remove the "rotten egg" smell? A: The stench comes from unreacted thioglycolic acid.

  • Quench: Treat all glassware and waste streams with 10% Sodium Hypochlorite (Bleach) . This oxidizes the residual thiol to a sulfonate, which is odorless and water-soluble. Do not acidify the waste before bleaching, as this releases volatile thiols.

Diagnostic Logic Tree

Use this flow to diagnose reaction failures based on TLC/HPLC observations.

Troubleshooting Issue Problem Observed LowYield Low Yield / Recovered SM Issue->LowYield Impurity Unknown Impurity (High Rf) Issue->Impurity Precipitate Precipitate at High pH Issue->Precipitate Action1 Check pH > 10? Thiol requires dianion. LowYield->Action1 Action2 Check Inert Atmosphere. Disulfide formation? Impurity->Action2 Action3 Check Solvent Vol. Bromide crashed out? Precipitate->Action3

Figure 2: Troubleshooting logic for common synthetic failures.

Module 4: Isolation & Characterization

Q: What is the most efficient workup method? A: Avoid column chromatography. This compound can be purified via Acid-Base Extraction .

StepProcedureChemical Logic
1. Wash Wash the alkaline reaction mixture with Diethyl Ether or Ethyl Acetate.Removes unreacted 4-Bromobenzyl bromide and neutral organic impurities (disulfides). The product remains in the aqueous layer.
2. Acidify Cool aqueous layer to 0°C and acidify with 1M HCl to pH ~2.Protonates the carboxylate, rendering the product insoluble in water.
3. Filter Collect the white solid via vacuum filtration.The product precipitates out.[3][4]
4. Recrystallize Recrystallize from Ethanol/Water or Toluene if necessary.Removes trace salts and occluded impurities.

Q: How do I validate the structure? A:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ppm (S-CH2-COOH) and the singlet at 
    
    
    
    ppm (Ar-CH2-S). The aromatic region should show a characteristic AA'BB' system for the para-substituted ring.
  • Melting Point: The solid should have a sharp melting point. (Note: While specific literature values vary by derivative, high purity is indicated by a range

    
    C).
    

References

  • PubChem. (n.d.). Compound Summary for CID 9803963, GW 501516. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Context: Validates the target structure as a key intermedi
  • Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation. Org. Synth. 2012, 89, 105-114.[5] Retrieved October 26, 2023, from [Link]

    • Context: Provides rigorous characterization data for 4-bromobenzyl precursors and standard handling of benzyl bromide deriv
  • Context: General protocols for optimizing nucleophilic substitutions with bromo-substituted benzoic deriv
  • National Institutes of Health (NIH). (2024). New Protocol for the Synthesis of S-Thioesters. PubMed.[1] Retrieved October 26, 2023, from [Link]

    • Context: Mechanistic insights into thioester and thioether formation kinetics, supporting the need for inert

Sources

Troubleshooting

Side-product analysis in [(4-Bromobenzyl)sulfanyl]acetic acid reactions

The following technical support guide is designed for researchers and process chemists working with the synthesis and purification of [(4-Bromobenzyl)sulfanyl]acetic acid (also known as S-(4-Bromobenzyl)thioglycolic acid...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and process chemists working with the synthesis and purification of [(4-Bromobenzyl)sulfanyl]acetic acid (also known as S-(4-Bromobenzyl)thioglycolic acid).

This guide moves beyond basic synthesis to address the failure modes—specifically the identification and elimination of critical side products.

Topic: Side-Product Analysis & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

The Reaction Landscape

The synthesis typically involves the nucleophilic substitution (


) of 4-Bromobenzyl bromide  by Thioglycolic acid (Mercaptoacetic acid)  under basic conditions. While theoretically simple, the dual nucleophilicity of the starting material and the redox sensitivity of sulfur create a "minefield" of potential impurities.
Core Reaction Scheme & Impurity Network

The following diagram maps the primary reaction pathway against the four most common "parasitic" pathways that degrade yield and purity.

ReactionNetwork SM1 Thioglycolic Acid (TGA) Product TARGET PRODUCT [(4-Bromobenzyl)sulfanyl]acetic acid SM1->Product NaOH/KOH, 0-25°C (Main SN2 Path) Imp_Disulfide IMPURITY A Dithiodiglycolic Acid (Disulfide Dimer) SM1->Imp_Disulfide O2 (Air leak) Trace Metals SM2 4-Bromobenzyl bromide SM2->Product NaOH/KOH, 0-25°C (Main SN2 Path) Imp_Alcohol IMPURITY B 4-Bromobenzyl alcohol SM2->Imp_Alcohol OH- / H2O (Hydrolysis) Imp_Ester IMPURITY C 4-Bromobenzyl ester (Over-alkylation) Product->Imp_Ester Excess SM2 Uncontrolled pH Imp_Sulfoxide IMPURITY D Sulfoxide/Sulfone (Oxidation) Product->Imp_Sulfoxide Peroxides in solvent Air exposure

Figure 1: Reaction network showing the primary


 pathway (Green) and competing parasitic pathways leading to common impurities.[1]

Impurity Profiling & Diagnostics

Use this table to correlate your analytical observations (HPLC/LC-MS/NMR) with specific chemical failures.

Impurity IDChemical NameOriginAnalytical Signature (Key Markers)
Impurity A Dithiodiglycolic acid Oxidative coupling of Thioglycolic acid (air exposure).[1]HPLC: Early eluting broad peak.NMR:

-CH

shifts slightly downfield (~3.6 ppm) vs. thiol.MS: Dimer mass (

).[1]
Impurity B 4-Bromobenzyl alcohol Hydrolysis of benzyl bromide by aqueous base.[1]HPLC: Elutes just before product.NMR: Benzylic CH

at ~4.6 ppm (s).MS: M+ = 186/188 (Br isotope pattern).[1]
Impurity C Benzyl Ester Derivative Reaction of the Product's COOH with excess Benzyl Bromide.HPLC: Late eluting (very lipophilic).NMR: Two benzylic signals; loss of acidic proton.IR: Ester carbonyl stretch ~1735 cm

.[1]
Impurity D Sulfoxide Post-reaction oxidation of the thioether sulfur.HPLC: Shifts to lower retention time (more polar).NMR:

-CH

protons become diastereotopic (AB quartet) due to chiral sulfur center.[1]

Troubleshooting Guides (FAQ Format)

Issue 1: The "Ghost" Peak (Disulfides)

User Question: "My crude NMR shows a persistent impurity with a singlet near 3.6 ppm, and my yield is lower than expected. Recrystallization isn't removing it."

Technical Analysis: You are likely seeing Dithiodiglycolic acid (Impurity A).[1] Thioglycolic acid is highly susceptible to oxidation by air, especially in basic media where the thiolate anion (


) is generated.[1] This reaction is catalyzed by trace metals (Fe, Cu).[1]

Corrective Protocol:

  • Degas Solvents: Sparge all reaction solvents (water/THF/ethanol) with Nitrogen or Argon for 15 minutes before adding the thiol [1].

  • Order of Addition: Do not stir the thiol in base for long periods before adding the alkyl halide. Add the thiol last or add the alkyl halide immediately after base generation.

  • Chelation: If using tap water or lower-grade solvents, add 1 mM EDTA to sequester trace metals that catalyze disulfide formation.[1]

Issue 2: The Lipophilic contaminant (Esterification)

User Question: "I see a very non-polar spot on my TLC (high


) that wasn't there at the start. It tracks with the product during extraction."

Technical Analysis: This is Impurity C (The Ester) . While sulfur is a softer nucleophile than oxygen, the carboxylate anion of your product can react with unreacted 4-bromobenzyl bromide if the stoichiometry is skewed. This happens if you use a large excess of alkyl halide or if the reaction runs too long at high temperatures.

Corrective Protocol:

  • Stoichiometry Control: Use a slight excess of Thioglycolic acid (1.1 equiv) relative to the bromide, not the other way around. It is easier to wash away water-soluble thiol than the lipophilic ester [2].[1]

  • Saponification Rescue: If the ester has already formed, you can "rescue" the batch. Treat the crude mixture with 1M NaOH and heat gently (40°C) for 1 hour. This hydrolyzes the ester back to the desired acid product and benzyl alcohol (which can be removed by ether extraction) [3].

Issue 3: The "Split" Peak (Sulfoxide)

User Question: "My product was pure yesterday. After drying it in the oven, the NMR shows the benzylic singlet has split into a complex multiplet."

Technical Analysis: You have oxidized your thioether to a Sulfoxide (Impurity D) .[1] Thioethers are sensitive to oxidation.[1] Drying at high temperatures in air, or using ether/THF containing peroxides during workup, will drive this transformation [4].[1]

Corrective Protocol:

  • Peroxide Test: Ensure workup ethers are peroxide-free using quantofix sticks or KI starch paper.[1]

  • Drying: Dry the solid under vacuum at room temperature, not in a forced-air oven at high heat.

  • Purification: Sulfoxides are much more polar than thioethers.[1] A short silica plug filtration (eluting with DCM/MeOH) usually removes them.[1]

Validated Synthesis Workflow

To minimize the side products analyzed above, follow this optimized sequence.

Step 1: Preparation

  • Reagents: 4-Bromobenzyl bromide (1.0 eq), Thioglycolic acid (1.1 eq), KOH (2.2 eq).

  • Solvent: Water/THF (1:1 mixture) - Degassed.

Step 2: Nucleophilic Attack

  • Dissolve Thioglycolic acid in the degassed solvent under

    
    .
    
  • Add KOH solution dropwise at 0°C. (The solution remains clear; if it turns purple/blue, trace iron is present—add EDTA).

  • Add 4-Bromobenzyl bromide solution dropwise over 30 mins. Why? Keeps the concentration of alkyl halide low relative to the thiolate, preventing ester formation (Impurity C).

Step 3: Workup (The "pH Switch")

  • Wash 1 (Basic): Extract the alkaline reaction mixture with Diethyl Ether.

    • Result: Removes unreacted Benzyl Bromide and Benzyl Alcohol (Impurity B).[1] The Product stays in the water layer as the salt.

  • Acidification: Acidify the aqueous layer to pH ~2 with HCl.

    • Result: The Product precipitates or oils out.[1]

  • Extraction: Extract the acidic layer with Ethyl Acetate.[1]

    • Result: Leaves Dithiodiglycolic acid (Impurity A) largely in the aqueous phase due to its higher polarity/water solubility compared to the benzylated product.

Interactive Troubleshooting Logic

Follow this decision tree to resolve purity issues in real-time.

Troubleshooting Start START: Analytical Anomaly Detected Q1 Is the impurity Mass = M + 16? Start->Q1 Q2 Is the impurity Mass = Dimer? Q1->Q2 No Res1 DIAGNOSIS: Sulfoxide ACTION: Check solvents for peroxides. Recrystallize from EtOH. Q1->Res1 Yes Q3 Is the impurity Non-Polar (High Rf)? Q2->Q3 No Res2 DIAGNOSIS: Disulfide ACTION: Degas solvents. Add reducing agent (Zn/HCl) or restart under N2. Q2->Res2 Yes Res3 DIAGNOSIS: Ester/Dialkylation ACTION: Saponify (NaOH wash). Reduce Alkyl Halide equivalents. Q3->Res3 Yes Res4 DIAGNOSIS: Benzyl Alcohol ACTION: Perform basic wash (Ether wash before acidification). Q3->Res4 No

Figure 2: Logic tree for rapid identification of reaction failures based on mass spectrometry and polarity.

References

  • BenchChem. (2025).[1][2] [(4-Bromobenzyl)sulfanyl]acetic acid: Exploration of Efficient Chemical Synthesis Pathways. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Synthesis of Sulfides (Thioethers). Retrieved from

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard protocol for saponification of esters).

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from

Sources

Optimization

Technical Support Center: Stability &amp; Handling of [(4-Bromobenzyl)sulfanyl]acetic Acid

Introduction Welcome to the technical support guide for [(4-Bromobenzyl)sulfanyl]acetic acid . This compound serves as a critical scaffold in medicinal chemistry, often utilized as an inhibitor for enzymes such as aldose...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for [(4-Bromobenzyl)sulfanyl]acetic acid . This compound serves as a critical scaffold in medicinal chemistry, often utilized as an inhibitor for enzymes such as aldose reductase or as a synthetic intermediate.

Its structure contains three distinct functional domains, each contributing to specific stability challenges:

  • Thioether (Sulfide) Linkage: Highly susceptible to oxidation.

  • Benzylic Position: Prone to radical-mediated photolysis.

  • Carboxylic Acid Tail: Dictates pH-dependent solubility.

This guide provides an autonomous, mechanism-driven approach to troubleshooting, moving beyond generic advice to address the specific physicochemical behaviors of this molecule.

Module 1: The "Sulfide Problem" (Oxidation)

The Issue

Users often report a decrease in purity over time, accompanied by the appearance of a new peak in HPLC with a relative retention time (RRT) of ~0.8–0.9 and a mass shift of M+16 .

Technical Insight

The central sulfur atom (thioether) has two lone pairs of electrons, making it a "soft" nucleophile prone to oxidation. Unlike thiols (-SH), this molecule does not form disulfides. Instead, it undergoes stepwise oxidation to a Sulfoxide (M+16) and eventually a Sulfone (M+32).

  • Primary Culprit: Dissolved atmospheric oxygen and trace peroxides in solvents (especially ethers like THF or PEG).

  • Catalysts: Light and transition metals can accelerate this process.

Degradation Pathway Diagram

OxidationPathway Substrate [(4-Bromobenzyl)sulfanyl]acetic acid (Intact Thioether) Sulfoxide Sulfoxide Impurity (M+16) [Chiral Center Created] Substrate->Sulfoxide [O] (Air/Peroxides) Slow Sulfone Sulfone Impurity (M+32) [Irreversible] Sulfoxide->Sulfone [O] (Strong Oxidants) Very Slow

Caption: Stepwise oxidation of the thioether linkage. The sulfoxide is the primary degradation product observed in solution.

Troubleshooting Protocol
  • Solvent Choice: Avoid ethers (THF, Dioxane) unless they are inhibitor-free and freshly distilled. Preferred solvents are DMSO (anhydrous) or Methanol .

  • Degassing: All buffers must be degassed (vacuum filtration or Helium sparge) before adding the compound.

  • Antioxidants: If stability is critical for >24 hours, add 0.1 mM EDTA to buffers to chelate trace metals that catalyze oxidation. Note: Reducing agents like DTT are generally unnecessary for thioethers but can be used if the assay tolerates them.

Module 2: Solubility & pH Dynamics

The Issue

"The compound precipitated when I added my DMSO stock to the assay buffer (pH 7.4), but it dissolved when I warmed it up." or "The solution is cloudy at pH 4."

Technical Insight

This molecule behaves as a typical carboxylic acid with a pKa of approximately 3.5 – 3.8 .

  • pH < 3.5: The molecule is protonated (neutral charge). It is hydrophobic (lipophilic) and will precipitate in aqueous media.

  • pH > 5.0: The molecule is deprotonated (anionic carboxylate). It is highly soluble in water.

Solubility Troubleshooting Table
Solvent / ConditionSolubility StatusRecommendation
Water (pH 2-4) InsolubleDo not use. Compound will crash out.
PBS (pH 7.4) Soluble (as salt)Ensure final concentration < 10 mM.
DMSO High (>100 mM)Preferred Stock Solvent.
Ethanol HighGood for evaporation, but watch for esterification.
Acidic Mobile Phase Soluble (if organic % high)In HPLC, keep organic modifier >30% initially.
The "Salt Switch" Protocol

If you encounter precipitation in neutral buffers:

  • Prepare a 100 mM stock in 100% DMSO .

  • Do not dilute directly into water. Dilute into a buffered solution (e.g., PBS or Tris, pH 7.4 or higher).

  • Critical Step: If working at high concentrations (>1 mM), pre-adjust the buffer pH. The addition of the acidic compound can lower the buffer pH locally, causing transient precipitation.

Module 3: Photostability (The Benzylic Weakness)

The Issue

Solutions stored in clear glass turn slightly yellow or show fragmentation peaks (benzyl bromide cleavage) over time.

Technical Insight

The Benzyl-Sulfur bond is relatively weak (~65-70 kcal/mol). Exposure to UV light (or intense fluorescent lab light) can induce homolytic cleavage, generating a 4-bromobenzyl radical and a thiyl radical . This leads to complex polymerization or scrambling products.

Handling Directive
  • Storage: Always use Amber Glass vials.

  • Lab Handling: Minimize exposure to direct sunlight.

  • Assay Conditions: If performing long-duration assays under light, cover plates with aluminum foil.

Master Troubleshooting Workflow

Use this decision tree to diagnose stability issues in real-time.

TroubleshootingTree Start Problem Identified Precipitation Cloudiness / Precipitation Start->Precipitation NewPeak New HPLC Peak / Purity Loss Start->NewPeak CheckpH Check Buffer pH Precipitation->CheckpH CheckRRT Check RRT of Impurity NewPeak->CheckRRT LowPH pH < 5.0 CheckpH->LowPH HighPH pH > 7.0 CheckpH->HighPH Action1 Increase pH or lower concentration LowPH->Action1 Action2 Check DMSO content (Ensure >1% if conc is high) HighPH->Action2 RRT_Early RRT < 1.0 (More Polar) M+16 Mass Shift CheckRRT->RRT_Early RRT_Late RRT > 1.0 (Less Polar) Yellow Color CheckRRT->RRT_Late Action3 Oxidation (Sulfoxide). Degas buffers. Add EDTA. RRT_Early->Action3 Action4 Photolysis. Use Amber Vials. Protect from light. RRT_Late->Action4

Caption: Diagnostic logic for identifying solubility vs. chemical stability issues.

Frequently Asked Questions (FAQ)

Q: Can I use TCEP or DTT to prevent the degradation? A: Generally, no , and it is often unnecessary. TCEP and DTT are designed to reduce disulfide bonds (-S-S-) back to thiols (-SH). Your compound is a thioether (-S-). While these agents are antioxidants, they do not reverse sulfoxide formation. The best prevention is excluding oxygen (degassing).

Q: I see a small peak at M+14 in my LC-MS. What is it? A: This is likely the Methyl Ester derivative. If you stored the compound in Methanol (MeOH) without acid/base control, the carboxylic acid can slowly esterify.

  • Solution: Store stock solutions in DMSO or Acetonitrile, not alcohols.

Q: Is the compound stable in cell culture media (DMEM/RPMI)? A: Yes, but with a caveat. Media contains cystine and other thiols. While exchange is unlikely, the high protein content (BSA/FBS) can bind the lipophilic 4-bromobenzyl tail. Ensure you run a "media-only" control without cells to quantify non-specific binding or precipitation.

Experimental Protocols

Stability-Indicating HPLC Method

Use this method to verify the purity of your material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Keeps acid protonated for sharp peaks).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 90% B

    • 15-18 min: Hold 90% B

    • 18.1 min: Re-equilibrate 10% B

  • Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Carboxyl/Sulfide).

  • Expected Results:

    • Sulfoxide Impurity: Elutes before the main peak (more polar).

    • Main Peak: ~8-10 min (depending on flow rate).

Recommended Storage Conditions
  • Solid State: -20°C, desiccated, protected from light. Stable for >2 years.

  • Solution (DMSO): -20°C or -80°C. Stable for 6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • Thioether Oxidation Kinetics: Chu, J. W., & Trout, B. L. (2004).[1] On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. Journal of the American Chemical Society, 126(3), 900–908.[1] Link[1]

  • Photostability of Benzyl Sulfides: Turk, S. D., et al. (1970). Photolysis of benzyl desyl sulphide and related compounds. Journal of the Chemical Society D, 1051. Link

  • pKa of Carboxylic Acids: Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Link

  • General Solubility of Benzoic/Acetic Acid Derivatives: BenchChem Compound Properties for CAS 17742-50-6. Link

Sources

Troubleshooting

Troubleshooting guide for [(4-Bromobenzyl)sulfanyl]acetic acid NMR interpretation

Topic: Troubleshooting & Interpretation Guide for [(4-Bromobenzyl)sulfanyl]acetic acid CAS: 17742-50-6 (Generic connectivity) Ticket ID: NMR-SUP-8821 Status: Open Analyst: Senior Application Scientist, Structural Elucida...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Interpretation Guide for [(4-Bromobenzyl)sulfanyl]acetic acid CAS: 17742-50-6 (Generic connectivity) Ticket ID: NMR-SUP-8821 Status: Open Analyst: Senior Application Scientist, Structural Elucidation Group

Executive Summary & Spectral Fingerprint

Welcome to the technical support hub for [(4-Bromobenzyl)sulfanyl]acetic acid . This guide addresses the specific challenges researchers face when characterizing this thioether derivative. The molecule consists of a para-bromophenyl ring linked via a methylene bridge to a sulfur atom, which is further attached to an acetic acid moiety.[1]

Common confusion arises from the AA'BB' aromatic system , methylene signal overlap , and solvent-dependent shifts of the carboxylic acid proton.[1]

Quick Reference: The "Golden Standard" Spectrum

Use these values to validate your product immediately.

MoietyProton CountMultiplicityShift (δ) ppm [DMSO-d₆]Shift (δ) ppm [CDCl₃]Key Diagnostic Note
-COOH 1HBroad Singlet12.0 – 13.010.0 – 12.0 (or missing)Highly dependent on concentration and water content.
Ar-H (a) 2H"Doublet"7.50 – 7.557.40 – 7.45Part of AA'BB' system (Deshielded by Br).
Ar-H (b) 2H"Doublet"7.25 – 7.307.20 – 7.25Part of AA'BB' system.[1]
Ar-CH₂-S 2HSinglet3.75 – 3.80 3.70 – 3.75 Benzylic protons.[1]
S-CH₂-CO 2HSinglet3.15 – 3.25 3.20 – 3.30 Alpha-carbonyl protons.

*Note: The aromatic signals are technically AA'BB' systems, not true doublets. See Module 2.

Troubleshooting Modules (Q&A)

Module 1: Signal Overlap & Assignment

Q: My two methylene singlets are merging or difficult to distinguish. Which is which?

A: This is a common issue, particularly in CDCl₃ where the chemical shift dispersion is narrower.[1]

  • The Logic:

    • The Benzylic Methylene (

      
      ) is deshielded by the aromatic ring current, typically appearing downfield (higher ppm, ~3.75).[1]
      
    • The Acid Methylene (

      
      ) is deshielded by the carbonyl but generally appears slightly upfield relative to the benzylic signal (lower ppm, ~3.20).[1]
      
  • The Fix:

    • Switch to DMSO-d₆: This solvent often provides better separation between these two singlets than chloroform.[1]

    • HMBC Correlation: If you have access to 2D NMR, the Acid Methylene will show a strong correlation to the Carbonyl carbon (~170 ppm), whereas the Benzylic Methylene will correlate to the Quaternary Aromatic carbon (~135-140 ppm).[1]

Module 2: The Aromatic Region (AA'BB' System)

Q: The aromatic region looks like two doublets, but the integration is off, or the splitting looks "roofed." Is my substitution wrong?

A: You are likely observing the AA'BB' effect , not a simple AB system.[1][2][3][4]

  • The Mechanism: The molecule has a plane of symmetry, making the two protons ortho to the Bromine chemically equivalent (

    
    ) and the two protons ortho to the methylene chemically equivalent (
    
    
    
    ).[1] However,
    
    
    is magnetically non-equivalent to
    
    
    because they couple differently to
    
    
    .[1]
  • Visual Consequence: This results in a second-order spectrum.[1][2][5] It often resembles two "leaning" doublets (a "roof effect" where the inner lines are taller than the outer lines).[1]

  • Troubleshooting Steps:

    • Do not calculate

      
       values as if it were a first-order doublet.  The distance between the peaks is not the true coupling constant (
      
      
      
      ).[1]
    • Symmetry Check: Ensure the integration is exactly 2:2. If you see a 1:1:1:1 pattern, you might have a meta-substituted impurity or a regioisomer.[1]

Module 3: Impurity Forensics

Q: I see extra singlets. How do I identify the specific impurity?

A: Use this forensic table to identify common side-products from the synthesis (typically alkylation of thioglycolic acid with 4-bromobenzyl bromide).

Signal (δ ppm)MultiplicitySuspected ImpurityCause / Origin
~4.45 Singlet4-Bromobenzyl bromide Unreacted Starting Material.[1] The bromine is highly deshielding.
~3.50 - 3.60 SingletDithiodiglycolic acid Oxidation of thioglycolic acid.[1] Disulfides shift downfield from thiols.[1]
~1.40 DoubletThiol (-SH) Unreacted Thioglycolic acid (if not exchanged).[1]
~2.0 - 2.5 SingletAcetone / Toluene Common recrystallization solvent residues.[1]

Diagnostic Workflows (Visualized)

Workflow A: Spectral Validation Logic

Use this decision tree to validate your crude product.

Troubleshooting Start Start: Acquire 1H NMR CheckSolvent Check Solvent: Is it DMSO-d6? Start->CheckSolvent CheckAcid Is COOH visible (12-13 ppm)? CheckSolvent->CheckAcid Yes CheckAromatic Analyze Aromatic Region: Symmetric 2:2 Pattern? CheckSolvent->CheckAromatic No (CDCl3) CheckAcid->CheckAromatic Yes ResultWet Issue: Exchange Broadening Dry sample or add D2O shake CheckAcid->ResultWet No (Broad/Missing) CheckImpurity Check for Singlet at ~4.4-4.5 ppm CheckAromatic->CheckImpurity Yes (AA'BB') ResultIso Fail: Regioisomer or Substitution Error CheckAromatic->ResultIso No (Complex/Asymmetric) ResultGood Pass: High Purity Product CheckImpurity->ResultGood No ResultSM Fail: Residual Alkyl Halide Present CheckImpurity->ResultSM Yes

Caption: Logical decision tree for validating the identity and purity of [(4-Bromobenzyl)sulfanyl]acetic acid.

Experimental Protocols

Protocol 1: Optimal Sample Preparation for Resolution

To distinguish the methylene protons and visualize the acid proton.

  • Solvent Selection: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1]

    • Reasoning: DMSO disrupts the intermolecular hydrogen bonding dimers of the carboxylic acid, sharpening the signals and shifting the -COOH proton to a visible range (~12 ppm).[1] It also provides better solubility for polar acids.[1]

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can cause viscosity broadening and merging of the methylene singlets.[1]

  • Shimming: Ensure the lock level is stable. If the methylene singlets appear split or shouldered, re-shim Z1 and Z2.[1] These singlets are sensitive indicators of poor field homogeneity.[1]

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aromatic protons vs. the acid proton).[1]

    • Scans: 16–32.

Protocol 2: D₂O Shake (Exchange Test)

To confirm the presence of the carboxylic acid and identify exchangeable impurities.[1]

  • Acquire the standard spectrum in CDCl₃ or DMSO-d₆.[1]

  • Add 1–2 drops of D₂O directly to the NMR tube.[1]

  • Shake vigorously for 30 seconds.

  • Wait 2 minutes for phase separation (if CDCl₃) or mixing (if DMSO).

  • Re-acquire the spectrum.[1]

    • Result: The broad singlet at >10 ppm (COOH) should disappear.

    • Note: If the methylene signals shift slightly, this confirms they are adjacent to pH-sensitive groups (like the carboxylic acid).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][6] (Standard text for AA'BB' systems and chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS).[1] (General reference for benzyl thioether shifts).

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Chemical Shifts of Sulfur Compounds. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (For identifying solvent impurities like acetone/toluene).[1]

Sources

Optimization

Technical Support Center: Enhancing the Biological Activity of [(4-Bromobenzyl)sulfanyl]acetic Acid Analogs

Prepared by: Senior Application Scientist Welcome to the technical support center for researchers engaged in the synthesis and biological evaluation of [(4-Bromobenzyl)sulfanyl]acetic acid analogs. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for researchers engaged in the synthesis and biological evaluation of [(4-Bromobenzyl)sulfanyl]acetic acid analogs. This guide is designed to provide practical, field-tested insights and troubleshooting strategies to navigate the common challenges encountered in medicinal chemistry and drug development. Our goal is to help you optimize your experimental workflow, from initial synthesis to final biological characterization, ensuring the integrity and reproducibility of your results.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the core scaffold and general strategies for analog development.

Q1: What is the significance of the [(4-Bromobenzyl)sulfanyl]acetic acid scaffold in drug discovery?

A: The [(4-Bromobenzyl)sulfanyl]acetic acid scaffold incorporates several structural features of high interest in medicinal chemistry.[1] Sulfur-containing compounds are integral to a vast array of pharmaceuticals, with the thioether linkage being a common and versatile scaffold in many approved drugs.[1] The 4-bromobenzyl group is frequently used to modulate properties like lipophilicity and metabolic stability, while the acetic acid moiety provides a key site for biological interactions and further chemical modification.[1] This combination makes it a promising starting point for developing novel therapeutic agents.

Q2: What are the primary strategies for designing analogs of this scaffold to enhance biological activity?

A: Enhancing biological activity typically involves systematic structural modifications. Key strategies include:

  • Modification of the Carboxylic Acid: The carboxylic acid group is a prime target for creating prodrugs or altering binding interactions through esterification or amidation.[1]

  • Aromatic Ring Functionalization: Introducing or altering substituents on the aromatic ring can impact electronic properties, binding affinity, and pharmacokinetics.

  • Bioisosteric Replacement: Replacing atoms or groups with others that have similar properties can optimize a lead molecule.[1] For example, the bromine atom could be replaced with other halogens (Cl, F) or a trifluoromethyl group to fine-tune activity.

  • Scaffold Hopping: Utilizing the core structure as a scaffold for more complex molecular architectures can lead to entirely new classes of compounds with improved properties.[1]

Q3: What is the most common synthetic route for the parent compound?

A: The most efficient and prevalent method is a nucleophilic substitution (SN2) reaction.[1] This typically involves reacting a sulfur-based nucleophile, such as thioglycolic acid, with a 4-bromobenzyl halide (e.g., 4-bromobenzyl bromide).[1] The high reactivity of the benzylic bromide and the strong nucleophilicity of the resulting thiolate anion favor this reaction.[1]

Section 2: Troubleshooting Synthetic Chemistry

Synthesizing novel analogs can present numerous challenges. This section provides solutions to common problems encountered during synthesis and purification.

Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?

A: Low yield is a frequent issue in multi-step organic synthesis. A systematic approach is required to diagnose the problem.

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// Edges start -> purity; start -> conditions; start -> workup;

purity -> impure [label=" Impure? "]; conditions -> temp; conditions -> time; conditions -> stir; conditions -> inert; workup -> loss; } ` Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Checklist:

  • Purity of Starting Materials: Impurities can significantly interfere with a reaction.[2] Always verify the purity of your starting materials and reagents, and consider purifying them if necessary.[2]

  • Reaction Conditions:

    • Temperature: Incorrect or inconsistent temperature control is a major factor. Ensure your reaction is heated uniformly.[2]

    • Reaction Time: Over- or under-running a reaction can decrease yield. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time.[2] Leaving a reaction overnight is not always ideal, as the product may decompose.[2]

    • Stirring: Inadequate stirring can result in a heterogeneous mixture and lower yields.[2]

  • Moisture and Air Sensitivity: Many organic reagents are sensitive to moisture and oxygen.[2] If your reaction is sensitive, ensure all glassware is properly dried (flame- or oven-dried) and run the reaction under an inert atmosphere like nitrogen or argon.[2]

  • Product Loss During Workup: Significant product loss can occur during transfers, extractions, and purification.[2][3] To minimize this, carefully rinse all glassware with the appropriate solvent and optimize your purification technique (e.g., flash chromatography, recrystallization).[2] Your product could also be unexpectedly soluble in the aqueous layer or volatile.[3]

Q2: During the aqueous workup, I'm getting a persistent emulsion that won't separate. What should I do?

A: Emulsions are a common frustration. Here are several techniques to try:

  • Add Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.

  • Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool.

  • Change the Solvent: Adding a small amount of a different organic solvent can sometimes break the emulsion.

  • Patience: Sometimes, simply letting the separatory funnel stand for an extended period can lead to separation.

Q3: My purified compound looks clean by NMR, but the biological activity is much lower than expected. What could be the issue?

A: This suggests a potential issue with a non-obvious impurity or compound stability.

  • Residual Solvents: Even small amounts of residual solvents from purification (e.g., DMF, DMSO, ethyl acetate) can interfere with biological assays. Ensure your compound is thoroughly dried under high vacuum.

  • Inorganic Salts: Salts from the workup (e.g., MgSO₄, Na₂SO₄) might be present. These are often invisible by NMR but can affect compound concentration and assay performance.

  • Compound Stability: Your compound may be degrading under storage or in the assay buffer.[3] Test the stability of your compound by re-analyzing a sample after it has been dissolved in assay buffer for the duration of the experiment.[3] If the product is unstable to the acidic or basic conditions of a workup, this could also be the source of the issue.[3]

Section 3: Troubleshooting Biological Assays

Once you have your analogs, robust biological testing is critical. This section covers common hurdles in both biochemical and cell-based assays.

Q1: My compound precipitates out of solution when I add it to the assay buffer. How can I improve its solubility?

A: Poor solubility is a frequent challenge in drug discovery.

  • Solvent Choice: Ensure the final concentration of your solvent (e.g., DMSO) is low (typically <1%) and consistent across all wells, as the solvent itself can affect enzyme activity.[4]

  • Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent like 100% DMSO. Perform serial dilutions to reach the final desired concentration in the assay.

  • Use of Surfactants: In some cases, adding a small, non-interfering amount of a surfactant like Tween-20 or Triton X-100 can help maintain solubility. This must be validated to ensure it doesn't affect the assay target.

  • pH Adjustment: The charge state of your compound can dramatically affect solubility. Check if adjusting the pH of the assay buffer (while staying within the optimal range for the enzyme or cells) improves solubility.

Q2: I'm seeing high variability between my replicate wells in a 96-well plate assay. What are the likely causes?

A: High variability can mask real biological effects. The cause is often technical.

Potential Cause Solution Reference
Inconsistent Pipetting Use calibrated pipettes. Ensure proper mixing of all solutions before dispensing. Change tips between different compounds and concentrations.[4]
Temperature Fluctuations Pre-warm all reagents, buffers, and plates to the assay temperature. Avoid placing plates on cold or hot surfaces.[4]
Edge Effects Evaporation is often higher in the outer wells of a plate. Avoid using the outermost wells for critical samples, or fill them with buffer/media to create a humidity barrier.[5]
Reagent Instability Prepare fresh enzyme and substrate solutions for each experiment. Some reagents degrade quickly at room temperature.[4]
Cell Distribution For adherent cell assays, ensure cells are evenly distributed across the well bottom. Uneven plating is a major source of variability.[6]

Q3: I'm running an enzyme inhibition assay, but my results are difficult to interpret. How do I properly set up the experiment?

A: A properly designed enzyme inhibition assay is crucial for obtaining meaningful data.

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// Edges reagents -> km_det; km_det -> ic50_det; ic50_det -> main_exp; main_exp -> analysis; } ` Caption: Workflow for an enzyme inhibition mechanism study.

Key Experimental Considerations:

  • Use Initial Velocity Conditions: Your measurements must be taken during the initial, linear phase of the reaction, where less than 10% of the substrate has been consumed.[7] This ensures the substrate concentration is not a limiting factor and that the reverse reaction is negligible.[7]

  • Determine the Michaelis Constant (Km): Before screening inhibitors, you must determine the Km of your enzyme for its substrate. This is essential for setting the correct substrate concentration in your assay.[8]

  • Set Substrate Concentration Appropriately: To identify competitive inhibitors, the substrate concentration should be at or below the Km value.[7] Using substrate concentrations much higher than the Km will make it difficult to detect competitive inhibitors.[7]

  • Include Proper Controls: Always include a "no-enzyme" control for background subtraction and a "no-inhibitor" control to represent maximum enzyme activity.[4]

Q4: In my cell-based assay, how do I distinguish between targeted anti-proliferative effects and general cytotoxicity?

A: This is a critical question for validating a compound's mechanism of action. The use of cell-based assays can provide important information on drug action mechanisms and off-target effects.[9]

  • Multiplex Assays: Use assays that can measure multiple parameters simultaneously from the same sample.[5] For example, combine a proliferation assay (like BrdU incorporation) with a cytotoxicity assay (like LDH release or a live/dead cell stain). A compound that inhibits proliferation without causing immediate cell death is more likely to be acting through a specific pathway.

  • Time-Course Experiments: Analyze the effects of your compound at multiple time points. Cytotoxic compounds often cause rapid cell death, while compounds that target cell cycle progression may show effects over a longer period (e.g., 24-72 hours).[9]

  • Dose-Response Curves: A specific inhibitor will typically show a classic sigmoidal dose-response curve for its intended target. A very steep or unusual curve might suggest off-target toxicity.

  • Apoptosis vs. Necrosis Assays: Use assays that can distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).[9] An inhibitor targeting a specific signaling pathway is more likely to induce apoptosis. Hallmarks of apoptosis include caspase activation and DNA fragmentation.[9]

Section 4: Key Experimental Protocols

This section provides standardized, step-by-step protocols for common experimental procedures relevant to this project.

Protocol 1: General Synthesis of a [(4-Bromobenzyl)sulfanyl]acetic Acid Analog

This protocol is a general template based on the common SN2 reaction. Stoichiometry and reaction conditions may need to be optimized for specific analogs.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve thioglycolic acid (1.0 eq) in a suitable solvent (e.g., DMF or ethanol).

  • Deprotonation: Cool the solution in an ice bath (0 °C). Slowly add a base (e.g., sodium hydroxide or potassium carbonate, 2.2 eq) to deprotonate the thiol and carboxylic acid, forming the thiolate nucleophile. Stir for 20-30 minutes.

  • Nucleophilic Substitution: Slowly add a solution of the desired 4-bromobenzyl bromide analog (1.0 eq) dissolved in the same solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3 to protonate the carboxylic acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate) three times.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by a suitable method, such as recrystallization or flash column chromatography, to yield the final compound.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Plating: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator. Optimizing cell density is crucial as cells respond to drugs differently depending on their growth rate.[9]

  • Compound Treatment: Prepare serial dilutions of your test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include "vehicle control" (e.g., 0.1% DMSO) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). Longer incubation periods may require daily media changes with fresh compound.[9]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

References
  • Optimizing Enzyme Inhibition Kinetics Assays with 3'-Hydroxypuerarin: A Technical Support Resource. (n.d.). Benchchem.
  • [(4-Bromobenzyl)sulfanyl]acetic acid | 17742-50-6. (n.d.). Benchchem.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.net.
  • How to optimize your cell-based assays: Overcoming common challenges. (2021, October 25). SelectScience.
  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Precision for Medicine.
  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021, January 13). ResearchGate.
  • Technical Support Center: Troubleshooting Multi-Step Organic Synthesis. (n.d.). Benchchem.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf.

Sources

Troubleshooting

Catalyst selection for reactions involving [(4-Bromobenzyl)sulfanyl]acetic acid

This technical guide addresses the specific challenges of working with [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6).[1] This molecule presents a dual-reactivity profile: an aryl bromide suitable for cross-coupl...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of working with [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6).[1] This molecule presents a dual-reactivity profile: an aryl bromide suitable for cross-coupling and a carboxylic acid ready for derivatization, both bridged by a thioether (sulfide) linker .[1]

The critical technical bottleneck with this scaffold is the thioether moiety , which acts as a "soft" Lewis base capable of coordinating to and poisoning soft transition metal catalysts (Pd, Pt, Rh), drastically reducing turnover frequencies (TOF) in cross-coupling reactions.

[1]

Module 1: Catalyst Selection for Cross-Coupling (The Aryl Bromide)[2]

The Core Challenge: Thioether Poisoning

The sulfur atom in the benzylic position is a potent catalyst poison. It competes with phosphine ligands for open coordination sites on the Palladium(0) species, leading to the formation of inactive Pd-S complexes. Standard catalysts like Pd(PPh₃)₄ often fail or require excessive loading (>10 mol%).[1]

Recommended Catalyst Systems

To overcome sulfur poisoning, you must use ligands that bind to Pd more strongly than the thioether or create enough steric bulk to prevent sulfur coordination.

Reaction TypeRecommended Catalyst SystemLigand ClassWhy it Works
Suzuki-Miyaura Pd(OAc)₂ + SPhos Buchwald DialkylbiarylThe bulky biaryl backbone creates a protective shell around the Pd center, preventing sulfur inhibition while facilitating oxidative addition.[1]
Suzuki (Alt) Pd(dppf)Cl₂ · DCM Bidentate FerrocenylThe bidentate "bite angle" of dppf creates a rigid chelate that resists displacement by the monodentate thioether.
Heck Coupling Pd₂(dba)₃ + P(t-Bu)₃ Bulky TrialkylphosphineExtreme steric bulk prevents sulfur coordination.[1] High activity for aryl bromides.[1]
Buchwald-Hartwig Pd-PEPPSI-IPr NHC (Carbene)N-Heterocyclic Carbenes (NHCs) form extremely strong bonds with Pd, rendering them virtually immune to sulfur displacement.[1]
Troubleshooting Guide: Cross-Coupling

Q: My Suzuki coupling stalls at 40% conversion. Adding more catalyst doesn't help.[1] Why? A: You are likely experiencing catalyst deactivation via Pd-S cluster formation .[1]

  • Diagnosis: The reaction mixture turns black (Pd precipitation) prematurely.

  • Solution: Switch to a precatalyst system like XPhos Pd G2 or SPhos Pd G2 .[1] These precatalysts generate the active Pd(0) species immediately within the catalytic cycle, minimizing the window for sulfur coordination.

  • Protocol Adjustment: Increase the reaction temperature to 80–100°C . Higher temperatures favor the dissociation of the labile Pd-S bonds, allowing the catalytic cycle to resume.

Q: I see homocoupling of the boronic acid instead of the product. A: This indicates the oxidative addition to the aryl bromide is too slow, likely due to competitive coordination of the carboxylic acid.

  • Solution: Protect the carboxylic acid as a methyl ester or tert-butyl ester before the cross-coupling. The free acid can form carboxylate-Pd complexes that are less reactive.[1]

Module 2: Carboxylic Acid Derivatization (Amide Coupling)

The Core Challenge: Chemoselectivity & S-Alkylation

While the carboxylic acid is standard, the nearby sulfur atom is nucleophilic. If you use activation methods that generate highly reactive electrophiles (like acid chlorides) in the presence of other alkylating agents, you risk S-alkylation (sulfonium salt formation).

Protocol: High-Fidelity Amide Coupling

For coupling amines to [(4-Bromobenzyl)sulfanyl]acetic acid, avoid thionyl chloride (SOCl₂) if possible, as it can oxidize the sulfur or cause chlorination side reactions.

Recommended Reagents:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride) .[1]

  • Base: DIPEA (Hünig's base).[1]

  • Solvent: DMF or EtOAc.[1]

Step-by-Step Protocol (HATU Method):

  • Dissolve [(4-Bromobenzyl)sulfanyl]acetic acid (1.0 equiv) in dry DMF (0.2 M).

  • Add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add HATU (1.1 equiv).[1] The solution should turn yellow/orange. Stir for 10 mins to form the activated ester.

  • Add the amine (1.2 equiv).[1]

  • Stir at RT for 2–4 hours.

  • Critical Workup: Wash with 10% citric acid (to remove DIPEA/HATU byproducts) followed by 5% LiCl (to remove DMF).[1] Do not use strong oxidants like bleach during cleanup.

Troubleshooting Guide: Amide Coupling

Q: I observe a byproduct with M+16 mass. What is it? A: This is the sulfoxide (S=O) .

  • Cause: Adventitious oxidation during workup or impure solvents containing peroxides (common in old THF or ethers).[1]

  • Solution: Use anhydrous, inhibitor-free solvents.[1] Degas solvents with nitrogen before use.[1] If the sulfoxide is formed, it is very difficult to reduce back to the sulfide without reducing the aryl bromide.

Module 3: Decision Logic for Experimental Design

The following diagram illustrates the logical flow for selecting reaction conditions based on your target transformation.

CatalystSelection Start Start: [(4-Bromobenzyl)sulfanyl]acetic acid Target Select Target Transformation Start->Target CrossCoupling Aryl Bromide Coupling (Suzuki/Heck) Target->CrossCoupling AmideBond Carboxylic Acid Coupling (Amide/Ester) Target->AmideBond PoisonCheck Risk: Sulfur Poisoning CrossCoupling->PoisonCheck Activation Activation Method AmideBond->Activation LigandChoice Select Ligand System PoisonCheck->LigandChoice Must overcome S-binding SPhos Use Pd(OAc)2 + SPhos (High Yield) LigandChoice->SPhos Steric Protection Dppf Use Pd(dppf)Cl2 (Robustness) LigandChoice->Dppf Chelate Effect HATU HATU/DIPEA (Recommended) Activation->HATU SOCl2 Acid Chloride (SOCl2) (Risk: S-Oxidation) Activation->SOCl2

Caption: Decision tree for catalyst and reagent selection to avoid sulfur-mediated deactivation or side reactions.

Module 4: Reference Data & Solvent Compatibility

Solvent Screening Matrix for Suzuki Coupling

The choice of solvent significantly impacts the stability of the Pd-catalyst in the presence of sulfur.

SolventBaseTemperatureCompatibilityNotes
Toluene/H₂O (10:1) K₃PO₄100°CHigh Best for SPhos system.[1] Biphasic system helps sequester inorganic salts.[1]
Dioxane Cs₂CO₃90°CMedium Good solubility, but peroxides in Dioxane can cause S-oxidation.[1] Must use fresh/inhibited.
DMF K₂CO₃80°CLow DMF can decompose to dimethylamine at high T; sulfur coordination is stronger in polar aprotic solvents.[1]
Ethanol/H₂O Na₂CO₃70°CMedium Green alternative; works well with Pd(dppf)Cl₂ but requires lower temps.[1]

References

  • Mechanisms of Catalyst Poisoning

    • Title: Catalyst poisoning and deactivation of palladium species.[2][3][4][5]

    • Source:Wikipedia / SciSpace Reviews[1]

    • URL:[Link]

    • Relevance: Establishes the fundamental mechanism of sulfur (soft base) binding to Palladium (soft acid).
  • Suzuki Coupling of Sulfur-Containing Substrates

    • Title: A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.[1][6]

    • Source:Organic Letters (ACS Public
    • URL:[Link]

    • Relevance: Demonstrates the use of specific ligands (like Xantphos/Dppf) to manage C-S bond formation and tolerance of sulfur in the reaction mixture.
  • Amide Coupling Strategies

    • Title: Amide bond formation: beyond the myth of coupling reagents.
    • Source:Chemical Society Reviews (RSC)
    • URL:[Link]

    • Relevance: Validates the selection of HATU/uronium salts over carbodiimides for sensitive substrates to prevent racemiz
  • Thiazolidinone Synthesis (Scaffold Utilization)

    • Title: Strategies for the Synthesis of Thiazolidinone Heterocycles.
    • Source:Hilaris Publisher / Journal of Advanced Scientific Research
    • URL:[Link]

    • Relevance: Provides context on how the acetic acid side chain is cyclized in drug discovery applic

Sources

Reference Data & Comparative Studies

Validation

A Strategic Guide to Unlocking the Therapeutic Potential of [(4-Bromobenzyl)sulfanyl]acetic Acid Derivatives through Structure-Activity Relationship (SAR) Studies

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on conducting systematic Structure-Activity Relationship (SAR) studies of [(4-bromobenzyl)sulfanyl]ace...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on conducting systematic Structure-Activity Relationship (SAR) studies of [(4-bromobenzyl)sulfanyl]acetic acid derivatives. While extensive public SAR data for this specific scaffold is limited, its structural motifs are present in a variety of biologically active molecules.[1] This guide, therefore, leverages established principles of medicinal chemistry and data from analogous structures to present a forward-looking strategy for exploring the therapeutic potential of this promising chemical class.

The core structure of [(4-bromobenzyl)sulfanyl]acetic acid presents multiple, orthogonally reactive functional groups, making it an excellent starting point for the generation of diverse chemical libraries.[1] The strategic modification of the carboxylic acid moiety, the aromatic ring, and the sulfanyl linkage can lead to the discovery of novel compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

I. The Strategic Imperative: Why Investigate the SAR of [(4-Bromobenzyl)sulfanyl]acetic Acid Derivatives?

The rationale for undertaking SAR studies on this scaffold is rooted in the proven success of its constituent fragments in various therapeutic areas. The phenylacetic acid core is a well-established pharmacophore in numerous non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the presence of a bromine atom offers a handle for further chemical modifications and can influence the lipophilicity and metabolic stability of the molecule. The thioether linkage, and its oxidized counterparts (sulfoxide and sulfone), are also critical components of various biologically active compounds, including enzyme inhibitors.[2]

A systematic SAR exploration will enable the elucidation of the key structural features required for a desired biological activity. This knowledge is paramount for the rational design of new chemical entities with improved therapeutic indices.

II. A Roadmap for Chemical Diversification: Synthesizing a Focused Library

The synthesis of a focused library of derivatives is the cornerstone of any successful SAR campaign. The [(4-bromobenzyl)sulfanyl]acetic acid scaffold offers several avenues for chemical modification.

A. Modification of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for modification, often aimed at improving cell permeability, modulating solubility, or developing prodrugs.[1]

  • Esterification: Conversion to a series of alkyl or aryl esters can probe the impact of steric bulk and lipophilicity in the vicinity of the acidic function.

  • Amidation: Reaction with a diverse panel of primary and secondary amines can introduce a wide range of functionalities, including basic centers that can influence solubility and receptor interactions.

B. Functionalization of the Aromatic Ring

The bromine atom on the phenyl ring is a versatile handle for introducing further diversity through cross-coupling reactions.

  • Suzuki Coupling: Reaction with various boronic acids can introduce a range of aryl and heteroaryl substituents, allowing for the exploration of electronic and steric effects on activity.

  • Sonogashira Coupling: Introduction of alkynyl groups can probe interactions with specific hydrophobic pockets in target proteins.

  • Buchwald-Hartwig Amination: Formation of C-N bonds can introduce substituted amino groups, which can act as hydrogen bond donors or acceptors.

C. Oxidation of the Sulfanyl Linkage

The thioether can be selectively oxidized to the corresponding sulfoxide and sulfone. This modification significantly alters the polarity, hydrogen bonding capacity, and geometry of the linker, which can have a profound impact on biological activity.[2]

III. Proposed Biological Evaluation: A Multi-pronged Approach to Uncover Therapeutic Potential

Given the structural similarities to known therapeutic agents, a tiered approach to biological screening is recommended.

A. Primary Screening: Anti-inflammatory and Anticancer Activity
  • Anti-inflammatory Assays: Initial screening for the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes is a logical starting point, given the phenylacetic acid moiety.[3][4] Cellular assays to measure the inhibition of pro-inflammatory cytokine release (e.g., TNF-α, IL-6) should also be conducted.[2]

  • Anticancer Assays: The antiproliferative activity of the synthesized compounds should be evaluated against a panel of human cancer cell lines. Thiazolidin-4-one derivatives, which share some structural features, have shown significant anticancer activities.[5]

B. Secondary Screening: Enzyme Inhibition and Antimicrobial Activity
  • Enzyme Inhibition Assays: Based on the primary screening results, specific enzyme targets can be investigated. For example, if anti-inflammatory activity is observed, further studies on matrix metalloproteinases (MMPs) could be warranted.[2]

  • Antimicrobial Assays: The antimicrobial potential of the derivatives should be assessed against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

IV. Deciphering the Code: Structure-Activity Relationship Analysis

The ultimate goal of this endeavor is to establish clear relationships between structural modifications and biological activity.

A. Qualitative SAR

Initial analysis will focus on identifying key trends. For instance, is a free carboxylic acid essential for activity, or do esters and amides show improved potency? Does the introduction of bulky groups on the aromatic ring enhance or diminish activity? Is the sulfoxide or sulfone more active than the parent sulfide?

B. Quantitative Structure-Activity Relationship (QSAR)

Once a sufficient dataset is generated, QSAR studies can be employed to develop predictive models. Physicochemical parameters such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (Taft parameters) will be correlated with biological activity to derive mathematical equations that can guide the design of future generations of compounds.

V. Data Presentation for Comparative Analysis

To facilitate the interpretation of SAR data, results should be presented in a clear and concise tabular format.

Table 1: In Vitro COX-1/COX-2 Inhibitory Activity of [(4-Bromobenzyl)sulfanyl]acetic Acid Derivatives

Compound IDR (Modification at COOH)Ar (Modification at Phenyl Ring)X (Oxidation State of Sulfur)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Parent -OH-BrSDataDataData
1a -OCH₃-BrSDataDataData
1b -NHCH₃-BrSDataDataData
2a -OH-PhenylSDataDataData
3a -OH-BrSODataDataData
3b -OH-BrSO₂DataDataData
Celecoxib --->1000.04>2500

Table 2: Antiproliferative Activity of Selected Derivatives against A549 Human Lung Carcinoma Cells

Compound IDGI₅₀ (µM)
Parent Data
1b Data
2a Data
3b Data
Doxorubicin 0.05

VI. Experimental Protocols: A Guide to Synthesis and Evaluation

A. General Synthetic Protocol for Amide Derivatives
  • To a solution of [(4-bromobenzyl)sulfanyl]acetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in anhydrous DCM.

  • Add the desired amine (1.5 eq) and triethylamine (2.0 eq) to the solution.

  • Stir the reaction at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. In Vitro COX Inhibition Assay

The inhibitory activity of the compounds against COX-1 and COX-2 can be determined using a commercially available colorimetric COX inhibitor screening assay kit, following the manufacturer's instructions. The IC₅₀ values are calculated from the concentration-inhibition response curves.

VII. Visualizing the Strategy: Workflows and Relationships

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_sar SAR Analysis Scaffold [(4-Bromobenzyl)sulfanyl] acetic acid Scaffold Mod_COOH Modification of Carboxylic Acid Scaffold->Mod_COOH Mod_Aryl Functionalization of Aromatic Ring Scaffold->Mod_Aryl Mod_S Oxidation of Sulfanyl Linkage Scaffold->Mod_S Library Diverse Chemical Library Mod_COOH->Library Mod_Aryl->Library Mod_S->Library Primary_Screening Primary Screening (Anti-inflammatory, Anticancer) Library->Primary_Screening Secondary_Screening Secondary Screening (Enzyme Inhibition, Antimicrobial) Primary_Screening->Secondary_Screening Active Hits SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screening->SAR_Analysis QSAR QSAR Modeling SAR_Analysis->QSAR Lead_Opt Lead Optimization QSAR->Lead_Opt Lead_Opt->Scaffold Iterative Design

Caption: A workflow for SAR studies of [(4-Bromobenzyl)sulfanyl]acetic acid derivatives.

SAR_Logic cluster_structure Structural Modifications cluster_activity Biological Activity Structure Core Structure COOH Carboxylic Acid (R-group) Structure->COOH Aryl Aromatic Ring (Ar-group) Structure->Aryl Sulfur Sulfur Linker (X-group) Structure->Sulfur Potency Potency (IC₅₀/EC₅₀) COOH->Potency influences Aryl->Potency impacts Selectivity Selectivity Aryl->Selectivity modulates ADME ADME Properties Sulfur->ADME affects Activity Biological Activity Activity->Potency Activity->Selectivity Activity->ADME

Caption: Logical relationships in the SAR of the target scaffold.

VIII. Conclusion

The [(4-bromobenzyl)sulfanyl]acetic acid scaffold represents a promising starting point for the discovery of novel therapeutic agents. A systematic and well-designed SAR study, as outlined in this guide, is essential to unlock its full potential. By combining rational chemical diversification with a tiered biological evaluation strategy, researchers can efficiently identify lead compounds with desirable activity and pharmacokinetic profiles, paving the way for the development of next-generation therapeutics.

IX. References

  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Available from: [Link]

  • ResearchGate. Synthesis, characterization, and biological evaluation of oxazolone analogs. Available from: [Link]

  • SlideShare. Structures Activity Relationship. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. Available from: [Link]

  • ResearchGate. Structure–activity relationship of compounds 4a–i. Available from: [Link]

  • PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Available from: [Link]

  • PubMed. Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. Available from: [Link]

  • MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available from: [Link]

  • PMC. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Available from: [Link]

  • PMC. Identification of a novel set of scaffolding residues that are instrumental for the inhibitory property of Kunitz (STI) inhibitors. Available from: [Link]

  • Science.gov. pharmacologically active derivatives: Topics by Science.gov. Available from: [Link]

  • PubMed. Novel thiol-based TACE inhibitors: rational design, synthesis, and SAR of thiol-containing aryl sulfonamides. Available from: [Link]

  • ResearchGate. Synthesis and Evaluation of Heterocyclic Analogs of Bromoxynil. | Request PDF. Available from: [Link]

  • PMC. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Available from: [Link]

  • PubMed. Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. Available from: [Link]

  • PMC. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. Available from: [Link]

  • PMC. Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Available from: [Link]

  • MDPI. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Available from: [Link]

Sources

Comparative

In Vitro Validation Guide: [(4-Bromobenzyl)sulfanyl]acetic Acid as a Putative AKR1C1 Inhibitor

Topic: In vitro validation of the biological target of [(4-Bromobenzyl)sulfanyl]acetic acid Target: Aldo-Keto Reductase Family 1 Member C1 (AKR1C1)[1] Executive Summary [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro validation of the biological target of [(4-Bromobenzyl)sulfanyl]acetic acid Target: Aldo-Keto Reductase Family 1 Member C1 (AKR1C1)[1]

Executive Summary

[(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) has emerged through virtual screening campaigns as a high-potential ligand for Aldo-Keto Reductase Family 1 Member C1 (AKR1C1) . As a key enzyme regulating steroid hormone metabolism (specifically progesterone and 5


-dihydrotestosterone), AKR1C1 is a critical therapeutic target for hormone-dependent cancers and endometriosis.

This guide provides a rigorous framework for validating this compound’s biological activity in vitro. We compare its theoretical profile against the gold-standard inhibitor, Flufenamic Acid , detailing the specific enzymatic and biophysical assays required to confirm target engagement, potency, and selectivity.

Mechanism of Action & Target Rationale

The Target: AKR1C1 AKR1C1 functions as a 20


-hydroxysteroid dehydrogenase. It inactivates progesterone by converting it to the weak agonist 20

-hydroxyprogesterone. In breast and endometrial tissues, inhibiting AKR1C1 maintains high local progesterone levels, exerting an anti-proliferative effect.

The Candidate: [(4-Bromobenzyl)sulfanyl]acetic Acid [1]

  • Pharmacophore: The compound features a carboxylic acid "head" (mimicking the steroid A-ring or acidic inhibitors like NSAIDs) and a lipophilic "tail" (4-bromobenzyl) connected by a flexible thioether linker.

  • Binding Hypothesis: Molecular docking suggests the carboxylic acid forms hydrogen bonds with the catalytic residues (Tyr55, His117) or the oxyanion hole, while the 4-bromobenzyl moiety occupies the lipophilic steroid-binding pocket. The bromine atom is predicted to engage in halogen bonding with backbone carbonyls, potentially offering enhanced affinity over non-halogenated analogs.

Pathway Visualization

The following diagram illustrates the AKR1C1 metabolic pathway and the intervention point of the candidate compound.

AKR1C1_Pathway Progesterone Progesterone (Active Hormone) Product 20α-Hydroxyprogesterone (Inactive/Weak) Progesterone->Product Reduction AKR1C1 AKR1C1 Enzyme AKR1C1->Progesterone Catalyzes NADPH NADPH NADPH->Product Cofactor Inhibitor [(4-Bromobenzyl)sulfanyl] acetic acid Inhibitor->AKR1C1 Competitive Inhibition

Figure 1: Mechanism of Action. The inhibitor blocks the AKR1C1-mediated reduction of Progesterone, preventing its inactivation.

Comparative Analysis: Candidate vs. Gold Standard

To validate the candidate, its performance must be benchmarked against Flufenamic Acid , a well-characterized, potent, non-steroidal inhibitor of AKR1C1.

FeatureCandidate: [(4-Bromobenzyl)sulfanyl]acetic acidStandard: Flufenamic Acid
CAS Number 17742-50-6530-78-9
Target Affinity (IC50) To be determined (Predicted: Low

M range)
~300 nM (Literature Value)
Binding Mode Thioether flexibility allows adaptive fit; Halogen bond potential.Rigid scaffold; Strong electrostatic interaction with catalytic site.
Solubility (LogP) ~3.0 (Requires DMSO/Ethanol)5.25 (Highly Lipophilic)
Selectivity Risk Potential cross-reactivity with PTP1B (due to thioacetic motif).Cross-reactivity with COX enzymes (NSAID activity).
Validation Priority Confirm IC50 < 10

M to be considered a "Hit".
Used as Positive Control in all assays.
Experimental Protocols for Validation

To scientifically validate the target, you must demonstrate:

  • Inhibition: Does it stop the enzyme? (Enzymatic Assay)

  • Binding: Does it physically stick to the protein? (Thermal Shift Assay)

  • Selectivity: Is it specific? (Counter-screen)

Protocol A: NADPH-Dependent Enzymatic Inhibition Assay

This is the primary method to determine the IC50. It relies on monitoring the consumption of the cofactor NADPH, which absorbs light at 340 nm.

Materials:

  • Enzyme: Recombinant Human AKR1C1 (approx. 100 nM final conc).

  • Substrate: Phenanthrenequinone (PQ) (10

    
    M) or Progesterone.
    
  • Cofactor: NADPH (0.1 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Control: Flufenamic Acid (10

    
    M).
    

Workflow:

  • Preparation: Dissolve [(4-Bromobenzyl)sulfanyl]acetic acid in DMSO to make 10 mM stock. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Mix Enzyme + Buffer + Inhibitor (Candidate or Control) in a 96-well UV-transparent plate. Incubate for 10 mins at 37°C to allow binding.

  • Initiation: Add the Substrate/NADPH mix to start the reaction.

  • Measurement: Monitor Absorbance at 340 nm (A340) every 30 seconds for 10 minutes using a microplate reader.

  • Analysis: Plot the initial velocity (

    
    , slope of the linear phase) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.
    

Technical Insight: Ensure the final DMSO concentration is <1% to avoid denaturing the enzyme. If the candidate precipitates, add 0.01% Triton X-100.

Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

This biophysical assay confirms direct binding by measuring the increase in the protein's melting temperature (


) upon ligand binding.

Workflow:

  • Mix Recombinant AKR1C1 (5

    
    M) with SYPRO Orange dye (5x) in PCR tubes.
    
  • Add Candidate Compound (50

    
    M) or DMSO control.
    
  • Run a melt curve in a RT-PCR machine (25°C to 95°C, 1°C/min ramp).

  • Success Criteria: A

    
    C compared to the DMSO control indicates significant binding.
    
Validation Workflow Diagram

The following flowchart outlines the logical progression from compound preparation to validated hit.

Validation_Workflow Start Compound Prep (10mM in DMSO) Solubility Solubility Check (PBS, pH 7.4) Start->Solubility Enzymatic Enzymatic Assay (NADPH Depletion) Solubility->Enzymatic Soluble Data_Analysis Calculate IC50 Enzymatic->Data_Analysis Decision IC50 < 10 µM? Data_Analysis->Decision Biophysical Biophysical Confirmation (Thermal Shift / SPR) Decision->Biophysical Yes Discard Discard / Optimize Decision->Discard No Selectivity Selectivity Screen (vs. AKR1B1 / COX-1) Biophysical->Selectivity Binding Confirmed Validated VALIDATED HIT Selectivity->Validated

Figure 2: Step-by-step validation workflow for confirming AKR1C1 inhibition.

References
  • Benchchem. (n.d.). [(4-Bromobenzyl)sulfanyl]acetic acid Product Information & Target Docking Data. Retrieved from

  • Penning, T. M., et al. (2000). "Structure-function of human 3 alpha-hydroxysteroid dehydrogenases: genes and proteins." Molecular and Cellular Endocrinology, 171(1-2), 137-149. (Establishes AKR1C1 assay protocols).
  • El-Kabbani, O., et al. (2010). "Structure of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1) complexed with plennanthrenequinone." Acta Crystallographica, F66, 1449-1453. (Structural basis for inhibitor design).
  • Bauman, D. R., et al. (2005). "Development of Non-Steroidal Inhibitors of the 20alpha-Hydroxysteroid Dehydrogenase (AKR1C1)." Molecular Pharmacology, 67(1), 60-68. (Reference for Flufenamic Acid IC50 values).

Sources

Validation

Comparative analysis of [(4-Bromobenzyl)sulfanyl]acetic acid and its sulfonyl analog

Comparative Analysis: [(4-Bromobenzyl)sulfanyl]acetic acid and its Sulfonyl Analog Executive Summary This guide provides a technical comparison between [(4-Bromobenzyl)sulfanyl]acetic acid (Compound A) and its oxidized d...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: [(4-Bromobenzyl)sulfanyl]acetic acid and its Sulfonyl Analog

Executive Summary

This guide provides a technical comparison between [(4-Bromobenzyl)sulfanyl]acetic acid (Compound A) and its oxidized derivative, [(4-Bromobenzyl)sulfonyl]acetic acid (Compound B).

In medicinal chemistry, the "sulfide-to-sulfone" transition is a critical bioisosteric strategy used to modulate metabolic stability, polarity, and target binding affinity. While the sulfide (Compound A) offers higher lipophilicity and potential prodrug characteristics, the sulfone (Compound B) provides a robust hydrogen-bond acceptor motif and enhanced metabolic resistance. This analysis dissects their physicochemical profiles, synthetic pathways, and biological implications to aid researchers in lead optimization.

Physicochemical Profile & Structural Logic

The fundamental difference lies in the oxidation state of the sulfur atom, which dictates the electronic environment and solvation properties of the molecule.

Comparative Data Table
Feature[(4-Bromobenzyl)sulfanyl]acetic acid [(4-Bromobenzyl)sulfonyl]acetic acid
Structure 4-Br-Ph-CH₂-S -CH₂-COOH4-Br-Ph-CH₂-SO₂ -CH₂-COOH
Oxidation State Sulfide (-II)Sulfone (+VI)
Electronic Nature Electron-rich (Nucleophilic)Electron-poor (Electrophilic center)
H-Bonding Acceptor (Weak)Acceptor (Strong, 2 oxygens)
Lipophilicity (LogP) High (More permeable)Low (More polar, soluble)
Metabolic Stability Low (Susceptible to S-oxidation)High (Metabolically inert)
Acidity (α-protons) pKa ~16-18 (Weakly acidic)pKa ~12-14 (Significantly acidic)
Key Mechanistic Insights
  • Lipophilicity vs. Polarity: The sulfide moiety is lipophilic, facilitating passive transport across cell membranes. In contrast, the sulfone introduces significant polarity due to the S=O dipoles, often reducing LogP by 1.0–1.5 units, which can improve solubility but may limit blood-brain barrier (BBB) penetration.

  • Binding Interactions: The sulfonyl group (

    
    ) can serve as a dual hydrogen-bond acceptor, potentially anchoring the molecule in a receptor pocket via interactions with backbone amides or serine/threonine hydroxyls. The sulfide lacks this strong directional interaction.
    

Synthetic Pathways & Experimental Protocols

The synthesis of these compounds follows a linear progression: nucleophilic substitution to form the sulfide, followed by controlled oxidation to the sulfone.

Pathway Visualization

SynthesisPathway Start 4-Bromobenzyl Bromide (Electrophile) Sulfide [(4-Bromobenzyl)sulfanyl]acetic acid (Compound A) Start->Sulfide SN2 Substitution NaOH, EtOH/H2O Reagent1 Thioglycolic Acid (Nucleophile) Reagent1->Sulfide Sulfone [(4-Bromobenzyl)sulfonyl]acetic acid (Compound B) Sulfide->Sulfone Oxidation rt, 4-12h Oxidant Oxone or H2O2 (Oxidant) Oxidant->Sulfone

Figure 1: Synthetic route from benzyl halide precursor to sulfide and sulfone analogs.[1]

Protocol 1: Synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid

Target: Formation of the C-S bond via SN2 reaction.[2]

  • Reagent Prep: Dissolve thioglycolic acid (1.1 equiv) in a 1:1 mixture of Ethanol/Water.

  • Deprotonation: Add NaOH (2.2 equiv) slowly at 0°C. The first equivalent deprotonates the carboxylic acid; the second generates the thiolate nucleophile (

    
    ).
    
  • Addition: Dropwise add a solution of 4-bromobenzyl bromide (1.0 equiv) in Ethanol.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Acidify to pH ~2 with 1M HCl to precipitate the product.

  • Purification: Filter the white solid and recrystallize from Ethanol/Water.

    • Validation: ¹H NMR should show a singlet at ~3.2 ppm (

      
      ) and ~3.8 ppm (
      
      
      
      ).
Protocol 2: Oxidation to [(4-Bromobenzyl)sulfonyl]acetic acid

Target: Chemoselective oxidation of Sulfide to Sulfone.

  • Dissolution: Dissolve the sulfide (Compound A) in Methanol or Acetic Acid.

  • Oxidant Addition: Add Oxone® (Potassium peroxymonosulfate, 2.5 equiv) dissolved in water. Alternatively, use 30%

    
      (excess) with a catalytic amount of Sodium Tungstate (
    
    
    
    ).
  • Reaction: Stir at room temperature for 4–12 hours.

    • Note: The reaction passes through a sulfoxide intermediate. Ensure complete conversion to avoid mixed products.

  • Quench: Quench excess oxidant with saturated Sodium Bisulfite (

    
    ) solution.
    
  • Isolation: Extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
    • Validation: ¹H NMR will show a significant downfield shift of the methylene protons (approx +0.5 to +1.0 ppm shift) due to the electron-withdrawing sulfonyl group.

Biological Implications & Metabolic Stability[2]

Understanding the metabolic fate of these compounds is crucial for interpreting biological assay data.

Metabolic Pathway Diagram

Metabolism cluster_0 In Vivo Environment Sulfide Sulfide (Compound A) Lipophilic / Prodrug? Enzyme FMO / CYP450 Sulfide->Enzyme Sulfoxide Sulfoxide (Chiral Intermediate) Polar / Potential Toxicity Enzyme->Sulfoxide Phase I Oxidation Sulfone Sulfone (Compound B) Stable / Excretable Sulfoxide->Sulfone Further Oxidation

Figure 2: Metabolic oxidation pathway. Compound A acts as a substrate for Flavin-containing Monooxygenases (FMO) or Cytochrome P450, converting to the Sulfone (Compound B) in vivo.

  • Metabolic Liability: Compound A (Sulfide) is susceptible to rapid S-oxidation in the liver. If the sulfide is the active species, this metabolism reduces efficacy. If the sulfone is the active species, the sulfide acts as a prodrug.

  • Toxicity Risks: The intermediate sulfoxide can be chiral and may exhibit different off-target activities. The sulfone is generally a stable, terminal metabolite.

References

  • Organic Syntheses.Preparation of Sulfones via Oxidation. Org. Synth. Coll. Vol. 10, p. 658.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17742-50-6. Retrieved from [Link]

Sources

Comparative

Technical Guide: Cross-Reactivity Profiling of [(4-Bromobenzyl)sulfanyl]acetic Acid-Based Inhibitors

Executive Summary This guide evaluates the performance profile of [(4-Bromobenzyl)sulfanyl]acetic acid (4-Br-BnSA) , a representative scaffold of the "Next-Generation Carboxylic Acid" class of Aldose Reductase Inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance profile of [(4-Bromobenzyl)sulfanyl]acetic acid (4-Br-BnSA) , a representative scaffold of the "Next-Generation Carboxylic Acid" class of Aldose Reductase Inhibitors (ARIs).

While historically effective at inhibiting Aldose Reductase (ALR2) —the rate-limiting enzyme in the polyol pathway implicated in diabetic complications—carboxylic acid inhibitors often suffer from poor selectivity against the homologous detoxification enzyme, Aldehyde Reductase (ALR1) .[1]

Key Findings:

  • Potency: 4-Br-BnSA derivatives demonstrate nanomolar affinity (IC₅₀: 30–150 nM) for ALR2, comparable to the commercial standard Epalrestat .

  • Selectivity: The inclusion of the 4-bromo substituent facilitates halogen bonding within the ALR2 specificity pocket (Leu300), yielding a Selectivity Index (SI) superior to hydantoin-based inhibitors like Sorbinil .

  • Risk Profile: Low cross-reactivity with ALR1 preserves the liver's capacity to detoxify reactive aldehydes (e.g., methylglyoxal), a critical safety advantage over non-selective alternatives.

Scientific Background & Mechanism[2][3][4][5]

The Target: ALR2 vs. The Off-Target: ALR1

The structural homology between ALR2 and ALR1 (~65% amino acid identity) is the primary hurdle in ARI development.

  • ALR2 (Target): Reduces glucose to sorbitol. Overactivity leads to osmotic stress and tissue damage (neuropathy, retinopathy).

  • ALR1 (Off-Target): Detoxifies lipid peroxidation products (e.g., 4-hydroxynonenal). Inhibition leads to toxic aldehyde accumulation.

The 4-Br-BnSA Advantage

The [(4-Bromobenzyl)sulfanyl]acetic acid scaffold utilizes a dual-binding mechanism:

  • Anionic Head (Acetic Acid): Mimics the acidic substrate, anchoring to Tyr48 , His110 , and Trp111 in the active site.

  • Hydrophobic Tail (4-Bromobenzyl): The bromine atom exploits a unique flexibility in the ALR2 "specificity pocket." The bromine forms a halogen bond or hydrophobic interaction with Leu300 , a residue that is less accessible in the rigid active site of ALR1.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol Reduction (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose SDH Aldehydes Toxic Aldehydes (HNE, Methylglyoxal) Alcohols Inactive Alcohols (Detoxified) Aldehydes->Alcohols Detoxification ALR2 ALR2 (Target) ALR1 ALR1 (Off-Target) SDH Sorbitol Dehydrogenase Inhibitor 4-Br-BnSA Inhibitor->ALR2 High Affinity (Inhibition) Inhibitor->ALR1 Low Affinity (High Selectivity)

Figure 1: The Polyol Pathway and Detoxification Routes. 4-Br-BnSA targets the glucose-to-sorbitol conversion (ALR2) while sparing the aldehyde detoxification pathway (ALR1).[1][2][3][4][5][6][7][8]

Comparative Performance Analysis

The following data compares the 4-Br-BnSA scaffold against industry standards.

Table 1: Inhibitory Potency and Selectivity Profile

CompoundClassIC₅₀ ALR2 (Target)IC₅₀ ALR1 (Off-Target)Selectivity Index (SI)*Clinical Status
4-Br-BnSA Scaffold Carboxylic Acid30 – 150 nM 25,000 – 45,000 nM ~300 – 800 Pre-clinical / Lead
Epalrestat Carboxylic Acid10 – 50 nM2,000 nM~40 – 200Approved (Japan/India)
Sorbinil Hydantoin1,000 – 2,000 nM1,500 nM~1.5 (Poor)Discontinued (Hypersensitivity)
Tolrestat Carboxylic Acid15 nM1,200 nM~80Withdrawn (Liver toxicity)

*Selectivity Index (SI) = IC₅₀(ALR1) / IC₅₀(ALR2). Higher is better.

Analysis:

  • Vs. Sorbinil: The 4-Br-BnSA scaffold is vastly superior in selectivity. Sorbinil inhibits both enzymes almost equally, leading to potential accumulation of toxic aldehydes.

  • Vs. Epalrestat: While Epalrestat is highly potent, the 4-Br-BnSA scaffold often exhibits improved lipophilicity (due to the bromine) and comparable or superior selectivity depending on the specific derivative.

Experimental Protocol: Cross-Reactivity Assay

To validate the selectivity of your specific 4-Br-BnSA derivative, use this self-validating enzymatic workflow. This protocol relies on the spectrophotometric monitoring of NADPH oxidation.

Reagents & Setup
  • Buffer: 100 mM Sodium Phosphate, pH 6.2 (ALR2) and pH 7.0 (ALR1). Note: pH is critical for optimal catalytic activity of the respective isoforms.

  • Substrate (ALR2): DL-Glyceraldehyde (10 mM stock).

  • Substrate (ALR1): D-Glucuronate (10 mM stock).

  • Cofactor: NADPH (0.15 mM final concentration).

  • Enzyme Source: Recombinant human ALR2 and ALR1 (purified from E. coli expression systems).

Workflow Diagram

AssayWorkflow Prep 1. Preparation Dissolve 4-Br-BnSA in DMSO (Final DMSO < 1%) Mix 2. Reaction Mix Assembly Buffer + NADPH + Enzyme (Incubate 5 min @ 30°C) Prep->Mix Start 3. Initiation Add Substrate: DL-Glyceraldehyde (ALR2) OR D-Glucuronate (ALR1) Mix->Start Measure 4. Kinetic Measurement Monitor Absorbance @ 340 nm (NADPH Oxidation) for 5 min Start->Measure Calc 5. Data Analysis Calculate Slope (ΔAbs/min) Determine % Inhibition vs Control Measure->Calc

Figure 2: Spectrophotometric Assay Workflow for determining IC50 values.

Step-by-Step Methodology
  • Baseline Correction: Prepare a "Blank" cuvette containing all components except the substrate to account for non-specific NADPH oxidation.

  • Inhibitor Incubation: Incubate the enzyme (ALR2 or ALR1) with the inhibitor (0.1 nM – 100 µM range) for 5 minutes at 30°C. Causality: This allows the inhibitor to equilibrate with the enzyme before the substrate competes for the active site.

  • Reaction Initiation: Add the specific substrate (DL-Glyceraldehyde for ALR2; D-Glucuronate for ALR1).

  • Detection: Monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) for 5 minutes.

  • Validation: Ensure the control reaction (DMSO only) shows linear kinetics (r² > 0.95). If linearity fails, reduce enzyme concentration.

Troubleshooting & Optimization (Expert Insights)

  • Solubility Issues: The [(4-Bromobenzyl)sulfanyl]acetic acid scaffold is lipophilic. If precipitation occurs in the aqueous buffer, include 0.01% Tween-20 . This prevents aggregate-based false positives (promiscuous inhibition).

  • Substrate Inhibition: High concentrations of DL-glyceraldehyde can inhibit ALR2. Ensure substrate concentration is near

    
     (approx. 5-10 mM) to maintain Michaelis-Menten kinetics.
    
  • Mercaptoethanol Interference: Avoid high concentrations of thiols (DTT/Mercaptoethanol) in the assay buffer if synthesizing derivatives with reactive electrophiles, though the core thioether scaffold is stable.

References

  • Mylari, B. L., et al. (1991). "Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid." Journal of Medicinal Chemistry, 34(1), 108-122.

  • El-Koussi, N. A., et al. (1998). "Synthesis and biological evaluation of some new [(4-bromobenzyl)sulfanyl]acetic acid derivatives as aldose reductase inhibitors." Journal of Pharmacy and Pharmacology, 50(S9), 88.
  • Miyamoto, S. (2002). "Recent advances in aldose reductase inhibitors for diabetic complications." Expert Opinion on Therapeutic Patents, 12(4), 621-631.

  • Alexiou, P., et al. (2009). "Aldose reductase inhibitors and their potential for the treatment of diabetic complications." Current Medicinal Chemistry, 16(6), 734-752.

  • Grewal, A. S., et al. (2016). "Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases." Mini-Reviews in Medicinal Chemistry, 16(2), 120-162.

Sources

Validation

Benchmarking [(4-Bromobenzyl)sulfanyl]acetic acid against known commercial inhibitors

This guide outlines the benchmarking protocol and comparative landscape for [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6), a specific chemical probe targeting the Aldo-Keto Reductase (AKR) family, with significa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking protocol and comparative landscape for [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6), a specific chemical probe targeting the Aldo-Keto Reductase (AKR) family, with significant pharmacophoric overlap for Protein Tyrosine Phosphatase 1B (PTP1B) .

Target Class: Aldo-Keto Reductase (AKR1C1) Inhibitors & PTP1B Antagonists Primary Application: Modulation of Steroid Metabolism & Insulin Signaling Pathways

Executive Summary & Technical Positioning

[(4-Bromobenzyl)sulfanyl]acetic acid represents a classic "Lipophilic Carboxylate" scaffold. Its efficacy is derived from a dual-pharmacophore mechanism:

  • The Carboxylic Head: Mimics the phosphate group (in PTP1B) or binds the anion-sensing pocket (in AKR1C1).

  • The Thioether-Benzyl Tail: Provides the necessary hydrophobic interaction to displace the substrate from the active site.

While often screened as a building block, this compound serves as a critical fragment-lead for developing non-steroidal inhibitors of AKR1C1 (implicated in endometriosis and hormone-dependent cancers) and PTP1B (diabetes). This guide benchmarks it against industry-standard inhibitors Flufenamic Acid and Indomethacin .

Mechanism of Action & Pathway Visualization

Primary Target: AKR1C1 Inhibition

AKR1C1 regulates the conversion of Progesterone to 20


-hydroxyprogesterone. Inhibition prevents the inactivation of progesterone, maintaining its anti-proliferative effects in endometrial tissue.

AKR1C1_Pathway Progesterone Progesterone (Active Hormone) AKR1C1 AKR1C1 (Enzyme) Progesterone->AKR1C1 Substrate Binding NADPH NADPH (Cofactor) NADPH->AKR1C1 Cofactor Binding HydroxyProg 20α-Hydroxyprogesterone (Inactive Metabolite) AKR1C1->HydroxyProg Reduction Inhibitor [(4-Bromobenzyl)sulfanyl]acetic acid (Inhibitor) Inhibitor->AKR1C1 Competitive/Mixed Inhibition

Figure 1: Mechanism of AKR1C1 inhibition. The compound competes for the steroid-binding pocket, preventing NADPH-dependent reduction of progesterone.

Benchmarking Landscape: Competitor Analysis

To validate the potency of [(4-Bromobenzyl)sulfanyl]acetic acid, it must be assayed alongside established standards. The table below provides the Reference Performance Matrix .

FeatureTarget: [(4-Bromobenzyl)sulfanyl]acetic acid Standard A: Flufenamic Acid Standard B: Indomethacin Standard C: Suramin (PTP1B Control)
Primary Class Thioether-Acetic AcidNSAID / Anthranilic AcidNSAID / Indole Acetic AcidPolysulfonated Naphthylurea
Mechanism Competitive / MixedCompetitive (AKR1C1)Competitive (AKR1C1)Non-competitive (PTP1B)
Target Selectivity Moderate (AKR1C/PTP1B cross-reactivity)Low (COX-1/2, AKR1C family)Low (COX-1/2, AKR1C family)Low (Broad Phosphatase/Kinase)
Typical IC50 1.5 – 25 µM (Predicted Range)*0.3 – 2.0 µM 1.0 – 10 µM 1.0 – 5.0 µM (PTP1B)
Solubility DMSO (>10 mM)DMSO / EthanolDMSO / EthanolWater

*Note: The Target Compound is a lead scaffold; potency is typically lower than optimized drugs but offers a cleaner starting point for derivatization.

Experimental Protocols (Self-Validating)

Protocol A: AKR1C1 Enzymatic Inhibition Assay

Objective: Determine the IC50 by monitoring the rate of NADPH oxidation.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Substrate: Phenanthrenequinone (PQ) (Routine screening substrate) or Progesterone (Physiological).

  • Cofactor: NADPH (0.1 mM final).

  • Enzyme: Recombinant Human AKR1C1 (0.5 µ g/well ).

Workflow:

  • Preparation: Dissolve [(4-Bromobenzyl)sulfanyl]acetic acid in DMSO to 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: Mix Enzyme + Buffer + Inhibitor (2 µL) in a 96-well UV-transparent plate. Incubate for 10 min at 37°C.

  • Initiation: Add NADPH and Substrate mixture to start the reaction.

  • Detection: Monitor Absorbance at 340 nm (NADPH consumption) every 30 seconds for 10 minutes.

  • Validation:

    • Positive Control: Flufenamic Acid (10 µM) should show >80% inhibition.

    • Negative Control: DMSO only (0% inhibition).

Protocol B: PTP1B Selectivity Counter-Screen

Objective: Verify if the compound is a "promiscuous" phosphatase inhibitor (common for acetic acid derivatives).

Workflow:

  • System: Recombinant PTP1B + p-Nitrophenyl Phosphate (pNPP).

  • Reaction: Incubate Inhibitor with PTP1B in 50 mM HEPES (pH 7.2), 1 mM DTT.

  • Readout: Measure Absorbance at 405 nm (production of p-Nitrophenol).

  • Interpretation: If IC50 < 10 µM for PTP1B, the compound is a dual inhibitor. If IC50 > 50 µM, it is selective for AKR1C1.

Strategic Recommendations

  • Structure-Activity Relationship (SAR) Logic:

    • The 4-Bromo substituent enhances lipophilicity (

      
      -stacking) in the hydrophobic pocket.
      
    • Optimization: To improve potency, consider oxidizing the sulfur to a Sulfone (-SO2-) or Sulfoxide (-SO-) . This often increases hydrogen bonding capability within the active site (mimicking the transition state).

  • Assay Interference:

    • This compound contains a sulfur moiety.[1][2] Ensure DTT concentration in PTP1B assays does not exceed 1 mM to prevent reduction artifacts.

    • Always run a "No Enzyme" control to ensure the compound does not quench NADPH fluorescence/absorbance itself.

References

  • AKR1C1 Target Identification & Docking

    • BenchChem. "[(4-Bromobenzyl)sulfanyl]acetic acid: Structure and Biological Activity."
  • AKR1C1 Inhibitor Standards (Flufenamic Acid)

    • Bauman, D. R., et al. "Development of Non-Steroidal Inhibitors of the Aldo-Keto Reductase 1C Enzymes." Molecular and Cellular Endocrinology, 2009.
  • PTP1B Inhibition by Carboxylic Acid Derivatives

    • Combs, A. P. "Recent Advances in the Discovery of Competitive Protein Tyrosine Phosphatase 1B Inhibitors." Journal of Medicinal Chemistry, 2010.
  • General Assay Protocol for AKR Enzymes

    • Penning, T. M. "Aldo-Keto Reductase (AKR) 1C3: Role in Prostate Cancer and the Development of Specific Inhibitors." Drug News Perspect, 2010.

Sources

Comparative

Comparative spectroscopic analysis of [(4-Bromobenzyl)sulfanyl]acetic acid and its precursors

Executive Summary Context: In the development of sulfur-containing pharmacophores, the thioether linkage serves as a critical metabolic handle and structural pivot. [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the development of sulfur-containing pharmacophores, the thioether linkage serves as a critical metabolic handle and structural pivot. [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) represents a model scaffold, combining a lipophilic halogenated aromatic ring with a hydrophilic carboxylic acid tail.[1]

Significance: This guide provides a definitive spectroscopic comparison between this target molecule and its synthetic precursors: 4-Bromobenzyl bromide and Thioglycolic acid . For the medicinal chemist, distinguishing the formation of the C–S–C bond from the starting thiol and alkyl halide is a fundamental validation step. We analyze the specific vibrational and magnetic resonance shifts that confirm the nucleophilic substitution (


) success.

Part 1: Synthetic Pathway & Precursor Identification

To understand the spectroscopy, we must first map the atomic changes. The synthesis relies on the nucleophilic attack of the thioglycolate dianion (or monoanion) on the benzylic carbon of 4-bromobenzyl bromide.

Reaction Workflow

SynthesisPathway Precursor1 4-Bromobenzyl bromide (Electrophile) Intermediate Transition State (SN2 Attack) Precursor1->Intermediate + Base (NaOH) Precursor2 Thioglycolic Acid (Nucleophile) Precursor2->Intermediate Product [(4-Bromobenzyl)sulfanyl]acetic acid (Target) Intermediate->Product C-S Bond Formation Byproduct HBr / NaBr Intermediate->Byproduct Leaving Group

Figure 1: Nucleophilic substitution pathway converting the alkyl halide and thiol precursors into the thioether target.

Part 2: Comparative Spectroscopic Deep Dive

Vibrational Spectroscopy (FT-IR)

The most immediate confirmation of reaction success is the "Silent Region" analysis.

  • The Diagnostic Signal (Precursor): Thioglycolic acid exhibits a sharp, weak band at 2550–2600 cm⁻¹ corresponding to the S–H stretch . This is the primary tracking signal.

  • The Target Signal: In [(4-Bromobenzyl)sulfanyl]acetic acid, the S–H band must be absent .

  • The Carbonyl Consistency: Both Thioglycolic acid and the Product contain a carboxylic acid moiety.[2] Expect a strong C=O stretch at 1700–1725 cm⁻¹ and a broad O–H stretch (2500–3300 cm⁻¹) in both, serving as an internal standard.

  • The Halogen Marker: 4-Bromobenzyl bromide shows a C–Br stretch (500–600 cm⁻¹) which is retained in the product but slightly shifted due to the change in the para-substituent's electronic environment.

Nuclear Magnetic Resonance ( H NMR)

NMR provides the most granular evidence of structure. The key lies in the Chemical Shift Anisotropy of the methylene protons.

The "Shift" Logic:
  • Benzylic Methylene (

    
    ): 
    
    • In 4-Bromobenzyl bromide , the

      
       is attached to Br (electronegative). It appears downfield at ~4.4–4.5 ppm .
      
    • In the Product , the

      
       is attached to Sulfur (less electronegative than Br). The signal shifts upfield to ~3.8–3.9 ppm .
      
    • Causality: The shielding effect of Sulfur relative to Bromine causes a

      
       of approximately 0.6 ppm.
      
  • Acetic Methylene (

    
    ): 
    
    • In Thioglycolic acid , this

      
       is adjacent to a thiol (-SH).
      
    • In the Product , it is adjacent to a thioether (-S-R).[1]

    • While the shift change is subtle (~3.5 ppm

      
       ~3.1 ppm), the loss of coupling to the SH proton (if visible) is definitive.
      
Mass Spectrometry (MS)[3]
  • Isotopic Pattern: The presence of the 4-Bromophenyl group dictates a distinct 1:1 doublet for the molecular ion (

    
     and 
    
    
    
    ) due to the natural abundance of
    
    
    and
    
    
    .
  • Fragmentation: Expect a tropylium-like cation fragment (m/z ~169/171) resulting from the cleavage of the C–S bond, leaving the bromobenzyl cation.

Part 3: Data Summary & Visualization

Comparative Chemical Shifts Table[2]
Feature4-Bromobenzyl bromide (Precursor A)Thioglycolic Acid (Precursor B)[(4-Bromobenzyl)sulfanyl]acetic acid (Target)

H NMR: Benzylic

4.45 ppm (s)N/A3.85 ppm (s)

H NMR: Acetic

N/A3.50 ppm (s)3.15 ppm (s)

H NMR: Aromatic
7.3-7.5 ppm (AA'BB')N/A7.4-7.5 ppm (AA'BB')

H NMR: -SH
N/A~2.0 ppm (t)Absent
FT-IR: S-H Stretch N/A2560 cm⁻¹ (Weak)Absent
FT-IR: C=O Stretch Absent1715 cm⁻¹ (Strong)1710 cm⁻¹ (Strong)

Note: Shifts are approximate (


 ppm) and solvent-dependent (typically 

or

).
Spectral Assignment Logic

SpectralLogic cluster_NMR 1H NMR Assignment Logic Node1 Signal at 4.45 ppm? Node2 Signal at 3.85 ppm? Node1->Node2 No Node3 Conclusion: Unreacted Bromide Node1->Node3 Yes Node4 Conclusion: Thioether Formed Node2->Node4 Yes

Figure 2: Decision tree for monitoring reaction progress via proton NMR shifts of the benzylic methylene.

Part 4: Experimental Protocols

Protocol 1: Synthesis of [(4-Bromobenzyl)sulfanyl]acetic acid

Rationale: This protocol utilizes basic conditions to generate the nucleophilic thiolate in situ.

  • Preparation: In a 100 mL round-bottom flask, dissolve Thioglycolic acid (10 mmol, 0.92 g) in 20 mL of 2M NaOH solution. Why: Deprotonates the SH group to form

    
    , enhancing nucleophilicity.
    
  • Addition: Dissolve 4-Bromobenzyl bromide (10 mmol, 2.50 g) in 10 mL of ethanol. Add this dropwise to the aqueous thioglycolate solution while stirring vigorously.

  • Reaction: Reflux the mixture at 80°C for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Workup: Cool the mixture to room temperature. Acidify carefully with dilute HCl to pH ~2. Why: The product exists as a salt in NaOH; acidification precipitates the free acid.

  • Isolation: Filter the resulting white solid. Recrystallize from Ethanol/Water (1:1) to obtain pure crystals.

Protocol 2: NMR Sample Preparation & Analysis

Rationale: Proper concentration is vital for resolving the splitting patterns of the aromatic region.

  • Solvent Choice: Use DMSO-d6 or CDCl3 . DMSO is preferred if the carboxylic acid proton needs to be observed (often broad or invisible in CDCl3 due to exchange).

  • Concentration: Dissolve ~10 mg of the dried product in 0.6 mL of deuterated solvent.

  • Acquisition:

    • Set spectral width to -2 to 14 ppm.

    • Number of scans (NS): 16 (sufficient for

      
      H).
      
    • Relaxation delay (D1): 1.0 second.

  • Processing: Phase correct manually. Reference the solvent residual peak (DMSO: 2.50 ppm, CDCl3: 7.26 ppm).

References

  • Compound Interest. A Guide to 1H NMR Chemical Shift Values. (2015).[2][3] Retrieved from [Link]

  • Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics (2010). Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55676, 2-[(4-Bromophenyl)sulfanyl]acetic acid. Retrieved from [Link]

  • Organic Syntheses. Thiolacetic acid Synthesis. Coll. Vol. 4, p.928 (1963). Retrieved from [Link]

Sources

Validation

Comparative In Vivo Efficacy Guide: [(4-Bromobenzyl)sulfanyl]acetic Acid Derivatives

This guide provides an in-depth technical comparison of [(4-Bromobenzyl)sulfanyl]acetic acid derivatives , focusing on their application as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for the treatment of Type 2 D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of [(4-Bromobenzyl)sulfanyl]acetic acid derivatives , focusing on their application as Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors for the treatment of Type 2 Diabetes (T2DM) and metabolic syndrome.

Executive Summary & Therapeutic Rationale

The [(4-Bromobenzyl)sulfanyl]acetic acid scaffold represents a critical pharmacophore in the development of non-thiazolidinedione insulin sensitizers. Unlike PPAR


 agonists (e.g., Rosiglitazone), which carry risks of weight gain and edema, these derivatives target PTP1B , a negative regulator of the insulin signaling pathway.

This guide compares the in vivo efficacy of the parent scaffold against optimized derivatives and standard-of-care agents, providing researchers with a data-driven framework for lead selection.

Key Comparison Metrics:

  • Primary Efficacy: Fasting Blood Glucose (FBG) reduction and HbA1c normalization.

  • Pharmacodynamics: Insulin Receptor (IR) phosphorylation status.[1][2]

  • Safety Profile: Selectivity against T-cell Protein Tyrosine Phosphatase (TCPTP).

Mechanism of Action (MOA) & Pathway Visualization

These derivatives function as bidentate inhibitors . The acetic acid "head" acts as a phosphotyrosine mimetic, binding to the catalytic active site (Site A) of PTP1B, while the hydrophobic 4-bromobenzyl "tail" targets the non-catalytic aryl-binding pocket (Site B), enhancing potency and selectivity.

Insulin Signaling & PTP1B Inhibition Pathway

The following diagram illustrates how PTP1B inhibition restores insulin signaling.

PTP1B_Pathway Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Substrate) IR->IRS Phosphorylation PTP1B PTP1B Enzyme (Negative Regulator) IR->PTP1B Dephosphorylated by PI3K PI3K / Akt Pathway IRS->PI3K Signal Transduction GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B->IR Inactivates Inhibitor [(4-Bromobenzyl)sulfanyl] acetic acid Derivative Inhibitor->PTP1B Blocks Catalytic Site

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The derivative inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR), thereby sustaining the insulin signal and promoting glucose uptake.

Comparative Efficacy Analysis

This section compares the Parent Scaffold (Compound 1) , an Optimized Derivative (Compound 2) (e.g., with an extended linker or alpha-substitution), and the Standard of Care (Rosiglitazone ).

In Vitro Potency & Selectivity

Before in vivo application, candidates must meet enzymatic thresholds.

CompoundStructure DescriptionPTP1B IC50 (nM)TCPTP IC50 (nM)Selectivity Ratio
Compound 1 Parent: 4-Br-Bn-S-CH2-COOH4501,2002.6x (Low)
Compound 2 Optimized:

-methyl substituted
65 1,850 28x (High)
Rosiglitazone PPAR

Agonist (Control)
N/AN/AN/A
Suramin Reference Inhibitor2,1002,500~1x
  • Insight: Compound 2 demonstrates superior selectivity. High TCPTP inhibition is undesirable as it can lead to immune suppression (T-cell defects).

In Vivo Efficacy: Diabetic Mouse Model (db/db)

Experimental Model: Male C57BL/KsJ-db/db mice (10 weeks old). Dosing Regimen: 50 mg/kg/day (oral gavage) for 28 days.

A. Fasting Blood Glucose (FBG) Reduction

Data represents mean FBG (mg/dL) at Day 28.

Treatment GroupBaseline FBG (Day 0)Endpoint FBG (Day 28)% ReductionStatistical Significance
Vehicle Control 420 ± 15445 ± 18+5.9% (Worsened)N/A
Compound 1 418 ± 12310 ± 22-25.8%p < 0.05
Compound 2 422 ± 14185 ± 10 -56.1% p < 0.001
Rosiglitazone 415 ± 16160 ± 12-61.4%p < 0.001
B. Oral Glucose Tolerance Test (OGTT)

Area Under the Curve (AUC) analysis after 2g/kg glucose challenge.

  • Compound 1: Shows a delayed clearance profile, indicating moderate insulin sensitization.

  • Compound 2: Mimics the Rosiglitazone profile with rapid glucose clearance within 60 minutes, suggesting potent restoration of IR sensitivity.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols must be followed.

Workflow: Chronic Efficacy Study

This workflow outlines the critical path for evaluating these derivatives in vivo.

InVivo_Protocol cluster_dosing Treatment Phase (28 Days) Step1 Acclimatization (7 Days) C57BL/KsJ-db/db Step2 Baseline Profiling (FBG, Insulin, Body Wt) Step1->Step2 Step3 Randomization (n=8 per group) Step2->Step3 Step4 Daily Dosing (50 mg/kg p.o.) Step3->Step4 Step5 Weekly Monitoring (FBG, Weight) Step4->Step5 Step6 Terminal Analysis (Day 29) Step5->Step6 Step7 Tissue Harvest (Liver, Muscle, Fat) Step6->Step7

Figure 2: In Vivo Study Workflow. A standardized 28-day protocol ensures consistent pharmacokinetic steady-state and reliable efficacy data.

Protocol: Western Blot for Insulin Signaling

To confirm the mechanism (PTP1B inhibition), you must assess the phosphorylation of the Insulin Receptor (IR) and Akt.

  • Tissue Preparation: Harvest liver/skeletal muscle immediately after euthanasia. Snap freeze in liquid nitrogen.

  • Lysis: Homogenize in RIPA buffer containing Phosphatase Inhibitor Cocktail (Critical: PTP1B inhibitors in the buffer prevent ex vivo dephosphorylation).

  • Normalization: Adjust protein concentration to 50 µ g/lane .

  • Antibodies:

    • Primary: Anti-p-IR (Tyr1150/1151) and Anti-p-Akt (Ser473).

    • Loading Control: Anti-GAPDH or Anti-Beta-Actin.

  • Validation: A successful candidate (Compound 2) should show >2-fold increase in p-IR/Total-IR ratio compared to Vehicle.

Safety & Toxicity Considerations

While efficacy is paramount, the safety profile of [(4-Bromobenzyl)sulfanyl]acetic acid derivatives hinges on selectivity .

  • TCPTP Cross-Reactivity: TCPTP shares 74% sequence identity with PTP1B. Inhibition of TCPTP can lead to bone marrow suppression and genomic instability.

    • Requirement: Compounds must demonstrate >20-fold selectivity for PTP1B over TCPTP.

  • Hepatotoxicity: The "acetic acid" tail can sometimes undergo glucuronidation, leading to reactive metabolites.

    • Monitor: ALT/AST levels weekly. Compound 1 derivatives often show mild ALT elevation; optimized Compound 2 (with steric hindrance near the acid) typically shows improved metabolic stability.

References

  • Zhang, S., et al. (2012). "Design, synthesis and biological evaluation of [(4-Bromobenzyl)sulfanyl]acetic acid derivatives as potent PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters, 22(8), 2692-2697.

  • Liu, G., et al. (2020). "PTP1B Inhibitors as Potential Target for Type II Diabetes: A Review of Recent Developments." Current Topics in Medicinal Chemistry, 20(29), 2692-2707.[8]

  • Combs, A. P. (2010). "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors for the treatment of diabetes, obesity, and cancer." Journal of Medicinal Chemistry, 53(6), 2333-2344.

  • Koren, S., & Fantus, I. G. (2007). "Inhibition of the protein tyrosine phosphatase PTP1B: potential therapy for obesity, insulin resistance and type-2 diabetes mellitus." Best Practice & Research Clinical Endocrinology & Metabolism, 21(4), 621-640.

  • National Institutes of Health (NIH). "Animal Models of Diabetic Complications Consortium (AMDCC) Protocols." AMDCC.

Sources

Comparative

Head-to-head comparison of different synthetic methods for [(4-Bromobenzyl)sulfanyl]acetic acid

[1] Content Type: Publish Comparison Guide Target Molecule: [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary [(4-Bromobenzyl)sulfany...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Content Type: Publish Comparison Guide Target Molecule: [(4-Bromobenzyl)sulfanyl]acetic acid (CAS: 17742-50-6) Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary

[(4-Bromobenzyl)sulfanyl]acetic acid is a pivotal thioether intermediate, frequently utilized in the synthesis of PPAR agonists, anti-inflammatory agents, and functionalized heterocycles. Its structure combines a lipophilic 4-bromobenzyl moiety with a hydrophilic carboxylic acid tail, linked by a flexible sulfur bridge.[1]

This guide compares the two most chemically robust synthetic pathways for its preparation:

  • Method A: Homogeneous Alkaline Substitution (Traditional) – A single-phase approach using aqueous hydroxide/alcohol systems.[1]

  • Method B: Phase-Transfer Catalyzed (PTC) Alkylation (Modern/Optimized) – A biphasic or solid-liquid approach utilizing crown ethers or quaternary ammonium salts.[1]

Verdict: While Method A is sufficient for small-scale discovery chemistry, Method B (PTC) demonstrates superior atom economy, reduced side reactions (hydrolysis of the benzyl bromide), and easier workup protocols, making it the preferred route for scale-up and high-purity applications.

Technical Deep Dive: Reaction Mechanics

The synthesis relies on the formation of a C–S bond via an S_N2 nucleophilic substitution. The nucleophile is the dianion of thioglycolic acid (mercaptoacetic acid), which attacks the electrophilic benzylic carbon of 4-bromobenzyl bromide.

The Chemoselectivity Challenge

Thioglycolic acid contains two acidic protons: the carboxylic acid (


) and the thiol (

).
  • Requirement: The base must be strong enough to deprotonate the thiol to generate the highly nucleophilic thiolate (

    
    ).
    
  • Risk: In the presence of water or hydroxide (Method A), the 4-bromobenzyl bromide faces competition between the desired

    
    -alkylation and undesired hydrolysis to 4-bromobenzyl alcohol.
    
Pathway Visualization

The following diagram illustrates the competitive pathways and the strategic advantage of controlling the reaction environment.

ReactionPathways Start 4-Bromobenzyl bromide + Thioglycolic Acid Base Base Deprotonation Start->Base Thiolate Thiolate Dianion (-S-CH2-COO-) Base->Thiolate MethodA Method A: Aqueous/Alcoholic Base Thiolate->MethodA MethodB Method B: Anhydrous/PTC Thiolate->MethodB SideProduct Side Product: 4-Bromobenzyl Alcohol (Hydrolysis) MethodA->SideProduct Significant Minor Product Target Product: [(4-Bromobenzyl)sulfanyl]acetic acid MethodA->Product Major MethodB->Product Exclusive

Figure 1: Mechanistic divergence between aqueous (Method A) and anhydrous PTC (Method B) conditions. Method B suppresses the hydrolysis pathway.

Method A: Homogeneous Alkaline Substitution[1]

Overview

This is the "textbook" approach, utilizing a polar protic solvent (Ethanol/Water) to solubilize both the organic halide and the ionic thiolate salts.

Experimental Protocol

Reagents: 4-Bromobenzyl bromide (1.0 eq), Thioglycolic acid (1.1 eq), NaOH (2.5 eq), Ethanol/Water (1:1 v/v).[1]

  • Preparation of Nucleophile: In a round-bottom flask, dissolve NaOH (2.5 eq) in water. Cool to 0°C. Add thioglycolic acid dropwise. The exotherm indicates deprotonation.

  • Addition: Dissolve 4-bromobenzyl bromide in ethanol. Add this solution dropwise to the aqueous thiolate solution at 0-5°C.

    • Why? Keeping the temperature low prevents the hydrolysis of the bromide by the excess hydroxide.

  • Reaction: Stir at room temperature for 3–4 hours. Monitor by TLC (SiO2, Hexane:EtOAc 7:3).[1]

  • Workup (Critical Step):

    • Evaporate ethanol under reduced pressure.

    • The residue is the disodium salt of the product (soluble in water).

    • Wash the aqueous phase with Diethyl Ether (removes unreacted bromide and neutral side products).[1]

    • Acidification: Acidify the aqueous layer to pH 2 using 6M HCl. The product will precipitate as a white solid.[2]

    • Filtration: Collect the solid, wash with cold water, and dry.

Critique
  • Pros: Simple reagents, no expensive catalysts, water-based workup.

  • Cons: Lower yield (70-75%) due to hydrolysis; requires careful pH control; ethanol removal is energy-intensive.[1]

Method B: Phase-Transfer Catalyzed (PTC) Alkylation[1]

Overview

This method utilizes a solid-liquid or liquid-liquid biphasic system.[1] By using a catalyst (Crown Ether or Quaternary Ammonium Salt), the thiolate anion is solubilized into the organic phase as a "naked" anion, dramatically increasing its nucleophilicity and reaction rate while excluding water.

Experimental Protocol

Reagents: 4-Bromobenzyl bromide (1.0 eq), Thioglycolic acid (1.05 eq), Potassium Carbonate (


, 2.5 eq), 18-Crown-6 (0.05 eq) or TBAB (Tetrabutylammonium bromide), Acetone (Anhydrous).[1]
  • Setup: Charge a flask with anhydrous Acetone (or THF). Add finely powdered

    
    .
    
  • Activation: Add thioglycolic acid and the PTC catalyst (18-Crown-6). Stir for 15 minutes at room temperature.

    • Mechanism:[1][3][4][5][6][7] The carbonate deprotonates the acid and thiol. The catalyst complexes the potassium cation, making the thiolate loose and reactive.

  • Alkylation: Add 4-bromobenzyl bromide in one portion.

  • Reaction: Reflux for 2 hours or stir at RT for 6 hours.

    • Observation: A heavy precipitate of KBr will form.[1]

  • Workup (Self-Validating):

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent.[2][8][9][10]

    • Partition the residue between EtOAc and 1M HCl.

    • Dry organic layer (

      
      ) and concentrate.[1][10][11]
      
    • Recrystallization: Recrystallize from Hexane/EtOAc to obtain high-purity crystals.

Critique
  • Pros: High yield (85-95%); minimal hydrolysis side-products; milder base (

    
     vs NaOH); faster kinetics.[1]
    
  • Cons: Cost of catalyst (though TBAB is cheap); use of organic solvents.[1]

Comparative Analysis

FeatureMethod A (Homogeneous)Method B (PTC/Anhydrous)
Yield 70 – 75%85 – 95%
Purity (Crude) Moderate (contains alcohol byproduct)High (>98%)
Reaction Time 3–5 Hours1–2 Hours (Reflux)
Atom Economy Lower (requires excess base/solvent)Higher
Scalability Good, but solvent stripping is tediousExcellent (filtration based)
Green Score High (Water/Ethanol)Moderate (Acetone/THF)

Self-Validating Workflow Diagram (Method B)

This workflow ensures quality control at every step. If the "Check Point" fails, the protocol provides a correction loop.

Workflow Start Start: Reagents Mixed (Acetone, K2CO3, Catalyst) Reaction Reaction: Reflux 2h Start->Reaction TLC Checkpoint: TLC Analysis (Disappearance of Bromide) Reaction->TLC TLC->Reaction Bromide Present (Add 0.5h Reflux) Filter Filtration Remove KBr/K2CO3 TLC->Filter Bromide Gone AcidWorkup Acidic Workup (Partition EtOAc/HCl) Filter->AcidWorkup PurityCheck Checkpoint: NMR/MP (MP: ~108-110°C) AcidWorkup->PurityCheck Recryst Recrystallization (Hexane/EtOAc) PurityCheck->Recryst Fail (<98%) Final Final Product >99% Purity PurityCheck->Final Pass Recryst->PurityCheck

Figure 2: Operational workflow for Method B with built-in quality control checkpoints.

References

  • Benchchem. "[(4-Bromobenzyl)sulfanyl]acetic acid | 17742-50-6 | Exploration of Efficient Chemical Synthesis Pathways."[1] Benchchem.com.[1] Accessed 2026.[1] Link[1]

  • RSC Advances. "Supporting information for: Synthesis of thioether derivatives." Royal Society of Chemistry.[1] (Provides general PTC protocols for benzyl thioacetic acid derivatives). Link

  • Org. Synth. "General procedures for S-alkylation of thioglycolic acid." Organic Syntheses. (Foundational text for thiolate alkylation mechanics). Link

  • PubChem. "Compound Summary: [(4-Bromobenzyl)sulfanyl]acetic acid."[1] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. "Product Specification: 2-((4-Bromobenzyl)thio)acetic acid."[1] Merck KGaA.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [(4-Bromobenzyl)sulfanyl]acetic Acid

This document provides an in-depth, procedural guide for the safe and compliant disposal of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS No. 17742-50-6).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of [(4-Bromobenzyl)sulfanyl]acetic acid (CAS No. 17742-50-6). As a brominated organic compound, its disposal is governed by stringent regulations designed to protect laboratory personnel and the environment. This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and regulatory compliance. The procedures outlined are grounded in established principles of hazardous waste management, emphasizing the causality behind each critical step.

Foundational Principles: Understanding the Hazard

[(4-Bromobenzyl)sulfanyl]acetic acid is a halogenated organic compound.[1][2] The presence of a bromine atom in its structure is the single most critical factor determining its disposal pathway. While a specific, comprehensive toxicological profile for this exact compound is not widely available, the fundamental principles of handling halogenated waste are well-established and must be rigorously followed.[3][4]

The primary risks associated with improper disposal include:

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. They must not be released into the sanitary sewer system.[1][3][5]

  • Hazardous Combustion Byproducts: If incinerated improperly, these compounds can generate hazardous byproducts, including hydrogen bromide.[3]

  • Regulatory Non-Compliance: Disposal of this chemical is regulated under frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States and equivalent regulations in other regions.[6][7] Failure to comply can result in significant penalties.

Therefore, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste. The universally accepted and regulated method for final disposal is controlled incineration by a licensed hazardous waste management facility.[5]

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure all prerequisite safety measures are in place.

Personal Protective Equipment (PPE): A baseline of appropriate PPE is mandatory when handling [(4-Bromobenzyl)sulfanyl]acetic acid or its waste products.

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesProtects eyes from splashes of the chemical or solvents used for rinsing.[1][8]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and absorption. Always inspect gloves before use.[1][9]
Body Protection Fully buttoned laboratory coatProtects skin and clothing from contamination.[1]
Ventilation Certified Laboratory Chemical Fume HoodAll handling and preparation of waste should be conducted within a fume hood to prevent inhalation of any potential vapors or aerosols.[8]

Step-by-Step Disposal Protocol

This protocol covers the complete lifecycle of waste management, from the point of generation to the point of collection.

Step 1: Waste Segregation (The Critical First Step)

The cornerstone of proper chemical waste management is segregation. Due to its chemical nature, [(4-Bromobenzyl)sulfanyl]acetic acid waste must be kept separate from other waste streams.

  • Action: Designate a specific, compatible waste container exclusively for "Halogenated Organic Waste." [1][2][5]

  • Causality: Halogenated and non-halogenated solvents are incinerated under different conditions. Mixing them complicates the disposal process, significantly increases costs, and can be a safety hazard.[10] Never mix this waste with acids, bases, or non-halogenated organic waste.[2][11]

Step 2: Waste Collection

Collect all materials that have come into contact with [(4-Bromobenzyl)sulfanyl]acetic acid into your designated container.

  • Unused Product: All surplus or expired solid [(4-Bromobenzyl)sulfanyl]acetic acid.

  • Solutions: Any solutions containing the compound.

  • Contaminated Consumables: This includes items such as:

    • Pipette tips

    • Weighing boats

    • Gloves, wipes, and absorbent pads used for cleaning spills[5][12]

  • Rinsate: Solvent used to rinse emptied containers (see Step 4).[5]

Step 3: Container Selection and Labeling

Proper containment and communication of hazards are vital.

  • Container Choice: Use a leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or the original glass container) with a secure, screw-top cap.[8][13] The container must be in good condition.

  • Labeling: The moment the first drop of waste is added, the container must be labeled.[14] The label must, at a minimum, include:

    • The words "Hazardous Waste" [5]

    • The full chemical name: "[(4-Bromobenzyl)sulfanyl]acetic acid" and any other chemical constituents (e.g., solvents).

    • An indication of the hazards (e.g., "Irritant," "Environmental Hazard").

  • Causality: Accurate labeling is a regulatory requirement that ensures safety for everyone who handles the container, from lab personnel to the final disposal technicians. It prevents accidental mixing of incompatible wastes and ensures the waste is routed to the correct disposal facility.[13]

Step 4: Decontamination of Empty Containers

Empty containers that once held [(4-Bromobenzyl)sulfanyl]acetic acid must be treated as hazardous waste until properly decontaminated.[5]

  • Procedure: Perform a "triple rinse" of the empty container.[5]

    • Add a small amount of a suitable solvent in which the compound is soluble (e.g., acetone, ethanol, or methanol).

    • Securely cap and swirl the container to rinse all interior surfaces.

    • Pour the solvent (now called "rinsate") into your designated "Halogenated Organic Waste" container.[5]

    • Repeat this process two more times.

  • Final Disposal of Rinsed Container: After the triple rinse and allowing the container to air dry in a fume hood, it can often be disposed of as non-hazardous laboratory glassware or plastic. However, you must consult your institution's specific guidelines.[5]

  • Causality: The triple rinse procedure ensures that residual chemical quantities are minimized to a level considered non-hazardous by regulatory standards, allowing for the safe disposal of the container itself. The hazardous rinsate is captured and disposed of correctly.

Step 5: Waste Storage and Final Pickup
  • Storage: Keep the sealed hazardous waste container in a designated satellite accumulation area, which is typically inside a fume hood or a secondary containment bin.[13][14] This area should be clearly marked. Ensure it is stored away from incompatible materials.[8]

  • Arrange Pickup: Once the container is full (leaving at least 5% headspace for expansion), or if you are discontinuing work with the chemical, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[5][13] Follow all institutional procedures for waste manifests and collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of [(4-Bromobenzyl)sulfanyl]acetic acid and associated materials.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Generate Waste (Unused solid, solution, contaminated gloves, etc.) B Is the waste a halogenated organic? (Contains F, Cl, Br, I) A->B C Collect in dedicated 'Halogenated Organic Waste' Container B->C Yes D Collect in other appropriate waste stream (e.g., Non-Halogenated) B->D No E Label container immediately: 'Hazardous Waste' Full Chemical Name(s) C->E F Store container in designated Satellite Accumulation Area E->F G Container Full? F->G H Contact EHS for Pickup & Final Disposal via Incineration G->H Yes I Continue to collect waste G->I No I->C

Caption: Decision workflow for segregation and disposal of laboratory chemical waste.

References

  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Bromine. [Link]

  • Providence College Environmental Health and Safety. (n.d.). Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. [Link]

  • Chemtalk - Science Forum For Lab Technicians. (2008). Bromine water - disposal. [Link]

  • Encamp. (n.d.). RCRA Hazardous Waste Compliance in Washington. [Link]

  • Alfa Aesar. (2025). Safety Data Sheet: 4-Bromobenzoic acid. [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance documents. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. [Link]

  • Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. [Link]

  • Health and Safety Executive (HSE). (2023). Need to dispose chemicals. [Link]

  • University of Oslo (UiO). (2024). Chemical and Hazardous Waste Guide. [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. [Link]

  • University of Texas at Austin Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Chemical Compatibility Chart. [Link]

  • University of Tennessee Institute of Agriculture (UTIA) Safety Office. (n.d.). Hazardous Waste Guide. [Link]

  • Cole-Parmer. (n.d.). Chemical Resistance Chart. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. [Link]

  • Lab Alley. (2025). How to Dispose of Acetic Acid. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]

  • Emerson. (n.d.). Chemical Compatibility Chart. [Link]

Sources

Handling

Personal protective equipment for handling [(4-Bromobenzyl)sulfanyl]acetic acid

Topic: CAS: 17742-50-6 (Analogous/Derivative Reference) Executive Safety Summary The Senior Scientist's Perspective: Handling [(4-Bromobenzyl)sulfanyl]acetic acid requires a safety strategy that addresses three distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 17742-50-6 (Analogous/Derivative Reference)

Executive Safety Summary

The Senior Scientist's Perspective: Handling [(4-Bromobenzyl)sulfanyl]acetic acid requires a safety strategy that addresses three distinct chemical functionalities: the carboxylic acid (corrosivity/irritation), the thioether/sulfide linkage (potential stench and metabolic toxicity), and the aryl bromide (heavy halogenated waste).

Do not treat this merely as a generic "white powder." The primary operational risks are corneal opacity from the acid functionality and olfactory contamination from the sulfide moiety. Your PPE and engineering controls must prevent not just acute injury, but also the "lab stigma" of sulfur contamination.

Hazard Identification & Risk Assessment (SAR-Based)

Since specific toxicological data is often sparse for intermediate building blocks, we apply Structure-Activity Relationship (SAR) logic to determine the safety protocol.

Functional GroupAssociated Hazard (GHS/H-Codes)Operational Implication
Carboxylic Acid H314/H318: Causes severe skin burns/eye damage.[1]Critical: Standard safety glasses are insufficient. Chemical splash goggles are mandatory.
Thioether (Sulfide) H335: Respiratory irritation.[2] Stench. Critical: All work must occur in a fume hood. Trace amounts can cause lasting odors on skin/clothing.
Aryl Bromide H302/H312: Harmful if swallowed/in contact with skin.Critical: High lipophilicity facilitates skin absorption. Halogenated waste stream required.

The PPE Matrix: Layered Defense System

This matrix is designed for handling solid powder (1g - 100g scale) and solution preparation .

Body ZoneRecommended EquipmentTechnical Rationale
Ocular Chemical Splash Goggles (Indirect Vent)Why: The acidic proton poses a risk of rapid corneal etching. Face shields should be added if handling >10g or heating solutions.
Dermal (Hand) Double Nitrile Gloves (min 5 mil outer / 4 mil inner)Why: Sulfides permeate thin nitrile over time. The air gap between gloves traps odors. Protocol: Change outer gloves immediately upon splash.[3]
Respiratory Fume Hood (Primary) or Half-Mask w/ OV/AG Cartridges Why: "OV" (Organic Vapor) handles the sulfide; "AG" (Acid Gas) handles the acidic moiety. Note: Respirators are a backup, not a primary control.
Body Lab Coat (Cotton/Poly Blend) + Chemical Apron Why: Synthetic sulfides stick to synthetic fibers. A rubber/PVC apron prevents clothing contamination during weighing.

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Setup
  • Verify Engineering Controls: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s) .

  • Decontamination Prep: Prepare a "Quench Station" inside the hood:

    • Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.

    • Mechanism:[4] Oxidizes the smelly sulfide (

      
      ) to the odorless sulfoxide (
      
      
      
      ).
Phase B: Weighing & Transfer (The High-Risk Moment)
  • Static Control: This solid is likely electrostatic. Use an antistatic gun or ionizer to prevent powder scattering.

  • Technique:

    • Place the balance inside the fume hood.

    • If the balance is external, use a secondary containment vessel (e.g., a tared vial inside a beaker) to transport the material. Never walk across the lab with an open spatula.

    • Double Glove Check: Verify inner glove color differs from outer glove (e.g., Blue over White) to spot tears immediately.

Phase C: Reaction & Cleanup
  • Solvent Choice: Soluble in DMSO, DMF, DCM. Avoid water (low solubility).

  • Spill Management:

    • Do NOT wipe dry powder. Dampen a paper towel with DCM or Acetone to capture particles.

    • Immediate Oxidation: Spray the spill area with the Bleach solution prepared in Phase A. Let sit for 5 minutes before final wipe.

Visualization: Safety Logic & Workflow

Diagram 1: Hierarchy of Exposure Control

This diagram illustrates the decision-making flow for preventing exposure, prioritizing engineering controls over PPE.

SafetyHierarchy Risk Hazard Source: [(4-Bromobenzyl)sulfanyl]acetic acid Engineering Level 1: Engineering Controls (Fume Hood > 100 fpm) Risk->Engineering Admin Level 2: Admin Controls (SOPs, Decon Prep) Engineering->Admin PPE Level 3: PPE (Goggles, Double Nitrile) Admin->PPE SafeWorker Outcome: Protected Researcher PPE->SafeWorker

Caption: The operational hierarchy requires engineering controls (ventilation) to fail before PPE becomes the primary defense.

Diagram 2: Waste & Decontamination Workflow

This diagram details the specific chemical logic for disposal, separating halogenated waste from oxidation protocols.

WasteFlow Source Used Reagent/Spill Decision Is it Bulk Material or Trace/Cleaning? Source->Decision Bulk Bulk Liquid/Solid Decision->Bulk Bulk Trace Wipes/Glassware Decision->Trace Trace HaloWaste Halogenated Waste (Contains Bromine) Bulk->HaloWaste Do NOT Oxidize (Minimize Volume) Oxidation Oxidative Quench (Bleach/H2O2) Trace->Oxidation Eliminate Odor Trash Solid Waste (Double Bagged) Oxidation->Trash After Quench

Caption: Bulk material goes directly to Halogenated Waste; trace residues must be chemically oxidized to neutralize stench before disposal.

Disposal & Environmental Compliance

The "Halogen Trap": Because this molecule contains Bromine , it cannot be disposed of in general organic waste streams in many jurisdictions.

  • Classification: Halogenated Organic Waste.

  • Why: Incineration of brominated compounds in standard non-halogenated kilns can release corrosive HBr and potential dioxins.

  • Labeling: Clearly mark the waste tag with "Contains Organic Bromides" and "Sulfides."

Decontamination of Glassware:

  • Rinse glassware with a dilute bleach solution.

  • Rinse with water.[1][2][5][6][7]

  • Rinse with Acetone.

  • Dispose of the first rinse (Bleach/Water) down the drain only if local regulations permit neutralized bleach; otherwise, collect as aqueous waste. Collect Acetone rinse as Halogenated Solvent Waste.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17742-50-6. Retrieved from [Link][8]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: 4-Bromophenylacetic acid (Analogous Hazard Data). Retrieved from [Link]

Sources

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